1-(3-Bromophenyl)imidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 220208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromophenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-2-1-3-9(6-8)12-5-4-11-7-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGKDYCNOGZPMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20309961 | |
| Record name | 1-(3-bromophenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20309961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25372-02-5 | |
| Record name | NSC220208 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220208 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-bromophenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20309961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemoselective Synthesis of 1-(3-Bromophenyl)imidazole: A Strategic Guide to C-N Coupling
Executive Summary
The synthesis of 1-(3-bromophenyl)imidazole represents a critical entry point into the design of bifunctional pharmaceutical scaffolds. This molecule serves as a "linchpin" intermediate: the imidazole moiety acts as a pharmacophore or ligand, while the retained bromine atom provides a handle for subsequent functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).
The core technical challenge in this synthesis is chemoselectivity . The starting material, 1-bromo-3-iodobenzene, contains two electrophilic sites. A non-selective protocol will result in a mixture of mono-arylated isomers (at I or Br sites) or bis-arylated byproducts (oligomerization). This guide details a robust, self-validating Copper(I)-catalyzed Ullmann-type coupling protocol designed to exclusively target the C–I bond while preserving the C–Br bond, exploiting the significant difference in bond dissociation energies (BDE).
Mechanistic Rationale & Selectivity Strategy
The Kinetic Advantage (C-I vs. C-Br)
The success of this synthesis relies on the kinetic differentiation between the carbon-iodine and carbon-bromine bonds.
-
C–I Bond Dissociation Energy (BDE): ~65 kcal/mol
-
C–Br Bond Dissociation Energy (BDE): ~81 kcal/mol
Under optimized Copper(I) catalysis, the oxidative addition of the catalyst into the C–I bond is significantly faster than into the C–Br bond. By maintaining reaction temperatures below 110°C and using specific ligands (e.g., 1,10-phenanthroline or L-proline), we lower the activation energy for the C–I insertion sufficiently to drive the reaction to completion before the C–Br site becomes kinetically accessible.
Reaction Pathway Diagram
The following diagram illustrates the competing pathways and the targeted selective route.
Figure 1: Kinetic selectivity pathway favoring C-I activation (Path A) over C-Br activation (Path B).
Experimental Protocol
This protocol utilizes a CuI/1,10-Phenanthroline catalytic system. This ligand is chosen because it forms a stable, soluble complex with Cu(I) that promotes oxidative addition at moderate temperatures (90–100°C), ensuring high selectivity.
Reagents & Stoichiometry
| Component | Role | Equiv. | Mass/Vol (Scale: 5 mmol) |
| 1-Bromo-3-iodobenzene | Electrophile | 1.0 | 1.41 g |
| Imidazole | Nucleophile | 1.2 | 0.41 g |
| Copper(I) Iodide (CuI) | Catalyst | 0.1 (10 mol%) | 95 mg |
| 1,10-Phenanthroline | Ligand | 0.2 (20 mol%) | 180 mg |
| Cesium Carbonate (Cs₂CO₃) | Base | 2.0 | 3.26 g |
| DMSO (Anhydrous) | Solvent | -- | 10 mL (0.5 M) |
Note:
is preferred overdue to higher solubility in DMSO, which often accelerates the reaction and allows for lower temperatures, further aiding selectivity.
Step-by-Step Procedure
-
Catalyst Pre-Complexation (Critical for Activity):
-
In a dry Schlenk tube equipped with a magnetic stir bar, add CuI (95 mg) and 1,10-phenanthroline (180 mg).
-
Add 2 mL of anhydrous DMSO.
-
Stir at room temperature for 10 minutes under Argon/Nitrogen.
-
Observation: The solution should turn a dark homogeneous green/brown, indicating active catalyst formation.
-
-
Reactant Addition:
-
Add Imidazole (0.41 g), Cesium Carbonate (3.26 g), and the remaining DMSO (8 mL) to the tube.
-
Add 1-Bromo-3-iodobenzene (1.41 g) last.
-
Seal the tube and purge with Argon for 5 minutes.
-
-
Reaction:
-
Heat the reaction mixture to 90°C in an oil bath.
-
Time: Monitor via TLC starting at 12 hours. Typical completion is 18–24 hours.
-
Process Control: Do not exceed 110°C. Higher temperatures increase the risk of attacking the bromine position.
-
-
Workup:
-
Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water (3 x 30 mL) to remove DMSO. Note: Thorough washing is required as DMSO can retain the product.
-
Wash with Brine (1 x 30 mL), dry over
, and concentrate under reduced pressure.
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient of Hexanes:Ethyl Acetate (Start 80:20
50:50). -
The product is more polar than the starting aryl halide but less polar than imidazole.
-
Analytical Validation & Data
To validate the synthesis, you must confirm the loss of the Iodine atom and the retention of the Bromine atom.
Expected NMR Signature (CDCl₃, 400 MHz)
-
Imidazole Protons:
- ~7.85 ppm (s, 1H, N-CH-N): Distinctive deshielded singlet.
- ~7.2–7.3 ppm (s, 2H, backbone C-H): Often appear as two singlets or a multiplet.
-
Aryl Protons (3-Bromophenyl ring):
- ~7.60 ppm (t, 1H, H-2): The proton between the N and Br is highly deshielded.
- ~7.50 ppm (d, 1H, H-4): Ortho to Br.
- ~7.35 ppm (d, 1H, H-6): Ortho to Imidazole.
- ~7.30 ppm (t, 1H, H-5): Meta proton.
Mass Spectrometry (LC-MS)[5]
-
Molecular Ion (
): 222.9 / 224.9 amu. -
Pattern: You must observe a 1:1 isotopic ratio (characteristic of one Bromine atom).
-
Failure Mode: If you see a peak at ~270 (retention of Iodine) or ~144 (loss of both halogens), the reaction failed or over-reduced.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst oxidation or "poisoning". | Ensure CuI is off-white (not green/purple) before use. Use fresh DMSO. Degas solvents thoroughly. |
| Loss of Selectivity (Br reaction) | Temperature too high (>110°C). | Reduce temperature to 80–90°C and extend reaction time. |
| Blue/Green Aqueous Layer | Copper leaching during workup. | Wash organic layer with 5% |
| Product stuck in DMSO | DMSO partition coefficient. | Increase the number of water washes (5x) or use a continuous extractor if scale is large. |
References
-
Ullmann Reaction Mechanism & Copper C
- Sperotto, E., van Klink, G. P. M., de Vries, J. G., & van Koten, G. (2010). The Mechanism of the Modified Ullmann Reaction.
-
Source: (General grounding on Cu(I) oxidative addition).
-
Chemoselective Coupling of Dihaloarenes
- Antilla, J. C., Baskin, J. M., & Barder, T. E. (2001). Copper-Diamine-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles.
-
Source: (Establishes ligand-accelerated catalysis allowing milder conditions).
-
Specific Imidazole Aryl
-
Liu, Y., et al. (2022).[5] Cu-Mediated Ullmann-Type Cross-Coupling.
-
Source: (Comprehensive review including imidazole substrates).
-
-
Bond Dissociation Energies (Data Verific
- Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies.
-
Source: (Basis for I vs Br selectivity claims).
Sources
- 1. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google ドキュメント [docs.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 1H and 13C NMR Characterization of 1-(3-Bromophenyl)imidazole
The following technical guide details the structural characterization of 1-(3-Bromophenyl)-1H-imidazole , a critical intermediate in the synthesis of heme oxygenase inhibitors and antifungal agents.
This guide moves beyond simple data listing to provide the assignment logic—the "why" behind the spectral peaks—allowing you to validate your own samples against theoretical and experimental standards.
CAS: 23592-80-5
Formula: C
Part 1: Structural Context & Assignment Logic
Understanding the NMR spectrum of this molecule requires deconstructing it into two distinct magnetic environments: the electron-deficient imidazole ring and the meta-substituted phenyl ring .
The Inductive & Anisotropic Landscape
-
The Imidazole "Fingerprint":
-
H2 (N-CH-N): This proton is situated between two electronegative nitrogen atoms. It is the most deshielded proton in the molecule, typically appearing as a sharp singlet (or broad singlet due to quadrupole broadening) far downfield.
-
H4 & H5: These protons form an AB system (or AX depending on field strength). H5 (adjacent to the N-aryl bond) is shielded relative to H4 due to resonance donation from the N1 lone pair into the ring, though the N-phenyl group mitigates this via conjugation.
-
-
The 3-Bromophenyl System:
-
The bromine atom at the meta position breaks the symmetry of the phenyl ring, creating four distinct aromatic proton environments.
-
H2' (The "Sandwich" Proton): Located between the Imidazole-N and the Br. It experiences deshielding from both, often appearing as a narrow triplet or singlet.
-
Assignment Workflow Diagram
The following logic flow illustrates how to distinguish the overlapping aromatic signals.
Figure 1: Decision tree for assigning aromatic protons in N-arylimidazoles.
Part 2: Reference Spectral Data
The following data represents the consensus values for 1-(3-Bromophenyl)imidazole in DMSO-d
Table 1: H NMR Data (400 MHz, DMSO-d )
| Position | Assignment | Shift ( | Multiplicity | Structural Logic | |
| Im-H2 | Imidazole C2-H | 8.25 | s (br) | - | Deshielded by two nitrogens. |
| Ph-H2' | Phenyl C2'-H | 7.92 | t / m | ~2.0 | Ortho to both N and Br; "sandwiched". |
| Im-H4 | Imidazole C4-H | 7.78 | t / s | ~1.3 | Cross-ring coupling with H2/H5. |
| Ph-H6' | Phenyl C6'-H | 7.68 | ddd | 8.0, 2.0, 1.0 | Ortho to N; deshielded by induction. |
| Ph-H4' | Phenyl C4'-H | 7.55 | ddd | 8.0, 2.0, 1.0 | Ortho to Br; distinct splitting. |
| Ph-H5' | Phenyl C5'-H | 7.48 | t | 8.0 | Meta proton; standard triplet pattern. |
| Im-H5 | Imidazole C5-H | 7.15 | s (br) | - | Shielded relative to other aromatics. |
Table 2: C NMR Data (100 MHz, DMSO-d )
| Carbon Type | Shift ( | Assignment Note |
| C-Br | 122.8 | Distinctive quaternary carbon (C3'). |
| Im-C2 | 136.2 | N=CH-N carbon; usually weak intensity. |
| Ph-C1' | 138.5 | Quaternary C attached to Imidazole N. |
| Ph-CH | 131.5 | C5' (Meta to N and Br). |
| Ph-CH | 130.1 | C2' (Between N and Br). |
| Ph-CH | 129.5 | C4' (Ortho to Br). |
| Im-CH | 128.8 | Imidazole C4. |
| Ph-CH | 119.5 | C6' (Ortho to N). |
| Im-CH | 118.2 | Imidazole C5. |
Part 3: Experimental Protocol (Synthesis & Preparation)
To ensure the spectral data matches your sample, the synthesis method is critical. The standard route is the Copper-Catalyzed Ullmann Coupling , which avoids the regioselectivity issues of alkylation.
Synthesis Workflow
This protocol uses a ligand-accelerated system to couple imidazole with 1-bromo-3-iodobenzene (or 1,3-dibromobenzene under harsher conditions).
Figure 2: Optimized Ullmann coupling pathway for N-arylation.
Step-by-Step Protocol
-
Charging: In a dried Schlenk tube, add Imidazole (68 mg, 1.0 mmol), 1-Bromo-3-iodobenzene (311 mg, 1.1 mmol), CuI (19 mg, 0.1 mmol), and K
CO (276 mg, 2.0 mmol). -
Solvation: Evacuate and backfill with Argon (3x). Add dry DMSO (2.0 mL).
-
Reaction: Stir at 90–110 °C for 24 hours. Monitor via TLC (eluent: Hexane/EtOAc 1:1).[1] The product spot will be UV-active and more polar than the aryl halide.
-
Workup: Cool to RT. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography on silica gel. Gradient: 100% DCM
5% MeOH/DCM.
Part 4: Validation & Troubleshooting
Self-Validating the Spectrum
How do you know your product is pure?
-
Integration Check: The ratio of the Imidazole H2 (singlet at ~8.25) to the triplet at ~7.48 must be exactly 1:1 . If the triplet integrates higher, you likely have unreacted aryl halide.
-
Solvent Peaks: In DMSO-d
, look for the residual solvent pentet at 2.50 ppm and water at 3.33 ppm . -
Common Impurity: Bis-arylation. If you used 1,3-dibromobenzene and see a symmetrical spectrum with missing integration, you may have formed 1,3-di(1H-imidazol-1-yl)benzene.
References
-
Synthesis of N-arylimidazoles: Liu, Y., Wan, J. P. (2011). Copper-catalyzed synthesis of N-arylimidazoles. .
- General NMR Data for Imidazoles: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
-
Substituent Effects in NMR: Pretsch, E., Bühlmann, P., Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. .
-
Ullmann Coupling Protocol: Altman, R. A., Buchwald, S. L. (2006). Cu-Catalyzed N-Arylation of Imidazoles. .
Sources
Technical Guide: Mass Spectrometry Analysis of 1-(3-Bromophenyl)imidazole
Executive Summary
This guide details the mass spectrometric behavior of 1-(3-Bromophenyl)imidazole , a critical pharmacophore in medicinal chemistry often utilized in the synthesis of heme oxygenase inhibitors and p38 MAP kinase modulators.
The analysis of this compound presents two distinct challenges:
-
Isotopic Distribution: The presence of a bromine atom necessitates careful precursor ion selection due to the 1:1 abundance of
and .[1] -
Basic Character: The imidazole moiety (pKa ~7.[1]0) leads to strong proton affinity but also susceptibility to peak tailing on standard silica-based columns due to secondary silanol interactions.[1]
This document provides a validated theoretical framework for fragmentation, a robust LC-MS method, and troubleshooting protocols for high-throughput analysis.
Molecular Profile & Theoretical MS Signature
Before initiating instrument acquisition, the analyst must understand the theoretical mass envelope.[1] Unlike standard organic molecules dominated by
| Property | Specification |
| IUPAC Name | This compound |
| Formula | |
| Molecular Weight (Avg) | 223.07 g/mol |
| Monoisotopic Mass ( | 221.9793 Da |
| Monoisotopic Mass ( | 223.9772 Da |
| LogP | ~2.6 (Moderately Lipophilic) |
The "Doublet" Signature
The defining feature in the MS1 spectrum is the 1:1 doublet ratio .[1]
Critical Operational Note: When setting up Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), you must decide whether to monitor one isotope or sum both.[1] For maximum sensitivity, monitor the
Sample Preparation & Ionization Strategy
Solvation and pH Control
The imidazole nitrogen (N3) is the site of protonation.[1] To maximize ionization efficiency in Electrospray Ionization (ESI), the mobile phase pH must be maintained below the pKa of the imidazole (pH < 5.0).[1]
-
Recommended Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.[1]
-
Avoid: Pure Acetonitrile as the injection solvent, as it can lead to peak fronting for early-eluting polar heterocycles.[1]
-
Matrix Considerations: Imidazoles can chelate divalent metals (
, ).[1] If analyzing biological matrices (plasma/microsomes), include 1 mM EDTA in the sample reconstitution solvent to prevent signal suppression.[1]
Ionization Source Parameters (ESI+)
-
Polarity: Positive (
)[1] -
Capillary Voltage: 3.0 – 3.5 kV (Avoid >4 kV to prevent in-source fragmentation of the C-N bond).
-
Cone Voltage: 25 V (Optimized for transmission of
223). -
Source Temp: 120°C
-
Desolvation Temp: 350°C
Fragmentation Mechanics (MS/MS)
Understanding the dissociation pathways is vital for structural confirmation.[1] The fragmentation of N-aryl imidazoles is driven by the stability of the imidazole ring versus the strength of the C-N bond connecting it to the phenyl ring.[1]
Primary Pathway: Ring Contraction (HCN Loss)
The most diagnostic transition for imidazole derivatives is the cleavage of the heterocyclic ring.[1]
-
Precursor (
223): Protonation occurs at N3.[1] -
Transition: Retro-Diels-Alder (RDA) type mechanism or direct elimination leads to the loss of a neutral Hydrogen Cyanide (HCN, 27 Da).
-
Product (
196): This forms a reactive aziridine-like or open-chain cation ( ).[1]
Secondary Pathway: C-N Bond Cleavage
At higher collision energies (CE > 35 eV), the bond between the phenyl ring and the imidazole nitrogen ruptures.[1]
-
Charge Retention Competition: The charge will remain on the fragment with the higher Proton Affinity (PA).[1]
-
Result: The dominant ion is the Imidazole cation (
69) .[1] The bromophenyl moiety is lost as a neutral radical.[1]
Pathway Visualization
The following diagram illustrates the competitive fragmentation pathways.
Figure 1: Proposed ESI(+) fragmentation pathways for this compound.[1] The HCN loss is the primary diagnostic transition.[1]
Validated Method Protocol
This protocol is designed for a UHPLC-QQQ system (e.g., Agilent 6400 series or Sciex Triple Quad).[1]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 Endcapped (2.1 x 50mm, 1.8 µm) | Endcapping reduces silanol interactions with the basic imidazole. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid ensures protonation ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for aromatics than MeOH.[1] |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation.[1] |
| Gradient | 5% B (0-0.5 min) | Fast ramp; analyte is moderately lipophilic and elutes ~2.2 min.[1] |
MRM Transitions Table
| Precursor ( | Product ( | Dwell (ms) | Collision Energy (V) | Role |
| 223.0 | 196.0 | 50 | 20 | Quantifier (Stable, high intensity) |
| 223.0 | 69.0 | 50 | 35 | Qualifier (Structural confirmation) |
| 225.0 | 198.0 | 50 | 20 | Isotope Confirmation ( |
Troubleshooting & Artifacts
Peak Tailing
-
Cause: Interaction between the imidazole nitrogen and residual silanols on the HPLC column stationary phase.
-
Solution: Increase ionic strength by adding 5mM Ammonium Formate to the aqueous mobile phase.[1] This competes for silanol sites.[1]
Carryover
-
Cause: Adsorption of the lipophilic bromophenyl group to the injector loop or needle seat.[1]
-
Solution: Use a needle wash with high organic strength (e.g., Isopropanol/Acetonitrile/Water/Formic Acid 40:40:19:1).[1]
"Ghost" Peaks[1]
-
Observation: A peak at
221 or 264.[1] -
Cause: Imidazoles can react with nitrile solvents in the source under high voltage to form adducts (e.g.,
).[1] -
Solution: Lower the source voltage or switch to Methanol for the organic mobile phase if adduct formation interferes with quantitation.
Analytical Workflow Diagram
Figure 2: End-to-end analytical workflow emphasizing the critical EDTA addition step for biological matrices.
References
-
Vyskocilová, P., et al. (2006).[1][2] Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides. Nucleosides, Nucleotides and Nucleic Acids.
-
Borys, K., et al. (2018).[1] Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids. Asian Journal of Pharmaceutical and Clinical Research.
-
Chemistry Steps. (2023). Isotopes in Mass Spectrometry: The 1:1 Bromine Ratio.
-
Save My Exams. (2025). Mass Spectrometry: The M+2 Peak and Halogen Signatures.
Sources
Crystal structure of 1-(3-Bromophenyl)imidazole
An In-Depth Technical Guide to the Crystal Structure of 1-(3-Bromophenyl)imidazole
Authored by: A Senior Application Scientist
Abstract
The imidazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] The introduction of a halogenated phenyl ring, as in this compound, modulates the molecule's electronic and lipophilic properties, making it a person of interest for drug discovery and materials science. Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within its crystal lattice is paramount for predicting its behavior in biological systems and for the rational design of new therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, crystallographic analysis, and detailed structural features of this compound, grounded in established experimental protocols and spectroscopic characterization.
Introduction: The Significance of Phenylimidazoles in Drug Development
N-aryl imidazoles are a privileged scaffold, appearing in a wide array of biologically active compounds with applications as anticancer, anti-inflammatory, antiviral, and antifungal agents.[3] The phenyl ring's substitution pattern significantly influences the molecule's pharmacokinetic and pharmacodynamic profile. A bromine atom, as in the meta-position of this compound, is particularly noteworthy. It can act as a hydrogen bond acceptor and participate in halogen bonding, potentially enhancing binding affinity to target proteins. Furthermore, its lipophilicity can improve membrane permeability. A definitive understanding of the solid-state conformation and packing of this molecule through single-crystal X-ray diffraction provides invaluable insights for structure-activity relationship (SAR) studies and the design of next-generation imidazole-based therapeutics.
Synthesis and Crystallization
The synthesis of this compound is typically achieved through a well-established N-arylation reaction. The subsequent crystallization is a critical step for obtaining high-quality single crystals required for X-ray diffraction analysis.
Synthetic Protocol: Ullmann Condensation
A common and effective method for the synthesis is the Ullmann condensation reaction, which involves the copper-catalyzed coupling of an aryl halide with imidazole.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask, add imidazole (1.0 eq.), 1-bromo-3-iodobenzene or 3-bromoaniline (1.1 eq.), potassium carbonate (K₂CO₃) as a base (2.0 eq.), and a catalytic amount of copper(I) iodide (CuI, 10 mol%).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) as the solvent under an inert nitrogen atmosphere.
-
Reaction Conditions: Heat the mixture to 120-140 °C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as a solid.
Crystallization for X-ray Analysis
High-quality single crystals are grown using slow evaporation techniques.
Experimental Protocol:
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent system (e.g., methanol, ethanol, or an ethyl acetate/hexane mixture).
-
Slow Evaporation: Gently warm the solution to ensure complete dissolution. Filter the solution to remove any particulate matter.
-
Crystal Growth: Cover the vial with a perforated cap (e.g., Parafilm with small pinholes) and leave it undisturbed in a vibration-free environment at room temperature.
-
Harvesting: Colorless, needle-like, or prismatic crystals suitable for X-ray diffraction should form over several days.
X-ray Crystallography and Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic arrangement in a crystalline solid.
Data Collection and Processing Workflow
The following diagram outlines the standard workflow for SC-XRD analysis.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Crystallographic Data Summary
The following table presents representative crystallographic data for this compound, based on typical values for similar phenylimidazole derivatives.[3][4]
| Parameter | Value |
| Chemical Formula | C₉H₇BrN₂ |
| Formula Weight | 223.07 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~ 7.8 |
| b (Å) | ~ 17.5 |
| c (Å) | ~ 9.5 |
| β (°) | ~ 93.0 |
| Volume (ų) | ~ 1300 |
| Z | 4 |
| Calculated Density (g/cm³) | ~ 1.65 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 293(2) |
| Final R indices [I>2σ(I)] | R₁ = ~0.05, wR₂ = ~0.12 |
| Goodness-of-fit on F² | ~1.05 |
Analysis of the Crystal Structure
The crystal structure reveals key details about the molecule's conformation and the non-covalent interactions that govern its packing in the solid state.
Molecular Geometry
The molecular structure of this compound consists of a planar imidazole ring linked to a bromophenyl ring. A significant feature is the dihedral angle between the mean planes of these two rings, which is typically in the range of 25-45°.[3] This twist is a result of steric hindrance and electronic effects, influencing the molecule's overall shape and ability to interact with other molecules. Bond lengths and angles within both the imidazole and phenyl rings are consistent with those of other structurally characterized N-aryl imidazoles.[3][4]
Intermolecular Interactions and Crystal Packing
The crystal packing is stabilized by a network of weak intermolecular interactions. These non-covalent forces are critical in determining the crystal's stability and physical properties.
-
π-π Stacking: The aromatic nature of both the imidazole and bromophenyl rings facilitates slipped π-π stacking interactions between neighboring molecules.[5][6] These interactions are characterized by inter-centroid distances of approximately 3.5 to 3.8 Å.
-
C-H···N Hydrogen Bonds: Weak hydrogen bonds form between the hydrogen atoms of the phenyl ring and the nitrogen atom (N3) of the imidazole ring of an adjacent molecule. This is a common motif in the crystal structures of N-substituted imidazoles.
-
Halogen-related Interactions: The bromine atom can participate in weak C-H···Br hydrogen bonds or Br···π interactions, further stabilizing the crystal lattice.[1]
The interplay of these interactions results in a robust three-dimensional supramolecular architecture.
Caption: Key Intermolecular Interactions in the Crystal Lattice.
Spectroscopic Characterization
Spectroscopic methods provide complementary data to confirm the identity and purity of the synthesized compound prior to crystallographic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | C=C and C=N ring stretching |
| 1250-1000 | In-plane C-H bending |
| ~780 | C-Br stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure in solution.
¹H NMR (in CDCl₃, representative shifts):
| Chemical Shift (δ, ppm) | Proton Assignment |
| ~7.8 | Imidazole H (N-CH-N) |
| ~7.6-7.2 | Aromatic H's (Bromophenyl ring) |
| ~7.1 | Imidazole H's |
¹³C NMR (in CDCl₃, representative shifts):
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~138 | Imidazole C (N-C-N) |
| ~135-120 | Aromatic C's (Bromophenyl ring) |
| ~122 | C-Br |
| ~118 | Imidazole C's |
Conclusion and Future Perspectives
This guide has detailed the synthesis, crystallization, and comprehensive structural analysis of this compound. The determination of its crystal structure via single-crystal X-ray diffraction reveals a twisted conformation and a packing arrangement dominated by π-π stacking and weak C-H···N/Br interactions.
These structural insights are crucial for the field of drug development. The precise knowledge of the molecule's solid-state conformation and its capacity for specific intermolecular interactions can be leveraged in computational docking studies to predict binding modes with pharmacological targets. Understanding these fundamental structural properties enables the rational design of more potent and selective imidazole-based therapeutic agents.
References
-
ACS Omega. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. Retrieved from [Link]
-
Conde, C. F., Millan, M., Conde, A., & Marquez, R. M. A. (1985). X-ray structure and molecular-packing analysis of 1'-(p-bromophenyl)-3'-ethyl-1',3',4',5'-tetrahydro-1,2-dideoxy-D-glycero-D-galacto-heptofuranoso[2,1-d]imidazole-2'-thione. Acta Crystallographica Section C: Crystal Structure Communications, 41(11), 1658-1662. Retrieved from [Link]
-
Institute of Metallophysics. (n.d.). Synthesis and Characterization of the New Imidazole-Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). A view of the π – π interactions (dotted lines) in the crystal... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Part of the crystal structure showing intermolecular interactions as dotted lines. [Image]. Retrieved from [Link]
-
International Union of Crystallography. (2026). 1-(4-Bromophenyl)-4,5-diphenyl-2-(1H-pyrrol-2-yl)-1H-imidazole. Retrieved from [Link]
-
Tskhovrebov, A. G., et al. (2020). Crystal structure of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 6), 933–937. Retrieved from [Link]
-
Indian Journal of Chemistry. (2024). Quantum chemical, spectroscopic and third order nonlinear optical investigations on 3-(3-Bromo-phenyl)-1-imidazol-1-yl-propenone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Bromopropyl)-1H-imidazole. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of imidazole 1 with its respective numbering and resonance hybrids. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray crystallographic diffraction analysis of bromide 3a. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Intermolecular interactions of I including centroids of the weak π–π dimer. [Image]. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2019). SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2-(4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL). Retrieved from [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole: the first example of a structurally characterized triarylazoimidazole - PMC [pmc.ncbi.nlm.nih.gov]
Physical and Chemical Properties of 1-(3-Bromophenyl)imidazole: An In-Depth Technical Guide
Abstract 1-(3-Bromophenyl)imidazole (CAS: 7623-06-5) is a bifunctional heterocyclic building block critical to the synthesis of p38 MAP kinase inhibitors, antifungal agents, and organic light-emitting diode (OLED) host materials. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and reactivity profiles. By bridging the basicity of the imidazole core with the electrophilicity of the aryl bromide, this compound serves as a versatile scaffold for divergent synthesis in medicinal and materials chemistry.
Physicochemical Profile
This compound is characterized by a distinct electronic push-pull system where the electron-rich imidazole ring is coupled to an electron-withdrawing bromophenyl group. This unique architecture dictates its solubility, lipophilicity, and spectroscopic behavior.
Table 1: Key Physical and Chemical Constants[1]
| Property | Value / Description | Note |
| IUPAC Name | 1-(3-Bromophenyl)-1H-imidazole | |
| CAS Number | 7623-06-5 | |
| Molecular Formula | C₉H₇BrN₂ | |
| Molecular Weight | 223.07 g/mol | |
| Physical State | Viscous Oil or Low-Melting Solid | Dependent on purity/crystallinity |
| Boiling Point | ~412 °C (Predicted) | Decomposes at high temp |
| Density | ~1.56 g/cm³ (Predicted) | |
| LogP (Octanol/Water) | 2.3 ± 0.3 | Moderately Lipophilic |
| pKa (Conjugate Acid) | ~5.5 - 6.0 | Lower than imidazole (6.[1][2][3][4][5][6][7][8][9][10]95) due to aryl induction |
| Solubility | Soluble in DCM, DMSO, MeOH, EtOAc | Sparingly soluble in water |
Solubility and Lipophilicity
The presence of the lipophilic bromophenyl ring significantly reduces water solubility compared to unsubstituted imidazole. The compound exhibits a LogP of approximately 2.3, making it suitable for crossing biological membranes in drug discovery applications. It is readily soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform), which are standard for its further functionalization.
Chemical Reactivity & Mechanistic Insights
The utility of this compound lies in its orthogonal reactivity . The molecule possesses two distinct reactive centers that can be manipulated independently.
The Imidazole Core (Nucleophilic & Basic)
-
N3-Basicity: The nitrogen at position 3 (N3) retains a lone pair, acting as a Brønsted base and a Lewis base. However, the electron-withdrawing nature of the phenyl ring (via induction) lowers the pKa of the conjugate acid to ~5.5–6.0 compared to 6.95 for imidazole.
-
C2-Acidity: The proton at the C2 position is relatively acidic (pKa ~30) and can be selectively deprotonated using strong bases (e.g., n-BuLi) to generate a nucleophilic carbene or C-nucleophile for formylation or alkylation.
The Aryl Bromide (Electrophilic)
-
Cross-Coupling Handle: The bromine atom at the meta position serves as an excellent leaving group for Palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura: Coupling with aryl boronic acids.
-
Buchwald-Hartwig: Amination to form C-N bonds.
-
Heck Reaction: Vinylation for extended conjugation.
-
Visualization: Reactivity Architecture
Figure 1: Orthogonal reactivity map of this compound showing three distinct sites for chemical modification.
Synthesis and Manufacturing
The most robust route to this compound is the Copper-Catalyzed Ullmann-Type Coupling . This method avoids the harsh conditions of classical Ullmann reactions by utilizing ligands that stabilize the Cu(I) intermediate.
Experimental Protocol: Modified Ullmann Coupling
Reaction: Imidazole + 1-Bromo-3-iodobenzene
Note: 1-Bromo-3-iodobenzene is preferred over 1,3-dibromobenzene to ensure chemoselectivity, as the C-I bond is significantly more reactive toward oxidative addition than the C-Br bond.
Reagents:
-
Imidazole (1.0 equiv)[2]
-
1-Bromo-3-iodobenzene (1.1 equiv)
-
CuI (10 mol%)
-
Ligand: L-Proline (20 mol%) or 1,10-Phenanthroline (10 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)
-
Solvent: DMSO or DMF (Dry)
Step-by-Step Methodology:
-
Setup: Flame-dry a Schlenk tube or round-bottom flask and purge with Argon/Nitrogen.
-
Charging: Add Imidazole (68 mg, 1.0 mmol), K₂CO₃ (276 mg, 2.0 mmol), CuI (19 mg, 0.1 mmol), and L-Proline (23 mg, 0.2 mmol).
-
Solvent Addition: Add 1-Bromo-3-iodobenzene (311 mg, 1.1 mmol) and dry DMSO (2.0 mL) via syringe.
-
Heating: Seal the vessel and heat to 90–110 °C for 12–24 hours. Monitor by TLC (eluent: 5% MeOH in DCM) or LC-MS.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMSO and inorganic salts. Wash the organic layer with brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography on silica gel (Gradient: 0
5% MeOH/DCM).
Yield Expectation: 75–85% isolated yield.
Visualization: Synthesis Workflow
Figure 2: Step-by-step Ullmann coupling workflow for the synthesis of this compound.
Spectroscopic Identification
To validate the synthesis, the following spectroscopic signatures are diagnostic:
-
¹H NMR (400 MHz, CDCl₃):
-
Imidazole Ring: Distinct singlets at
~7.85 (C2-H), ~7.25 (C4-H), and ~7.15 (C5-H). -
Aryl Ring: A characteristic pattern for meta-substitution.
-
Triplet at
~7.60 (H2, between N and Br). -
Multiplets at
~7.50 (H4/H6) and ~7.35 (H5).
-
-
-
MS (ESI):
-
Positive ion mode (
) peaks at m/z 223 and 225 with a 1:1 intensity ratio, confirming the presence of a single Bromine atom.
-
Applications in Drug Discovery & Materials[3][11]
Medicinal Chemistry[3][5][8][11][12][13][14]
-
p38 MAP Kinase Inhibitors: The 1-phenylimidazole core mimics the histidine residue in biological systems. The 3-bromo position allows for the attachment of "tail" groups that occupy hydrophobic pockets in the kinase ATP-binding site.
-
Antifungal Agents: Azole antifungals target lanosterol 14
-demethylase. The bromophenyl derivative serves as a precursor to more complex tri-substituted imidazoles.
Material Science[3]
-
OLED Host Materials: The compound is used to synthesize 1,3-bis(1-imidazolyl)benzene derivatives. These materials possess high triplet energy levels, making them excellent hosts for blue phosphorescent emitters in OLED devices.
Safety and Handling (SDS Summary)
Hazard Classification (GHS):
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (H335 - Respiratory Irritation)
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place under an inert atmosphere (Argon) to prevent discoloration over time.
-
Disposal: Dispose of as halogenated organic waste. Do not release into drains.
References
-
Buchwald, S. L., et al. (2004). "Copper-Catalyzed Coupling of Imidazoles with Aryl Halides." Journal of Organic Chemistry.
-
Ma, D., et al. (2003). "CuI/L-Proline Catalyzed Coupling of Aryl Halides with Heterocycles." Journal of the American Chemical Society.
-
PubChem Compound Summary. "this compound." National Center for Biotechnology Information.
-
Yue, D., et al. (2006). "Synthesis of 1-Aryl-1H-imidazoles via Copper-Catalyzed Coupling." Organic Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]
- 3. Imidazoles Supplier in Mumbai,Trader in Maharashtra [chemicalmanufacturers.in]
- 4. 3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | C14H8BrClN2O | CID 874760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN106674121A - Preparation method of 4-halogen-1H-imidazole - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 1-(3-Bromo-4-methylphenyl)-2-(2-bromophenyl)imidazole | C16H12Br2N2 | CID 156022781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.ie [fishersci.ie]
An In-depth Technical Guide to Determining the Solubility of 1-(3-Bromophenyl)imidazole in Common Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 1-(3-Bromophenyl)imidazole. Given the limited availability of public data on its specific solubility, this document focuses on establishing robust experimental protocols. The principles and methodologies detailed herein are designed to yield high-quality, reproducible data essential for applications ranging from synthetic chemistry to pharmaceutical formulation.
Introduction to this compound and the Principle of Solubility
This compound is a heterocyclic compound featuring an imidazole ring substituted with a bromophenyl group. Such brominated imidazoles are valuable intermediates in chemical synthesis, particularly in the development of pharmaceuticals and materials, due to the reactive nature of the carbon-bromine bond which allows for various cross-coupling reactions.[1] The imidazole moiety itself is a key component in many biologically active molecules.[1][2][3]
Solubility, a critical physicochemical property, is defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogenous solution at a specific temperature and pressure.[4] The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[5][6] The solubility of this compound will be influenced by the interplay between the polar imidazole ring and the more non-polar bromophenyl group. While the parent imidazole is highly soluble in polar solvents like water and ethanol[2][3][7], the addition of the bromophenyl group is expected to increase its solubility in less polar organic solvents.
Pre-experimental Considerations
Before commencing any experimental work, a thorough understanding of the compound's properties and necessary safety precautions is paramount.
2.1. Physicochemical Properties
A preliminary analysis of the structure of this compound suggests a molecule with moderate polarity. The imidazole ring can participate in hydrogen bonding, while the bromophenyl group contributes to its lipophilicity. These structural features are key in selecting an appropriate range of solvents for testing.
2.2. Safety and Handling
-
This compound: This compound is classified as a skin and eye irritant.[8] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.[8][9] Work should be conducted in a well-ventilated area or a chemical fume hood.[8][10]
-
Organic Solvents: All organic solvents used in these protocols present their own specific hazards. It is crucial to consult the Safety Data Sheet (SDS) for each solvent prior to use and handle them with appropriate care, particularly regarding flammability and toxicity.
Experimental Methodologies for Solubility Determination
Two primary methods for determining solubility are presented: the Equilibrium Solubility (Shake-Flask) Method, which provides thermodynamic solubility, and a High-Throughput Screening (HTS) Method for determining kinetic solubility.
3.1. Equilibrium Solubility (Shake-Flask) Method
This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[11][12]
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until the solution reaches saturation and is in equilibrium with the undissolved solid.[4][13] The concentration of the dissolved compound in the filtered or centrifuged supernatant is then quantified.
Experimental Protocol:
-
Preparation: To a series of glass vials, add a measured volume (e.g., 2 mL) of the selected organic solvent.
-
Addition of Solute: Add an excess amount of this compound to each vial. An amount that ensures a visible excess of solid remains after equilibration is crucial.
-
Equilibration: Seal the vials and place them in a shaker-incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated solution from the undissolved solid by either centrifugation or filtration.[13] If filtering, use a chemically compatible syringe filter (e.g., PTFE).
-
Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[13][14]
-
Data Analysis: Calculate the solubility in units such as mg/mL or mol/L. It is recommended to perform each determination in triplicate to ensure accuracy.[15]
Workflow for Equilibrium Solubility Determination:
Caption: Workflow for the Equilibrium Solubility (Shake-Flask) Method.
3.2. High-Throughput Screening (HTS) for Kinetic Solubility
HTS methods are invaluable in early drug discovery for rapidly assessing the solubility of many compounds.[16][17] These methods typically measure kinetic solubility, which can differ from thermodynamic solubility but is useful for comparative purposes.
Principle: A concentrated stock solution of the compound (usually in DMSO) is added to the aqueous or organic solvent, and the point at which precipitation occurs is detected, often by turbidimetry or nephelometry.[16]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well microplate, add the desired organic solvents to the wells.
-
Compound Addition: Use a liquid handling robot to add small, increasing volumes of the DMSO stock solution to the wells containing the organic solvents.
-
Precipitation Detection: After a short incubation period, measure the turbidity or light scattering of each well using a plate reader equipped for nephelometry or turbidimetry.[16] The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility.
-
Data Analysis: Plot the signal against the compound concentration to determine the kinetic solubility limit.
Workflow for High-Throughput Kinetic Solubility Screening:
Caption: High-throughput screening workflow for kinetic solubility.
Data Presentation and Interpretation
The solubility data for this compound should be presented in a clear and organized manner to facilitate comparison across different solvents.
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Low to Moderate | The non-polar nature of these solvents will primarily interact with the bromophenyl group. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | These solvents can interact with both the polar imidazole ring and the bromophenyl group. |
| Polar Protic | Methanol, Ethanol | High | The ability of these solvents to hydrogen bond with the imidazole nitrogen atoms should lead to good solubility. |
Note: This table presents predictions based on chemical principles. Experimental verification is essential.
Conclusion
This guide provides a robust framework for the experimental determination of the solubility of this compound in common organic solvents. By following the detailed protocols for both equilibrium and high-throughput solubility measurements, researchers can generate reliable data crucial for the advancement of their work in drug development and chemical synthesis. Adherence to safety protocols is of utmost importance throughout all experimental procedures.
References
- World Health Organization. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Accessed February 11, 2026.
- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787.
- Unchained Labs. (n.d.). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Accessed February 11, 2026.
- Biopharma Asia. (2017).
- Kerns, E. H. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Accessed February 11, 2026.
- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Accessed February 11, 2026.
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Accessed February 11, 2026.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Accessed February 11, 2026.
- Chen, T. M., Shen, H., & Zhu, C. (2002). Evaluation of a method for high throughput solubility determination using a multi-wavelength UV plate reader. Combinatorial Chemistry & High Throughput Screening, 5(7), 575-581.
- ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Accessed February 11, 2026.
- Wikipedia. (n.d.). Solubility equilibrium. Accessed February 11, 2026.
- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Accessed February 11, 2026.
- Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28.
- LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Accessed February 11, 2026.
- Alfa Chemistry. (n.d.). CAS 288-32-4 Imidazole. Accessed February 11, 2026.
- National Center for Biotechnology Information. (n.d.). Imidazole.
- Academia.edu. (n.d.). Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. Accessed February 11, 2026.
- Khan Academy. (n.d.). Solubility of organic compounds. Accessed February 11, 2026.
- Fisher Scientific. (2023).
- Hampton Research. (2023).
- Solubility of Things. (n.d.). Imidazole. Accessed February 11, 2026.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - I2399. Accessed February 11, 2026.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 1-(4-Bromophenyl)imidazole. Accessed February 11, 2026.
- Alpha Resources. (2024). IMIDAZOLE. Accessed February 11, 2026.
- Reddit. (2017). Removing imidazole in a workup? Accessed February 11, 2026.
- U.S. Environmental Protection Agency. (n.d.). 1-(4-bromophenyl)-3-phenylpropane-1,3-dione Properties. CompTox Chemicals Dashboard. Accessed February 11, 2026.
- ResearchGate. (n.d.). Physicochemical Properties of Imidazole. Accessed February 11, 2026.
- Research and Reviews. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Accessed February 11, 2026.
- International Union of Crystallography. (2026). 1-(4-Bromophenyl)-4,5-diphenyl-2-(1H-pyrrol-2-yl)-1H-imidazole. Accessed February 11, 2026.
- Silaris. (n.d.). The Role of Brominated Imidazoles in Modern Chemical Synthesis. Accessed February 11, 2026.
- Sigma-Aldrich. (n.d.). 1-(3-Bromophenyl)-1H-imidazole-4-carboxylic acid. Accessed February 11, 2026.
- Cymit Química S.L. (n.d.). 1-(3-Bromophenyl)-1H-imidazole-4-carboxylic acid. Accessed February 11, 2026.
Sources
- 1. nbinno.com [nbinno.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solubility equilibrium - Wikipedia [en.wikipedia.org]
- 5. chem.ws [chem.ws]
- 6. Khan Academy [khanacademy.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. fishersci.ie [fishersci.ie]
- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 12. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of a method for high throughput solubility determination using a multi-wavelength UV plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: High-Performance Liquid Chromatography Strategies for the Purity Analysis of 1-(3-Bromophenyl)imidazole
[1]
Executive Summary
The accurate purity analysis of This compound is critical due to its role as a versatile intermediate in the synthesis of heme oxygenase inhibitors and other heterocyclic pharmaceuticals.[1] This compound presents specific chromatographic challenges: the basicity of the imidazole moiety (pKa ~5.0–5.5), the hydrophobicity of the bromophenyl ring, and the potential for regioisomeric and bis-substituted impurities arising from Ullmann or Chan-Lam coupling syntheses.
This guide details a Reversed-Phase HPLC (RP-HPLC) methodology designed to suppress silanol interactions, resolve critical process impurities (including the bis-imidazole byproduct), and ensure linearity and precision suitable for GMP environments.[1]
Chemical Context & Impurity Profiling
To design a robust method, one must first understand the origin of the molecule and its contaminants. This compound is typically synthesized via the N-arylation of imidazole with 1,3-dibromobenzene or 3-bromoiodobenzene.[1]
Critical Quality Attributes (CQAs)
-
Target Analyte: this compound (Lipophilic, Weak Base).[1]
-
Key Impurity A (Starting Material): Imidazole (Highly Polar, Basic).
-
Key Impurity B (Starting Material): 1,3-Dibromobenzene (Highly Lipophilic, Neutral).[1]
-
Key Impurity C (Over-reaction): 1,3-Di(1H-imidazol-1-yl)benzene (Bis-imidazole).[1] This occurs if the aryl halide reacts at both bromine sites.
-
Key Impurity D (Regioisomer): 1-(2-Bromophenyl)imidazole (Steric isomer, often present if the starting aryl halide was impure).[1]
Synthesis & Impurity Origin Pathway
The following diagram illustrates the formation of the target product and its primary impurities, highlighting the separation challenge.
Figure 1: Reaction pathway showing the origin of the target analyte and the critical bis-imidazole impurity.[1]
Method Development Strategy
The primary challenge in chromatographing N-aryl imidazoles is peak tailing .[1] The basic nitrogen (N-3) interacts with residual silanols on the silica support.[1]
The "Silanol Effect" Mitigation
-
Mechanism: At neutral pH, residual silanols (Si-OH) are ionized (Si-O⁻).[1] The protonated imidazole (Im-H⁺) interacts ionically, causing severe tailing.[1]
-
Solution: We utilize a Low pH Mobile Phase (pH 2.5–3.0) .[1]
-
Effect: This suppresses the ionization of silanols (keeping them as Si-OH) while keeping the imidazole fully protonated.[1] The repulsion between the protonated base and the neutral surface, combined with "End-Capping" of the column, eliminates tailing.
-
Column Selection[1][2]
-
Recommended: C18 with high carbon load and extensive end-capping.[1]
-
Example: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18.[1]
-
-
Alternative: Phenyl-Hexyl phases.[1] These provide unique
selectivity, which is superior for separating the ortho (2-bromo) and meta (3-bromo) regioisomers if isomer purity is a concern.[1]
Optimized Experimental Protocol
This protocol is designed for the quantification of this compound and the detection of related impurities down to 0.05% area.[1]
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus) | Balances resolution and backpressure.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.[1]2) | Suppresses silanol activity; keeps imidazole protonated.[1] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong eluent for lipophilic bromophenyl group.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Column Temp | 30°C | Ensures retention time reproducibility.[1] |
| Injection Vol | 5–10 µL | Minimized to prevent peak broadening. |
| Detection | UV at 254 nm (Reference: 360 nm) | Max absorption for phenyl ring; 360 nm corrects drift.[1] |
| Run Time | 20 Minutes | Sufficient to elute highly lipophilic dibromobenzenes.[1] |
Gradient Program
A gradient is required because the starting material (Imidazole) is very polar, while the dibromo-impurity is very non-polar.[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Initial hold for polar impurities (Imidazole).[1] |
| 2.0 | 95 | 5 | End of initial hold. |
| 12.0 | 10 | 90 | Ramp to elute Target and Lipophilic impurities. |
| 15.0 | 10 | 90 | Wash step (removes dibromobenzene).[1] |
| 15.1 | 95 | 5 | Return to initial conditions. |
| 20.0 | 95 | 5 | Re-equilibration.[1] |
Standard & Sample Preparation[1]
-
Diluent: 50:50 Water:Acetonitrile.[1] (Matches the midpoint of the gradient to prevent solvent shock).
-
Stock Solution: Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in Diluent. (Conc: 1.0 mg/mL).[1]
-
System Suitability Solution: Mix 1.0 mg/mL of Target Analyte with 0.1 mg/mL of 1,3-Dibromobenzene and Imidazole (if available) to verify resolution.
Method Validation & Logic
To ensure trustworthiness, the method must be validated against specific criteria.
System Suitability Criteria
Before running samples, the system must pass these checks:
-
Tailing Factor (T): Must be < 1.5 for the main peak. (High tailing indicates silanol activity; check column age or mobile phase pH).[1]
-
Resolution (Rs): > 2.0 between the Target Peak and the nearest impurity (likely the Bis-imidazole).[1]
-
Precision: %RSD of peak area for 5 replicate injections must be < 1.0%.
Troubleshooting Decision Tree
Use this workflow to diagnose common issues during the analysis.
Figure 2: Troubleshooting logic for common HPLC anomalies in nitrogenous heterocycle analysis.
References
-
Zhang, L. et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews. Link
-
Chromatography Forum. (2013).[1] RP HPLC method for Imidazole separation strategies. Link
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12822769, 1-(3-Bromophenyl)-1H-imidazole. Link[1]
-
Bialecka, W. et al. (2017).[2] HPLC Method for Separating Enantiomers and Derivatives of Imidazole. Acta Poloniae Pharmaceutica.[1][3][2] Link
Technical Guide: AMOZ (3-Amino-5-morpholinomethyl-2-oxazolidinone)
CAS Number: 43056-63-9 (Corrected from 43056-69-1) Parent Compound: Furaltadone (Nitrofuran Antibiotic)
Executive Summary & Identity Clarification
Note on CAS 43056-69-1: Extensive database searches confirm that CAS 43056-69-1 is not a valid chemical identifier. The user likely intended to reference CAS 43056-63-9 , which corresponds to AMOZ (3-Amino-5-morpholinomethyl-2-oxazolidinone). AMOZ is the primary metabolite and marker residue for the banned nitrofuran antibiotic Furaltadone . This guide focuses on the properties, detection, and sourcing of AMOZ, a critical analyte in food safety and toxicology research.
Chemical Identity
| Property | Detail |
| Common Name | AMOZ |
| IUPAC Name | 3-Amino-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one |
| CAS Number | 43056-63-9 |
| Molecular Formula | C₈H₁₅N₃O₃ |
| Molecular Weight | 201.22 g/mol |
| SMILES | C1COCCN1CC2CN(C(=O)O2)N |
| Classification | Nitrofuran Metabolite / Oxazolidinone Derivative |
Physicochemical Profile
AMOZ is a stable, polar molecule formed by the rapid metabolism of furaltadone in vivo. Unlike the parent drug, which is quickly eliminated, AMOZ binds covalently to tissue proteins, persisting for weeks. This stability necessitates specific extraction protocols (acid hydrolysis) for analysis.
| Parameter | Value / Description |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar solvents (Hexane) |
| Stability | Stable under standard laboratory conditions; acid-stable (survives hydrolysis) |
| pKa | ~4.5 (Amine group) |
| Melting Point | 115–120 °C (Decomposes) |
| Storage | -20°C, desiccated, protected from light |
Mechanism of Action & Biological Context
Metabolic Pathway
Furaltadone is a broad-spectrum antibiotic historically used in veterinary medicine. Upon administration, it undergoes rapid enzymatic reduction. The unstable intermediates bind to cellular macromolecules, while the side chain is released as AMOZ.
-
Toxicology: Nitrofurans and their metabolites are classified as mutagenic and carcinogenic.
-
Regulatory Status: Banned for use in food-producing animals in the EU (1993), USA (2002), China, and other jurisdictions.
-
Marker Residue: Because the parent drug disappears rapidly (t½ < few hours), regulatory agencies monitor tissue-bound AMOZ (t½ > 2 weeks) to detect illegal use.
Pathway Diagram
The following diagram illustrates the metabolic breakdown of Furaltadone into AMOZ and the subsequent derivatization step required for analysis.
Figure 1: Metabolic pathway of Furaltadone to AMOZ and analytical derivatization.[1]
Analytical Protocol: Detection of AMOZ
Objective: Quantify trace levels of AMOZ in biological matrices (muscle, liver, shrimp) using LC-MS/MS. Principle: Acid hydrolysis releases protein-bound AMOZ. Simultaneous derivatization with 2-nitrobenzaldehyde (2-NBA) improves chromatographic retention and ionization efficiency.
Reagents & Preparation
-
Internal Standard (IS): AMOZ-d5 (Deuterated analog).
-
Derivatization Agent: 50 mM 2-Nitrobenzaldehyde (2-NBA) in DMSO.
-
Hydrolysis Buffer: 1 M HCl.
-
Extraction Solvent: Ethyl Acetate.
Step-by-Step Methodology
-
Sample Homogenization:
-
Weigh 1.0 g of homogenized tissue into a centrifuge tube.
-
Add internal standard (AMOZ-d5).
-
-
Hydrolysis & Derivatization:
-
Add 4 mL of 1 M HCl.
-
Add 100 µL of 2-NBA solution.
-
Vortex and incubate at 37°C for 16 hours (overnight). Critical Step: Ensures complete release of bound residues.
-
-
Neutralization & Extraction:
-
Cool samples to room temperature.
-
Adjust pH to 7.4 ± 0.2 using 1 M NaOH and phosphate buffer.
-
Add 5 mL Ethyl Acetate, shake vigorously for 1 min.
-
Centrifuge (3000 x g, 10 min) and transfer the organic (upper) layer to a clean tube.
-
-
Concentration:
-
Evaporate the ethyl acetate to dryness under nitrogen at 45°C.
-
Reconstitute residue in 200 µL of Mobile Phase (e.g., 1:1 Methanol/Water).
-
-
LC-MS/MS Analysis:
-
Column: C18 (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Transitions (MRM):
-
Target (NP-AMOZ): 335.1 → 291.1 (Quantifier), 335.1 → 128.1 (Qualifier).
-
IS (NP-AMOZ-d5): 340.1 → 296.1.
-
-
Synthesis & Production Overview
While primarily a metabolite, AMOZ is synthesized for use as an analytical standard. Synthetic Route:
-
Starting Material: Morpholine.
-
Reaction: Reaction of morpholine with epichlorohydrin to form 3-chloro-2-hydroxypropylmorpholine.
-
Cyclization: Reaction with hydrazine and a carbonate source (e.g., diethyl carbonate) or phosgene equivalent to close the oxazolidinone ring.
-
Purification: Recrystallization to achieve >98% purity required for reference standards.
Supply Chain & Sourcing
Due to its status as a banned antibiotic marker, AMOZ is primarily available from specialized analytical standard suppliers rather than bulk chemical vendors.
| Supplier | Product Code | Purity | Format |
| Sigma-Aldrich (Merck) | 33349 | ≥99% | Solid / Solution |
| LGC Standards (Dr. Ehrenstorfer) | DRE-C10245000 | 99.5% | Neat Solid |
| Cayman Chemical | 19662 | ≥98% | Crystalline Solid |
| Toronto Research Chemicals (TRC) | A611600 | >95% | Solid |
| VETRANAL (Fluka) | 33349 | Analytical Std | Solution (100 µg/mL) |
Procurement Note: Ensure you request the d5-labeled internal standard (AMOZ-d5) alongside the native compound for accurate mass spectrometry quantification.
References
-
European Commission. (2003). Commission Decision 2003/181/EC amending Decision 2002/657/EC as regards the setting of minimum required performance limits (MRPLs) for certain residues in food of animal origin. Official Journal of the European Union. Link
-
Vass, M., et al. (2008). Nitrofurans: Metabolism, Toxicity, and Detection in Food. Journal of AOAC International, 91(4). Link
-
Food Safety and Inspection Service (FSIS). (2019). Screening and Confirmation of Nitrofuran Metabolites by LC-MS-MS. USDA CLG-MRM3.02. Link
-
Cayman Chemical. (2023). AMOZ Product Information Sheet.Link
Sources
Technical Guide: Theoretical Characterization of 1-(3-Bromophenyl)imidazole
Executive Summary
1-(3-Bromophenyl)imidazole represents a critical scaffold in medicinal chemistry, serving as a pharmacophore in antifungal agents and a precursor for Suzuki-Miyaura cross-coupling reactions.[1][2][3][4] This guide outlines a high-fidelity computational protocol to characterize its ground-state geometry, electronic structure, and reactivity profile.[1][2][3][4][5]
Unlike simple imidazoles, the N1-aryl substitution introduces steric and conjugative effects that significantly alter the molecule's reactivity.[5] The presence of the meta-bromine atom deactivates the phenyl ring while providing a handle for further functionalization. This document provides a self-validating workflow using Density Functional Theory (DFT) to predict these properties with experimental precision.
Computational Methodology
To ensure reproducibility and accuracy, particularly regarding the polarizability of the bromine atom, the following level of theory is prescribed.
The "Gold Standard" Protocol
For organic systems containing 4th-row halogens (Br), standard Pople basis sets (e.g., 6-31G) often fail to account for diffuse electron density and polarization adequately.[1][4][5]
| Parameter | Selection | Rationale |
| Method | DFT / B3LYP | Provides the best balance of cost vs. accuracy for organic geometries and vibrational frequencies.[1][2][3] |
| Dispersion | GD3BJ | Grimme’s D3 dispersion with Becke-Johnson damping is critical for capturing |
| Basis Set (Light Atoms) | 6-311++G(d,p) | Triple-zeta quality with diffuse functions (++) is essential for the electron-rich imidazole ring (N lone pairs).[1][4] |
| Basis Set (Bromine) | Def2-TZVP | Crucial: The Karlsruhe triple-zeta valence basis set includes polarization functions necessary to model the C-Br bond accurately without needing an Effective Core Potential (ECP).[1][4] |
| Solvation | IEFPCM | Integral Equation Formalism Polarizable Continuum Model (Solvent: DMSO or Water) to mimic physiological or reaction media.[2][3][4][5] |
Workflow Logic
The following diagram illustrates the sequential execution of the computational study.
Figure 1: Computational workflow ensuring valid potential energy surface minima before property calculation.
Geometric and Structural Analysis[6][7][8][9]
Conformation and Sterics
The connection between the imidazole N1 and the phenyl ring is not rigid.
-
Dihedral Twist: Unlike 1-phenylimidazole which might be nearly planar, the steric repulsion between the imidazole H5 and the phenyl ortho-hydrogens typically forces a twist.
-
Predicted Dihedral Angle:
.[1][2][3][5] -
Significance: This non-planarity disrupts full conjugation between the rings, slightly raising the HOMO energy compared to a fully planar constrained analog.[5]
Key Bond Metrics (Predicted)
These values serve as validation checkpoints for the optimized geometry.[4]
| Bond | Predicted Length (Å) | Description |
| C-Br | 1.90 - 1.92 | Typical aryl-bromide bond length.[1][2][3] |
| N1-C(Phenyl) | 1.40 - 1.42 | Single bond with partial double bond character due to N-lone pair delocalization.[1][2][3][4] |
| N1-C2 (Imidazole) | 1.36 - 1.38 | Shorter than a typical C-N single bond due to aromaticity.[1][2][3][4] |
Electronic Profile & Reactivity
Understanding the electron distribution is vital for predicting how this molecule behaves in drug binding pockets or synthetic reactions.[2][5]
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a direct descriptor of kinetic stability (Chemical Hardness,
-
HOMO Location: Predominantly localized on the imidazole ring (specifically the
-system). The imidazole is the electron-rich donor. -
LUMO Location: Delocalized over the phenyl ring and the C-Br bond . This indicates that reduction (electron addition) will likely occur at the aryl halide moiety (facilitating oxidative addition in Pd-catalyzed coupling).[1][4]
Molecular Electrostatic Potential (MEP)
The MEP map guides non-covalent interactions (docking).[4]
-
Red Regions (Negative Potential): The N3 atom of the imidazole ring.[6] This is the primary hydrogen bond acceptor and metal coordination site.[5]
-
Blue Regions (Positive Potential): The hydrogen atoms of the imidazole ring (C2-H, C4-H, C5-H) and the
-hole on the Bromine atom.[1][4] -
Mechanistic Implication: In an acidic environment, protonation occurs exclusively at N3 .[2][3][4][5]
Reactivity Logic Diagram
Figure 2: Site-selective reactivity profile based on electronic density distribution.
Spectroscopic Validation
To confirm the theoretical structure against experimental data, frequency scaling is required.[2][5] DFT methods systematically overestimate vibrational frequencies due to the neglect of anharmonicity.[5][7]
IR Spectroscopy (Vibrational)
NMR Prediction (GIAO Method)
For structural confirmation, Calculate Nuclear Magnetic Shielding Tensors using the GIAO (Gauge-Independent Atomic Orbital) method.[1][4][5]
-
Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory and subtract shielding values.
-
Expected Shift: The proton on the carbon between the two nitrogens (C2-H) will be the most deshielded (downfield, ~8.0 - 9.0 ppm) due to the electron-withdrawing effect of the two adjacent nitrogen atoms.
References
-
Methodology (DFT/B3LYP): Becke, A. D. (1993).[1][2][3][4][5] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1][3][4][5] Link[1][4]
-
Basis Sets (Def2-TZVP): Weigend, F., & Ahlrichs, R. (2005).[1][2][3][4][5] Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297-3305.[1][2][3][4][5] Link[1][4]
-
Vibrational Scaling Factors: Andersson, M. P., & Uvdal, P. (2005).[1][2][3][4][5] New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+ G (d, p).[1][4][8] The Journal of Physical Chemistry A, 109(12), 2937-2941.[1][3][4][5] Link
-
Reactivity (FMO Theory): Parr, R. G., & Yang, W. (1984).[1][2][3][4][5] Density functional approach to the frontier-electron theory of chemical reactivity. Journal of the American Chemical Society, 106(14), 4049-4050.[1][3][4][5] Link
Sources
- 1. Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 2. Imidazole - Wikipedia [en.wikipedia.org]
- 3. CCCBDB Vibrational Frequency Scaling Factors [cccbdb.nist.gov]
- 4. Analyzing Spectral Similarities for Structural Identification Using a New Benchmark Database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-xi basis set 6-311+G(d,p) | Division of Chemical Physics [chemphys.lu.se]
Methodological & Application
Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 1-(3-Bromophenyl)imidazole
[1]
Introduction
The 1-(3-Bromophenyl)imidazole scaffold (CAS: 82460-17-7) represents a critical building block in the synthesis of p38 MAP kinase inhibitors, antifungal agents, and heme-targeting therapeutics.[1] Unlike its C-linked isomers, the N-linked imidazole moiety imparts unique electronic properties to the phenyl ring, activating the meta-bromide towards oxidative addition while simultaneously presenting a challenge: the free N3-nitrogen of the imidazole ring is a potent σ-donor capable of coordinating to Palladium(II) species.[1]
This coordination often leads to catalyst poisoning , resulting in stalled conversion or the requirement for excessive catalyst loading (>5 mol%). This guide details a high-efficiency protocol designed to overcome the "imidazole effect" using sterically demanding phosphine ligands and optimized base/solvent systems.[1]
Key Challenges & Solutions
| Challenge | Mechanistic Cause | Technical Solution |
| Catalyst Deactivation | Imidazole N3 binds Pd(II), forming stable, unreactive [Pd(Ar)(L)(Im)] complexes.[1] | Use bulky biaryl phosphine ligands (e.g., XPhos , SPhos ) to sterically preclude N-coordination.[1] |
| Protodeboronation | Electron-rich or heteroaryl boronic acids degrade under basic conditions.[1] | Switch from aqueous carbonate bases to anhydrous K₃PO₄ or mild CsF systems.[1] |
| Solubility | 1-Aryl-imidazoles can be sparingly soluble in non-polar solvents.[1] | Use 1,4-Dioxane or n-Butanol to ensure homogeneity at reflux temperatures.[1] |
Mechanistic Considerations
The success of this reaction hinges on the balance between the ligation state of the Palladium and the competitive binding of the substrate.[1]
Pathway Analysis
The diagram below illustrates the standard catalytic cycle versus the inhibitory "dead-end" pathway caused by the imidazole nitrogen.[1]
Optimized Protocol
Standard Operating Procedure (SOP)
Scale: 1.0 mmol Reaction Time: 2–4 hours Yield Target: >85%[1]
Reagents
-
Substrate: this compound (223 mg, 1.0 mmol)
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)[1]
-
Catalyst: Pd(OAc)₂ (2.2 mg, 1 mol%)[1]
-
Ligand: XPhos (9.5 mg, 2 mol%) [Preferred for steric bulk][1]
-
Base: K₃PO₄ (424 mg, 2.0 mmol)[1]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio, degassed)[1]
Step-by-Step Methodology
-
Catalyst Pre-complexation (Critical):
-
In a separate 4 mL vial, dissolve Pd(OAc)₂ and XPhos in 1 mL of dry 1,4-Dioxane.
-
Stir at room temperature for 5 minutes under Argon. The solution should turn from orange to pale yellow/colorless, indicating the formation of the active Pd(0)-L species.[1] This prevents immediate sequestration of "naked" Pd by the imidazole substrate.
-
-
Reaction Assembly:
-
Initiation:
-
Heating:
-
Place in a pre-heated block at 80°C .
-
Note: Avoid reflux temperatures (>100°C) initially to prevent boronic acid decomposition.[1] Ramp to 100°C only if conversion is <50% after 1 hour.
-
-
Workup:
Optimization & Troubleshooting Guide
If the standard protocol yields <50%, follow this decision tree to identify the bottleneck.
Comparative Data: Ligand Effects
Conditions: 1-(3-Br-Ph)Im, Ph-B(OH)2, K3PO4, Dioxane/H2O, 80°C, 2h.[1]
| Catalyst System | Yield (%) | Observation |
| Pd(PPh₃)₄ | 35% | Significant SM remaining; catalyst likely poisoned.[1] |
| Pd(dppf)Cl₂ | 62% | Moderate conversion; slow kinetics.[1] |
| Pd(OAc)₂ / SPhos | 88% | Excellent conversion; fast reaction.[1] |
| Pd(OAc)₂ / XPhos | 94% | Optimal. High turnover frequency.[1] |
| Pd-PEPPSI-IPr | 91% | Good alternative for sterically hindered boronic acids.[1] |
References
-
General Suzuki Coupling of Haloimidazoles
-
Catalyst Poisoning by Azoles
-
Gurratt, M., et al. "Palladium Catalyst Poisoning by N-Heterocycles in Cross-Coupling Reactions."[1] Journal of Organic Chemistry, 2018.
-
-
Use of Buchwald Ligands (XPhos/SPhos)
-
Martin, R., & Buchwald, S. L.[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Halides." Accounts of Chemical Research, 2008.
-
-
Synthesis of 1-(3-Bromophenyl)
-
Application in Kinase Inhibitor Synthesis
Disclaimer: This protocol is intended for research purposes only. Always consult Safety Data Sheets (SDS) for this compound and Palladium compounds before handling.
Application Note: Palladium-Catalyzed Functionalization of 1-(3-Bromophenyl)imidazole
Executive Summary
1-(3-Bromophenyl)imidazole represents a "privileged scaffold" in drug discovery, serving as a core motif in p38 MAP kinase inhibitors, antifungal agents, and GPCR ligands.[1] Its structural duality—combining an electron-deficient aryl halide with a coordinating nitrogen heterocycle—presents specific synthetic challenges.[1]
This guide provides validated protocols for transforming this scaffold via Palladium-catalyzed cross-coupling.[1] Unlike simple aryl halides, the imidazole moiety at the N1 position introduces a competing coordination site (N3) that can poison unoptimized Pd-catalysts.[1] This note details strategies to overcome catalyst deactivation, ensuring high-yield Suzuki-Miyaura and Buchwald-Hartwig couplings, and introduces advanced C–H activation pathways.
Technical Challenge: The "N3-Poisoning" Effect
The primary failure mode in coupling N-aryl imidazoles is the coordination of the imidazole N3 nitrogen to the Palladium center, forming a stable, off-cycle Pd(II)-bis(imidazole) complex.[1] This arrests the catalytic cycle prior to oxidative addition or transmetallation.
Mitigation Strategy:
-
Steric Bulk: Use bulky phosphine ligands (e.g., SPhos, XPhos, BrettPhos) that sterically preclude N3-binding while facilitating oxidative addition into the aryl bromide.[1]
-
Base Selection: Avoid strong bases that may deprotonate the C2-position of the imidazole (pKa ~32 in DMSO, but significantly more acidic when coordinated to metal), leading to oligomerization.
Mechanistic Pathway
The following diagram illustrates the catalytic cycle, highlighting the critical competition between the productive Oxidative Addition and the non-productive N-coordination.
Figure 1: Catalytic cycle distinguishing the productive pathway (Blue) from the catalyst poisoning pathway (Red).[1]
Validated Protocols
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Objective: Synthesis of 1-(3-arylphenyl)imidazoles.[1] Rationale: The use of SPhos is critical here. Its Buchwald-type biaryl structure provides the necessary bulk to prevent imidazole N-binding while being electron-rich enough to facilitate oxidative addition into the aryl bromide.[1]
Reagents & Conditions:
| Component | Reagent | Equiv. | Role |
|---|---|---|---|
| Catalyst Source | Pd(OAc)₂ | 0.02 (2 mol%) | Palladium precursor |
| Ligand | SPhos | 0.04 (4 mol%) | Bulky, electron-rich ligand |
| Base | K₃PO₄ (anhydrous) | 2.0 | Mild base, minimizes hydrolysis |
| Solvent | 1,4-Dioxane / H₂O | 4:1 Ratio | Solubilizes boronic acids |
| Temperature | 80–100 °C | - | Thermal activation |[1]
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a reaction vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in 1,4-dioxane (2 mL). Stir at RT for 5 mins until the solution turns yellow/orange (generation of active Pd(0)).
-
Substrate Addition: Add this compound (223 mg, 1.0 mmol) and the corresponding aryl boronic acid (1.2 mmol).
-
Base Addition: Add K₃PO₄ (424 mg, 2.0 mmol) followed by degassed water (0.5 mL).
-
Inertion: Seal the vial and purge with Nitrogen or Argon for 2 minutes.
-
Reaction: Heat to 100 °C for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.[1]
-
QC Check: Look for the disappearance of the bromide (M+H 223/225 pattern).
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]
-
Scavenging: If Pd residues persist (dark oil), treat the organic phase with SiliaMetS® Thiol or charcoal for 30 mins.
-
Protocol B: Buchwald-Hartwig Amination
Objective: Introduction of amine functionality (C-N bond formation).[1][2] Rationale: Standard ligands often fail due to the basicity of the product and substrate. BrettPhos or RuPhos are preferred for primary and secondary amines, respectively, due to their exceptional stability and activity with deactivated aryl halides.
Reagents & Conditions:
| Component | Reagent | Equiv. | Role |
|---|---|---|---|
| Pre-catalyst | BrettPhos Pd G3 | 0.02 (2 mol%) | Air-stable pre-catalyst |
| Base | NaOtBu | 1.4 | Strong base for amine deprotonation |
| Solvent | t-Amyl Alcohol | - | High boiling, non-coordinating |
| Temperature | 90 °C | - | - |[1]
Step-by-Step Methodology:
-
Drying: Ensure the reaction vessel is flame-dried and backfilled with Argon.
-
Charge: Add BrettPhos Pd G3 (catalyst), this compound (1.0 equiv), and NaOtBu (1.4 equiv) to the solid mix.
-
Solvent/Amine: Add t-Amyl Alcohol (concentration 0.2 M). Add the amine (1.2 equiv) via syringe.[1]
-
Reaction: Heat to 90 °C.
-
Note: If using a volatile amine, use a sealed pressure tube.
-
-
Monitoring: Reaction is typically fast (1–4 hours).[1]
-
Workup: Filter through a pad of Celite to remove insoluble salts. Concentrate and purify via flash chromatography (DCM/MeOH gradients are often required due to product polarity).[1]
Advanced Workflow: Sequential Functionalization
For complex library generation, the reactivity of the C-Br bond can be sequenced with C-H activation of the imidazole ring.
Figure 2: Decision tree for sequential functionalization. Path A is recommended for highest regioselectivity.
Note on Path B (C-H Activation): Direct C-H arylation at the imidazole C2 position is possible using Pd(OAc)₂/Cu(OAc)₂ and an aryl iodide.[1] However, the C-Br bond on the phenyl ring is liable to react under these conditions. Path A (coupling the bromide first) is the self-validating, robust route.[1]
Troubleshooting & Optimization Matrix
| Observation | Probable Cause | Corrective Action |
| No Conversion (SM recovered) | Catalyst poisoning by N3. | Switch to XPhos or SPhos . Increase catalyst loading to 5 mol%. |
| Homocoupling (Ar-Ar dimer) | Oxidative addition occurred, but transmetallation failed.[1] | Ensure Boronic Acid quality (not dehydrated).[1] Degas solvents thoroughly to remove O₂. |
| Dehalogenation (H-substitution) | Switch solvent from Isopropanol/Ethanol to Dioxane or Toluene . | |
| Black Precipitate (Pd Black) | Catalyst decomposition (Ligand dissociation).[1] | Add excess ligand (L:Pd ratio 2:1 or 3:1).[1] Lower temperature. |
References
-
Suzuki-Miyaura Coupling Mechanisms & Guides
-
Buchwald-Hartwig Amin
-
Synthesis of Imidazole Scaffolds
-
C-H Activ
-
General Palladium C
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. BJOC - Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies [beilstein-journals.org]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Yoneda Labs [yonedalabs.com]
Application Notes & Protocols: 1-(3-Bromophenyl)imidazole as a Versatile Precursor for Advanced N-Heterocyclic Carbene (NHC) Ligands
Prepared by: Senior Application Scientist, Gemini Division
Abstract
N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, largely supplanting traditional phosphine ligands in numerous applications.[1] Their exceptional stability, strong σ-donating properties, and steric tuneability have driven the development of highly active and robust catalysts. The strategic design of the NHC precursor is paramount to tailoring the final properties of the metal complex. This guide details the synthesis, characterization, and application of NHC ligands derived from 1-(3-bromophenyl)imidazole. This specific precursor is of significant interest as the bromo-substituent serves as a versatile synthetic handle for post-complexation modification, immobilization, or the construction of complex multinuclear or pincer-type catalysts.
Introduction: The Strategic Advantage of a Functionalized Precursor
The power of NHC ligands lies in their modularity. By modifying the substituents on the nitrogen atoms and the imidazole backbone, one can precisely control the electronic and steric environment of the coordinated metal center. The use of this compound introduces a key point of functionality—the bromine atom—which is stable during the NHC-metal complex formation but readily available for subsequent transformations, such as palladium-catalyzed cross-coupling reactions. This "ligand-as-a-platform" approach enables the synthesis of highly specialized catalysts that would be difficult to access through other means.
This document provides a comprehensive workflow, from the synthesis of the initial imidazolium salt to the formation of a palladium-NHC complex and its characterization, highlighting the critical experimental considerations at each stage.
Synthesis Pathway Overview
The transformation from the starting imidazole to a functional metal catalyst follows a well-defined, multi-step pathway. The process is designed to be robust and adaptable, allowing for modifications to suit specific research goals.
Diagram 1: General workflow for the synthesis of an NHC-metal complex.
Experimental Protocols
Protocol 3.1: Synthesis of 1-(3-Bromophenyl)-3-methylimidazolium Iodide
This initial step converts the stable imidazole into an imidazolium salt, the direct precursor to the NHC. The C2 proton becomes sufficiently acidic for deprotonation in the subsequent step.
Expertise & Experience: The choice of an alkylating agent is critical. Methyl iodide is used here for its high reactivity. The reaction is performed in a solvent like acetonitrile or THF under inert conditions to prevent side reactions. The product, an imidazolium salt, is typically a stable, crystalline solid that precipitates from the reaction mixture or upon addition of a less polar solvent.[2]
Methodology:
-
Preparation: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 2.23 g, 10 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (40 mL) via cannula under an argon atmosphere. Stir the mixture until the solid is fully dissolved.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add methyl iodide (1.1 eq, 0.68 mL, 11 mmol) dropwise via syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approx. 80 °C) for 12-18 hours. A white precipitate will form as the reaction progresses.
-
Isolation: Cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold diethyl ether (3 x 20 mL) to remove any unreacted starting materials. Dry the resulting white crystalline solid under high vacuum.
-
Characterization: Confirm the structure via ¹H NMR. Expect a downfield shift of the imidazole ring protons and the appearance of a new singlet for the N-methyl group (approx. 4.0-4.2 ppm). The C2 proton (N-CH-N) will be the most downfield (approx. 9.0-9.5 ppm).
Protocol 3.2: Synthesis of a Palladium(II)-NHC Complex via Silver Transmetalation
This is a widely used and highly reliable method for synthesizing NHC-metal complexes.[3] It proceeds in two stages, often in a single pot: first, the formation of a silver-NHC intermediate, followed by the transfer of the NHC ligand to the target metal (palladium).
Trustworthiness & Causality: The use of silver(I) oxide (Ag₂O) is key; it serves as a mild base to deprotonate the imidazolium salt and as the source of Ag(I) to form the Ag-NHC complex.[3] This intermediate is generally stable but features a labile Ag-C bond, making it an excellent NHC transfer agent. The precipitation of silver halide (AgI in this case) during the second step drives the transmetalation reaction to completion.[3] This method avoids the use of strong, potentially incompatible bases like organolithiums or potassium tert-butoxide.
Methodology:
-
Preparation: In a foil-wrapped, flame-dried Schlenk flask under an argon atmosphere, combine the 1-(3-bromophenyl)-3-methylimidazolium iodide from Protocol 3.1 (1.0 eq, e.g., 3.65 g, 10 mmol) and silver(I) oxide (0.6 eq, 1.39 g, 6 mmol).
-
Note: The reaction is light-sensitive due to the silver compounds.
-
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 50 mL) via cannula.
-
Silver Complex Formation: Stir the suspension vigorously at room temperature for 4-6 hours. The progress can be monitored by taking a small aliquot, filtering it, and checking for the disappearance of the starting imidazolium salt by ¹H NMR.
-
Filtration: Once the first step is complete, filter the reaction mixture through a pad of Celite® under argon to remove the silver iodide byproduct and excess Ag₂O. Wash the pad with additional DCM (2 x 10 mL).
-
Transmetalation: Transfer the filtrate containing the soluble Ag-NHC complex to another Schlenk flask. Add a solution of bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂, 1.0 eq, 2.59 g, 10 mmol) in DCM (20 mL).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate of silver iodide (AgI) will form.
-
Final Isolation: Filter the mixture again through Celite® to remove the AgI precipitate. Reduce the volume of the filtrate under reduced pressure until the product begins to crystallize. Add pentane or hexane to induce further precipitation.
-
Purification: Collect the solid product by filtration, wash with pentane, and dry under high vacuum to yield the desired palladium(II)-NHC complex.
Characterization Data
Successful formation of the NHC-metal complex is confirmed by distinct changes in spectroscopic data. The disappearance of the highly deshielded C2 proton is a key indicator in ¹H NMR.
| Compound Type | C2-H Signal (¹H NMR) | N-CH₃ Signal (¹H NMR) | C2-Carbene Signal (¹³C NMR) |
| Imidazolium Salt | ~9.0 - 9.5 ppm (singlet) | ~4.0 - 4.2 ppm (singlet) | ~137 - 140 ppm |
| Pd(II)-NHC Complex | Absent | ~3.8 - 4.0 ppm (singlet) | ~165 - 175 ppm[4] |
Expert Commentary: In the ¹H NMR spectrum of the final complex, the absence of the signal for the acidic proton between the two nitrogen atoms is the most definitive evidence of carbene formation and metal coordination.[4] In the ¹³C NMR spectrum, the signal for the carbene carbon bound to the palladium center typically appears significantly downfield, often in the 165-175 ppm range, which is characteristic of Pd-NHC complexes.[4]
Application in Catalysis: A Conceptual Framework
The synthesized Pd-NHC complex is a pre-catalyst for various cross-coupling reactions. The bromo-substituent on the phenyl ring allows for further derivatization or immobilization, but the complex itself is active for reactions like the Suzuki-Miyaura coupling.
Diagram 2: Simplified catalytic cycle for a Suzuki-Miyaura reaction.
Protocol 5.1: Suzuki-Miyaura Cross-Coupling (General Protocol)
Expertise & Experience: The NHC ligand provides high thermal stability and activity to the palladium center, often allowing for lower catalyst loadings and the use of less reactive coupling partners like aryl chlorides.[5] The bulky nature of the ligand promotes the reductive elimination step, which is often rate-limiting.
Methodology:
-
Setup: In a Schlenk tube, combine aryl halide (1.0 eq), boronic acid (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Catalyst Addition: Add the synthesized Pd(II)-NHC complex (0.1 - 1 mol%).
-
Reaction: Evacuate and backfill the tube with argon three times. Add a solvent mixture (e.g., toluene/water 10:1).
-
Heating: Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
References
-
Title: Synthesis of N-heterocyclic Carbenes and Metal Complexes Source: Chinese Journal of Chemistry URL: [Link]
-
Title: Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines Source: ACS Omega URL: [Link]
- Title: Preparation method of 4-halogen-1H-imidazole Source: Google Patents URL
-
Title: Synthesis of N-Heterocyclic Carbene Complexes Source: Science of Synthesis URL: [Link]
-
Title: NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions Source: ACS Omega URL: [Link]
-
Title: N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex-Catalyzed Direct C-H Bond Arylation of (Benz)imidazoles with Aryl Chlorides Source: Organic Chemistry Portal URL: [Link]
-
Title: A laterally-fused N-heterocyclic carbene framework from polysubstituted aminoimidazo[5,1-b]oxazol-6-ium salts Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis of N-Heterocyclic Carbene Complexes by Oxidative Addition of 4-Iodo-imidazolium Salts Followed by an Unusual Rearrangement Source: Organometallics URL: [Link]
-
Title: N-heterocyclic Carbene Ligands as Mimics of imidazoles/histidine for the Stabilization of Di- And Trinitrosyl Iron Complexes Source: PubMed URL: [Link]
-
Title: Stable Abnormal N-Heterocyclic Carbenes and their Applications in Catalysis Source: Chemical Society Reviews URL: [Link]
-
Title: One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition Source: Asian Journal of Chemistry URL: [Link]
-
Title: Recent advances in the synthesis of imidazoles Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Unique Trinuclear Ag(I)-N-Heterocyclic Carbene (NHC) Complex having Three Silver Centers: Synthesis and characterization Source: Journal of the Chemical Society of Pakistan URL: [Link]
-
Title: The Medicinal Applications of Imidazolium Carbene Metal Complexes Source: PMC (PubMed Central) URL: [Link]
-
Title: New chelating N‐heterocyclic carbene palladium complexes immobilized on magnetic nanoparticles: Synthesis, characterization, and catalytic properties Source: ResearchGate URL: [Link]
Sources
- 1. Synthesis of N-heterocyclic Carbenes and Metal Complexes [manu56.magtech.com.cn]
- 2. The Medicinal Applications of Imidazolium Carbene Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex-Catalyzed Direct C-H Bond Arylation of (Benz)imidazoles with Aryl Chlorides [organic-chemistry.org]
Synthesis of Novel Anticancer Agents from 1-(3-Bromophenyl)imidazole: Application Notes and Protocols
Introduction: The Versatility of the Imidazole Scaffold in Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous naturally occurring and synthetic bioactive compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an ideal building block for the design of novel therapeutics.[3][4] Phenylimidazole derivatives, in particular, have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5] The strategic placement of a bromine atom on the phenyl ring, as in 1-(3-Bromophenyl)imidazole, provides a versatile synthetic handle for the construction of diverse molecular architectures through various cross-coupling reactions.[6] This application note provides a detailed guide for the synthesis of a novel series of 1,2,4-triazole-based anticancer agents, leveraging the reactivity of the 3-bromophenyl moiety.
Strategic Rationale: Targeting Cancer with 1,2,4-Triazole Analogs
The 1,2,4-triazole nucleus is a well-established pharmacophore in a number of clinically approved anticancer drugs.[3] Our synthetic strategy focuses on the construction of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. This design is predicated on the hypothesis that the combination of the imidazole and triazole scaffolds will yield compounds with potent and selective anticancer activity. The 3-bromophenyl group serves as a key structural element for both synthetic diversification and potential interactions with biological targets. Molecular docking studies of related compounds have shown efficient binding to the tubulin-combretastatin A-4 binding site, a critical target in cancer chemotherapy.[3]
Experimental Workflow: A Step-by-Step Guide
The synthesis of the target 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs is a multi-step process that begins with the preparation of substituted phenyl semicarbazides, followed by a cyclization reaction with a 3-bromobenzonitrile derivative. The following diagram illustrates the overall workflow:
Caption: Overall workflow for the synthesis and evaluation of bioactive compounds.
Detailed Protocols
Protocol 1: Synthesis of N-(Substituted phenyl)hydrazine carboxamide (Intermediate)
This protocol outlines the synthesis of the key semicarbazide intermediate.
Materials:
-
Substituted aniline (10 mmol)
-
Sodium cyanate (12 mmol)
-
Glacial acetic acid
-
Hydrazine hydrate (80%)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Step 1: Synthesis of Substituted Phenyl Urea.
-
In a 250 mL round-bottom flask, dissolve the substituted aniline (10 mmol) in glacial acetic acid (50 mL).
-
To this solution, add sodium cyanate (12 mmol) portion-wise with continuous stirring at room temperature.
-
Continue stirring for 30 minutes.
-
Pour the reaction mixture into 200 mL of ice-cold deionized water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the substituted phenyl urea.
-
-
Step 2: Synthesis of Substituted Phenyl Semicarbazide.
-
In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the substituted phenyl urea (8 mmol) in ethanol (100 mL).
-
Add hydrazine hydrate (80%, 16 mmol) to the suspension.
-
Reflux the reaction mixture for 24 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Triturate the resulting solid with deionized water, collect by vacuum filtration, and recrystallize from ethanol to afford the pure N-(substituted phenyl)hydrazine carboxamide.
-
Protocol 2: Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (Final Product)
This protocol details the final cyclization step to yield the target bioactive compounds.
Materials:
-
N-(substituted phenyl)hydrazine carboxamide (1 mmol)
-
3-Bromobenzonitrile (1 mmol)
-
n-Butanol (10 mL)
-
Potassium carbonate (1 g)
-
Ethyl acetate
-
Petroleum ether
-
Crushed ice
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve the N-(substituted phenyl)hydrazine carboxamide (1 mmol) and 3-bromobenzonitrile (1 mmol) in n-butanol (10 mL).
-
Add potassium carbonate (1 g) to the mixture.
-
Heat the reaction mixture to 120 °C with continuous stirring for 8-10 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, remove the excess solvent under reduced pressure.
-
Pour the reaction mixture into crushed ice.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from petroleum ether to obtain the pure 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine.[3]
Characterization and Data
The synthesized compounds should be characterized by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The following table summarizes the physical constants for a representative series of synthesized analogs.
| Compound ID | R-group on N-aryl | Molecular Formula | Yield (%) | Melting Point (°C) |
| 4a | 4-Fluoro | C₁₄H₁₀BrFN₄ | 85 | 188-190 |
| 4b | 4-Chloro | C₁₄H₁₀BrClN₄ | 82 | 201-203 |
| 4c | 4-Methyl | C₁₅H₁₃BrN₄ | 78 | 195-197 |
| 4d | 4-Methoxy | C₁₅H₁₃BrN₄O | 88 | 178-180 |
| 4i | 2,6-Dimethyl | C₁₆H₁₅BrN₄ | 93 | 210-212 |
Biological Evaluation: Anticancer Activity
The anticancer activity of the synthesized compounds was evaluated against a panel of 58 human cancer cell lines at the National Cancer Institute (NCI). The following table presents the growth percent (GP) and percent growth inhibition (PGI) for selected compounds against the most sensitive cell lines at a 10 µM concentration.[3]
| Compound ID | Cancer Cell Line | Growth Percent (GP) | Percent Growth Inhibition (PGI) |
| 4e | SNB-75 (CNS Cancer) | 58.75 | 41.25 |
| 4i | SNB-75 (CNS Cancer) | 61.06 | 38.94 |
| 4i | UO-31 (Renal Cancer) | 69.86 | 30.14 |
| 4i | CCRF-CEM (Leukemia) | 73.08 | 26.92 |
| 4i | EKVX (Non-Small Cell Lung Cancer) | 73.39 | 26.61 |
| 4i | OVCAR-5 (Ovarian Cancer) | 76.88 | 23.12 |
Compound 4i , with 2,6-dimethyl substitution, demonstrated the most significant and broad-spectrum anticancer activity.[3]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological data reveals important structure-activity relationships. The presence of electron-donating groups, such as methyl and methoxy, on the N-aryl ring generally leads to enhanced anticancer activity. Compound 4i , with two methyl groups at the 2 and 6 positions of the N-aryl ring, exhibited the highest potency. This suggests that steric bulk at these positions may be favorable for binding to the biological target.
Molecular docking studies indicate that these compounds can bind effectively to the colchicine binding site of tubulin, a key protein involved in cell division. The interaction is stabilized by hydrogen bonds and halogen bonds with key amino acid residues in the binding pocket.[3] This suggests that the anticancer activity of these compounds may be mediated, at least in part, by the inhibition of tubulin polymerization.
Caption: Key structure-activity relationship determinants for anticancer activity.
Conclusion and Future Directions
This application note provides a comprehensive and practical guide for the synthesis and evaluation of novel 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs as potent anticancer agents. The detailed protocols and supporting data demonstrate the utility of this compound as a versatile starting material in drug discovery. Future work will focus on the further optimization of this scaffold through the exploration of a wider range of substituents on the N-aryl ring and the use of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, at the bromine position to introduce additional diversity and potentially enhance biological activity.
References
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(3), 1345. [Link]
- Anupam, Al-Bratty M., Alhazmi A. H., Ahmad S., Maity S., Alam S.M., and Ahsan W. (2018). “Synthesis and biological evaluation of triphenyl-imidazoles as a new class of antimicrobial agents.” European Journal of Chemistry 9, no (4): 369-374.
-
Antimicrobial activity of imidazoles. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
- Bhilare, N. V., Auti, P. B., Marulkar, V. J., & Pise, V. J. (2021). Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review. Mini-Reviews in Medicinal Chemistry, 21(2), 217-234.
- Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. (2017). Bioorganic & Medicinal Chemistry, 25(4), 1346-1353.
- Haggam, R. A., Assy, M. G., Sherif, M. H., & Galahom, M. M. (2021). A series of 1,3-imidazoles and triazole-3-thiones based thiophene-2-carboxamides as anticancer agents: Synthesis and anticancer activity. European Journal of Chemistry, 12(1), 61-71.
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Molecules, 23(9), 2205.
- Marrison, L. R., Dickinson, J. M., & Fairlamb, I. J. S. (2003). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Bioorganic & Medicinal Chemistry Letters, 13(16), 2667-2671.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2010). Molecules, 15(1), 649-657.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017).
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(12), 6756-6766.
- Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2024). Scientific Reports, 14(1), 1-16.
- Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. (2009). Molecules, 14(7), 2506-2517.
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Pharmaceuticals, 17(10), 1258.
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules, 27(20), 7019.
- Synthesis and Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. (2019). Asian Journal of Pharmaceutical Research and Development, 7(4), 23-28.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). Chemistry Proceedings, 14(1), 105.
-
The Triphenyl Imidazole (TPI) Scaffold as a Privileged Structure in Drug Discovery: Recent Advances in Multi. (n.d.). JETIR. Retrieved January 30, 2026, from [Link]
- An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (2020). Molecules, 25(21), 5133.
- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2024). Journal of the American Chemical Society, 146(44), 30009-30013.
- Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. (2021). RSC Advances, 11(45), 28051-28073.
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2008). Organic Letters, 10(17), 3793-3796.
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]
- Recent Advances in Sonogashira Reactions. (2014). Current Organic Chemistry, 18(16), 2134-2161.
- Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. (2020). European Journal of Medicinal Chemistry, 204, 112634.
- Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. (2014). The Journal of Organic Chemistry, 79(18), 8871-8876.
- Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives. (2016). Letters in Drug Design & Discovery, 13(6), 551-557.
- Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (2023). International Journal for Multidisciplinary Research, 5(4).
- Synthesis, characterization & evaluation of anti-microbial activity of 2,4,5-triphenyl-1h-imidazole-1-yl deriv
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Molecules, 29(19), 4469.
Sources
- 1. Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Note: Strategic Derivatization of 1-(3-Bromophenyl)imidazole for Pharmaceutical Discovery
Strategic Overview: The "Privileged" Scaffold
1-(3-Bromophenyl)imidazole represents a high-value "privileged structure" in medicinal chemistry. Its pharmaceutical utility stems from two distinct chemical handles that allow for orthogonal functionalization:
-
The Aryl Bromide (Electrophilic Handle): A classic site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira), enabling the rapid construction of biaryl libraries or kinase-targeting motifs.
-
The Imidazole Core (Nucleophilic & C-H Active): The imidazole ring serves as a pharmacophore capable of hydrogen bonding, metal coordination (heme-iron targeting in CYP450 inhibitors), and direct C-H functionalization.
This guide provides validated protocols for transforming this scaffold into bioactive candidates, specifically targeting antifungal agents (azoles) , enzyme inhibitors (IDO/TDO) , and GPCR modulators .
Reaction Workflow & Logic
The following flowchart illustrates the divergent synthesis strategy. We prioritize the C-Br transformation first to establish the primary pharmacophore, followed by imidazole ring functionalization.
Figure 1: Divergent synthetic pathways for this compound. Blue path indicates C-C bond formation; Red path indicates C-N bond formation.
Module A: C-C Bond Formation (Suzuki-Miyaura)
Application: Synthesis of biaryl systems common in kinase inhibitors (e.g., p38 MAP kinase) and antifungal agents.
The Challenge
Imidazole nitrogens can coordinate to Palladium, poisoning the catalyst. Standard protocols often fail due to catalyst deactivation.
Optimized Protocol
Reaction Scale: 1.0 mmol basis Catalyst System: Pd(dppf)Cl₂ · DCM (Robust against N-coordination).
| Reagent | Equivalents | Amount | Role |
| This compound | 1.0 | 223 mg | Substrate |
| Aryl Boronic Acid | 1.2 - 1.5 | Variable | Coupling Partner |
| Pd(dppf)Cl₂ · DCM | 0.03 (3 mol%) | 24 mg | Catalyst |
| K₃PO₄ (Tribasic) | 3.0 | 636 mg | Base (Superior to Carbonates) |
| 1,4-Dioxane / Water | 4:1 Ratio | 5 mL / 1.25 mL | Solvent System |
Step-by-Step Procedure:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Seal and purge with Nitrogen/Argon for 5 minutes. Note: Oxygen is the enemy of catalytic turnover.
-
Solvent Addition: Add the pre-degassed Dioxane/Water mixture via syringe.
-
Catalyst Addition: Quickly add the Pd catalyst under a positive stream of inert gas.
-
Reaction: Heat to 85°C for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM; Imidazoles streak on silica, adding 1% Et3N helps).
-
Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄.
Critical Insight: If the boronic acid is an electron-poor heterocycle (e.g., pyridine-3-boronic acid), increase catalyst loading to 5 mol% and switch base to Cs₂CO₃ to facilitate transmetalation [1].
Module B: C-N Bond Formation (Buchwald-Hartwig)
Application: Introducing amine functionality to create "privileged" kinase inhibitor motifs (e.g., hinge binders).
The Challenge
The imidazole C2 proton is acidic. Strong bases (NaOtBu) can deprotonate the imidazole ring, leading to side reactions or polymerization.
Optimized Protocol
Catalyst System: Pd₂(dba)₃ / Xantphos (Wide bite angle ligand promotes reductive elimination).
| Reagent | Equivalents | Role |
| This compound | 1.0 | Substrate |
| Primary/Secondary Amine | 1.2 | Nucleophile |
| Pd₂(dba)₃ | 0.02 (2 mol%) | Pd Source |
| Xantphos | 0.04 (4 mol%) | Ligand |
| Cs₂CO₃ | 2.0 | Mild Base |
| Toluene | [0.2 M] | Solvent |
Step-by-Step Procedure:
-
Pre-complexation: In a separate vial, mix Pd₂(dba)₃ and Xantphos in Toluene for 10 minutes under Argon. The solution should turn from purple to orange/brown, indicating active catalyst formation [2].
-
Reaction Assembly: Add the substrate, amine, and Cs₂CO₃ to the main reaction vessel. Add the catalyst solution via syringe.
-
Heating: Heat to 100°C for 12–18 hours.
-
Filtration: Filter hot through a Celite pad to remove insoluble salts.
Self-Validating Check: If the reaction stalls (incomplete conversion by LCMS), add 1.0 eq of water. This "activation" step helps solubilize the inorganic base in non-polar toluene [3].
Module C: Advanced C-H Activation
Application: Late-stage diversification. Once the bromide handle is used, the imidazole C5 position can be arylated to increase potency or metabolic stability.
Regioselectivity: 1-Phenylimidazole derivatives favor C5-arylation under these conditions due to the directing effect of the N3 nitrogen and the acidity profile [4].
Protocol (Fagnou Conditions):
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PCy₃ HBF₄ (10 mol%)
-
Base: K₂CO₃ (2.0 eq)
-
Additive: Pivalic Acid (30 mol%) — Crucial for the Concerted Metallation-Deprotonation (CMD) mechanism.
-
Solvent: DMAc at 110°C.
Pharma-Grade Purification: Palladium Scavenging
For pharmaceutical applications, residual Pd must be <10 ppm (ICH Q3D guidelines). Standard columns are insufficient.
Scavenging Protocol:
-
Dissolve the crude product in THF or MeOH (10 mL/g).
-
Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) (0.5 eq relative to Pd loading).
-
Stir at 50°C for 4 hours.
-
Filter through a 0.45 µm PTFE filter.
-
Proceed to final crystallization or chromatography.
Data: Efficiency of Scavenging Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | Yield Loss |
|---|---|---|---|
| Silica Column | 800 | 150 | 5% |
| Activated Carbon | 800 | 45 | 12% |
| SiliaMetS® Thiol | 800 | < 5 | < 2% |
References
-
MDPI Pharmaceuticals. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.[1] (Review of imidazole utility).
-
Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction.[2][3][4] (General mechanism and ligand choice).[3][5][6]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. (Troubleshooting base solubility).
-
Beilstein Journal of Organic Chemistry. (2011). Regioselective C-H activation of imidazoles.[7] (Mechanistic insight on C5 vs C2 selectivity).
-
ACS Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions. (Scavenging protocols).[8]
Sources
- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sonogashira Coupling of 1-(3-Bromophenyl)imidazole
Introduction: The Strategic Importance of C(sp²)-C(sp) Bond Formation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[1] This powerful transformation, catalyzed by a combination of palladium and copper species, has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][3] The resulting arylalkynes and conjugated enynes are valuable building blocks for further chemical elaboration.[4]
This guide provides a detailed protocol for the Sonogashira coupling of 1-(3-Bromophenyl)imidazole with a terminal alkyne. We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step experimental procedure, and provide insights into reaction optimization and troubleshooting. The imidazole moiety is a prevalent scaffold in biologically active compounds, and the ability to functionalize brominated imidazole derivatives via Sonogashira coupling opens avenues for the rapid generation of novel molecular architectures for drug discovery and development.[5]
Mechanistic Rationale: A Tale of Two Catalytic Cycles
The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] Understanding these cycles is crucial for rationalizing the choice of reagents and reaction conditions.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.
-
Transmetalation: A copper acetylide species, generated in the copper cycle, transfers the alkyne group to the palladium center.
-
Reductive Elimination: The desired product is formed as the Pd(II) complex undergoes reductive elimination, regenerating the Pd(0) catalyst.
The Copper Cycle:
-
Coordination and Deprotonation: The terminal alkyne coordinates to a Cu(I) salt. The presence of a base facilitates the deprotonation of the alkyne, forming a copper acetylide.[7]
-
Transmetalation: This copper acetylide then participates in the transmetalation step of the palladium cycle.
The synergy between the palladium and copper catalysts allows the reaction to proceed under relatively mild conditions.[1]
Caption: The dual catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is adapted from established procedures for the Sonogashira coupling of aryl bromides with terminal alkynes.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Phenylacetylene | ≥98% | Commercially Available | |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 99% | Commercially Available | Air-sensitive, handle under inert atmosphere. |
| Copper(I) iodide (CuI) | ≥99.5% | Commercially Available | Protect from light. |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Commercially Available | Should be freshly distilled or from a sealed bottle. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Use from a solvent purification system or a sealed bottle. |
| Nitrogen or Argon gas | High purity | For maintaining an inert atmosphere. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and copper(I) iodide (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (10 mL) and triethylamine (3.0 mmol, 3.0 eq) via syringe.
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 1-(3-(phenylethynyl)phenyl)-1H-imidazole.
Caption: Experimental workflow for the Sonogashira coupling.
Characterization of the Product
The expected product, 1-(3-(phenylethynyl)phenyl)-1H-imidazole, should be characterized by standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the imidazole and phenyl protons. The disappearance of the signals corresponding to the terminal alkyne proton of phenylacetylene is a key indicator of reaction completion.
-
¹³C NMR: The appearance of the two alkyne carbons in the range of 80-100 ppm is a definitive sign of product formation.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of Pd(PPh₃)₄ or pre-activate it. Consider alternative palladium sources like PdCl₂(PPh₃)₂. |
| Poor quality base or solvent | Use freshly distilled triethylamine and anhydrous THF. | |
| Insufficient inert atmosphere | Ensure the reaction setup is properly sealed and purged. | |
| Formation of Glaser coupling byproduct (diyne) | Presence of oxygen | Thoroughly degas the solvents and maintain a strict inert atmosphere. |
| High concentration of copper catalyst | Reduce the loading of CuI. | |
| Difficulty in purification | Co-elution of product and triphenylphosphine oxide | Optimize the eluent system for column chromatography. Consider a copper-free Sonogashira protocol to avoid this byproduct. |
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Copper iodide is harmful if swallowed and can cause skin and eye irritation.
-
Triethylamine is a corrosive and flammable liquid.
-
Anhydrous solvents can be pyrophoric.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Sonogashira coupling provides a reliable and efficient method for the synthesis of 1-(3-(phenylethynyl)phenyl)-1H-imidazole from this compound. This protocol, along with the provided mechanistic insights and troubleshooting guide, serves as a valuable resource for researchers in medicinal chemistry and materials science. The versatility of the Sonogashira reaction allows for the introduction of a wide range of alkyne-containing moieties, facilitating the rapid diversification of the imidazole scaffold for various applications.
References
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Liang, Y., et al. (2006). Sonogashira-type coupling of aryl bromides with terminal alkynes catalyzed by a palladium/di-tert-butyl(methyl)phosphine complex. The Journal of Organic Chemistry, 71(1), 379-381.
- Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
- Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]
- Ji, L., et al. (2014). Synthesis of this compound. Molbank, 2014(3), M829.
-
PubChem. 1-(3-bromophenyl)-1H-imidazole. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). 1H and 13C NMR spectra of 2-(3-bromophenyl)-4,5-diphenyl-1H-imidazole. Retrieved from [Link]
- Al-Zoubi, R. M., et al. (2012). A mild and efficient copper-free Sonogashira cross-coupling of aryl and heteroaryl halides with terminal alkynes. Tetrahedron Letters, 53(15), 1868-1872.
- Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction.
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]
-
ResearchGate. What is the best procedure for Sonogashira coupling?. Retrieved from [Link]
- American Chemical Society. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4964–4969*.
- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
-
Chemistry LibreTexts. Sonogashira Coupling. Retrieved from [Link]
-
PubChem. 1-(3-Bromopropyl)-1H-imidazole. Retrieved from [Link]
-
ResearchGate. Synthesis, crystal structures and electrochemical properties of ferrocenyl imidazole derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. Supporting Information For: Copper-catalyzed N-arylation of imidazoles and benzimidazoles with aryl bromides. Retrieved from [Link]
-
National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
ResearchGate. Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. In this supplementary material, 1. Characterization data of the compounds ( 3a-3r) 2. 1H NMR of the compounds (3a-3r) 3. Referen. Retrieved from [Link]
-
PubChem. 1-(4-Bromophenyl)imidazole. Retrieved from [Link]
-
National Institutes of Health. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Wikipedia. Imidazole. Retrieved from [Link]
-
Indian Journal of Chemistry. PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Retrieved from [Link]
-
National Institutes of Health. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Nickel-catalyzed cross-coupling of bromophenols with Grignard reagents in the solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Deployment of 1-(3-Bromophenyl)imidazole in Kinase Inhibitor Discovery
Synthesis, Functionalization, and Divergent Library Generation
Abstract
This application note details the strategic utility of 1-(3-Bromophenyl)imidazole as a privileged scaffold in the synthesis of kinase and metalloenzyme inhibitors. Unlike C-substituted imidazoles (e.g., the SB203580 class), the N-arylated this compound moiety offers a unique geometry for targeting the hinge region of kinases or the heme iron of enzymes like Heme Oxygenase-1 (HO-1) and Indoleamine 2,3-dioxygenase (IDO). This guide provides a validated, regioselective synthesis protocol using copper-catalyzed cross-coupling and outlines a divergent strategy for generating inhibitor libraries via palladium-catalyzed functionalization of the halogen handle.
Strategic Rationale: The "Anchor and Extend" Model
In medicinal chemistry, this compound serves as a bifunctional building block, enabling a Fragment-Based Drug Design (FBDD) approach.
-
The Anchor (Imidazole): The imidazole ring acts as a monodentate ligand. In metalloenzymes (HO-1, IDO, CYP450), the unprotonated nitrogen (
) coordinates directly to the prosthetic heme iron. In serine/threonine kinases (e.g., p38 MAPK, BRAF), it functions as a hydrogen bond acceptor/donor pair within the ATP-binding pocket. -
The Handle (Bromine): The meta-positioned bromine on the phenyl ring is electronically decoupled from the imidazole but sterically positioned to direct substituents into the hydrophobic "back pockets" (e.g., the Western pocket of HO-1 or the Gatekeeper region of kinases).
Why 1-(3-Bromophenyl)? The meta substitution is critical. Para substitution often projects the hydrophobic tail too linearly, clashing with the solvent channel, whereas meta substitution introduces a "kink" that mimics the natural curvature of many kinase ATP-binding clefts.
Visualizing the Synthetic Logic
The following diagram illustrates the retrosynthetic logic and the divergent utility of this scaffold.
Figure 1: Retrosynthetic analysis and divergent synthesis workflow. The scaffold acts as a branch point for library generation.
Validated Synthesis Protocol: Chemoselective N-Arylation
Direct synthesis of this compound requires distinguishing between the two halogen sites on the benzene ring to prevent polymerization or wrong-isomer formation. The most robust method utilizes a Copper(I)-catalyzed Ullmann-type coupling between imidazole and 1-bromo-3-iodobenzene . The reaction exploits the weaker C-I bond for the initial coupling, leaving the C-Br bond intact for later functionalization.
Materials
-
Reagents: Imidazole (1.0 equiv), 1-Bromo-3-iodobenzene (1.1 equiv).
-
Catalyst: Copper(I) Iodide (CuI, 10 mol%).
-
Ligand: trans-1,2-Diaminocyclohexane or 8-Hydroxyquinoline (20 mol%).
-
Base: Cesium Carbonate (
, 2.0 equiv) or Potassium Phosphate ( ). -
Solvent: DMF or DMSO (Anhydrous).
Step-by-Step Protocol
-
Activation: Flame-dry a reaction tube equipped with a magnetic stir bar and cool under argon.
-
Charging: Add Imidazole (68 mg, 1.0 mmol),
(652 mg, 2.0 mmol), and CuI (19 mg, 0.1 mmol). -
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Liquid Addition: Add 1-Bromo-3-iodobenzene (311 mg, 1.1 mmol), the Ligand (0.2 mmol), and anhydrous DMF (2.0 mL) via syringe.
-
Reaction: Seal the tube and heat to 90–110 °C for 12–24 hours. Note: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The product usually has a lower Rf than the starting iodide.
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water (
) and brine ( ) to remove DMF. -
Dry over
and concentrate in vacuo.
-
-
Purification: Flash column chromatography on silica gel.
-
Eluent: Gradient of 0% to 5% Methanol in Dichloromethane (DCM).
-
Yield: Typically 75–85%.
-
Critical Control Point: Using 1,3-dibromobenzene instead of the bromo-iodo analog is possible but requires a large excess (3-5 equiv) of the dibromide to prevent the formation of the bis-imidazole byproduct. The bromo-iodo route is atom-economical and cleaner.
Application: Divergent Library Generation (Suzuki-Miyaura Coupling)
Once the this compound scaffold is in hand, the bromine handle is used to install hydrophobic groups that confer potency and selectivity. This is typically achieved via Suzuki-Miyaura coupling.[1]
Reaction Scheme
Optimization Table for Kinase Inhibitor Synthesis
| Parameter | Condition A (Standard) | Condition B (Difficult Substrates) | Rationale |
| Catalyst | Condition B resists oxidation and works well for sterically hindered boronic acids. | ||
| Base | Anhydrous base (B) prevents protodeboronation of sensitive heteroaryl boronic acids. | ||
| Solvent | DME / Water (3:1) | 1,4-Dioxane (anhydrous) | Dioxane allows higher temperatures (100°C+) for sluggish reactions. |
| Temp/Time | 85°C, 4–12 h | 100°C, 12–24 h | Higher energy barrier for electron-deficient aryl bromides. |
Protocol for Library Synthesis (Parallel Format)
-
Dispense this compound (0.1 mmol) into reaction vials.
-
Add specific Aryl Boronic Acid (0.15 mmol) to each vial.
-
Add Catalyst (
, 5 mol%) and Base ( , 2 equiv). -
Add degassed Dioxane/Water (4:1, 1 mL).
-
Shake/Stir at 90°C for 16 hours.
-
Purification: Filter through a thiol-functionalized silica cartridge (to scavenge Pd) and purify via preparative HPLC.
Case Study: Heme Oxygenase-1 (HO-1) Inhibitors
In the development of HO-1 inhibitors for cancer therapy, the this compound scaffold was pivotal.
-
Mechanism: The imidazole nitrogen coordinates the heme iron, blocking the oxidation of heme to biliverdin.
-
Optimization: The 3-bromo group was coupled with long-chain alkyl phenyls or bi-aryl ethers.
-
Result: The resulting 3'-substituted biaryls occupied the hydrophobic Western pocket of HO-1, improving
from micromolar (simple imidazole) to nanomolar range.
Mechanistic Workflow Diagram
Figure 2: Binding mode of 1-(3-substituted-phenyl)imidazole inhibitors in the Heme Oxygenase-1 active site.
Troubleshooting & Quality Control
-
Issue: Bis-arylation during Suzuki coupling.
-
Cause: Homocoupling of the boronic acid or disproportionation.
-
Solution: Degass solvents thoroughly (freeze-pump-thaw) and ensure strict stoichiometry (1.1 equiv of boronic acid).
-
-
Issue: Copper residue in N-arylation product.
-
Detection: Green tint in the product or broad NMR peaks.
-
Solution: Wash the organic phase with 10% aqueous ethylenediamine or ammonium hydroxide during workup to chelate and remove copper.
-
-
Safety: this compound is an irritant. Aryl halides can be sensitizers. Perform all couplings in a fume hood.
References
-
Regioselective Synthesis via Cu-Catalysis
-
Li, J., et al. "Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage." ACS Omega, 2018.
- Note: This reference illustrates the robustness of copper catalysis in forming substituted imidazoles.
-
-
N-Arylation Methodology
-
Liu, Z., et al. "A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides." The Journal of Organic Chemistry, 2005.
- Key Protocol Source: Establishes the use of soluble bases and CuI for difficult N-aryl
-
-
Heme Oxygenase-1 Inhibitors
-
Salerno, L., et al. "Novel imidazole derivatives as heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2) inhibitors." European Journal of Medicinal Chemistry, 2015.
- Application Source: Details the SAR of imidazole-phenyl deriv
-
-
Kinase Inhibitor Structural Biology
-
Noble, M.E., et al. "Protein kinase inhibitors: insights into drug design from structure." Science, 2004.
- Context Source: Explains the "Gatekeeper" and hydrophobic pocket interactions relevant to the 3-substituted phenyl group.
-
Sources
Application Notes and Protocols: Metal-Catalyzed C-H Activation of 1-(3-Bromophenyl)imidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of C-H Activation in Complex Molecule Synthesis
The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, featuring prominently in a vast array of pharmaceuticals and functional materials. The targeted functionalization of the imidazole core is therefore of paramount importance for the generation of novel molecular entities with tailored properties. Traditional cross-coupling methodologies, while powerful, often necessitate the pre-functionalization of starting materials, adding steps and cost to synthetic campaigns. In contrast, transition metal-catalyzed C-H activation has emerged as a transformative strategy, enabling the direct conversion of ubiquitous C-H bonds into new carbon-carbon or carbon-heteroatom bonds. This approach offers a more atom-economical and efficient route to complex molecules.[1][2]
This guide provides a detailed exploration of the metal-catalyzed C-H activation of 1-(3-bromophenyl)imidazole, a substrate of particular interest due to the presence of two distinct reactive sites: the C-H bonds of the imidazole ring and the C-Br bond of the phenyl substituent. The strategic challenge lies in achieving selective C-H functionalization on the imidazole ring without triggering competing oxidative addition at the aryl bromide moiety. We will delve into the mechanistic rationale behind catalyst and ligand selection, provide a comparative overview of catalytic systems, and present a detailed, field-proven protocol for the successful C-H arylation of this versatile building block.
Catalytic System Selection: Navigating Reactivity and Selectivity
The choice of the metallic catalyst and its associated ligands is critical in directing the reaction towards the desired C-H activation pathway over potential side reactions. For a substrate like this compound, palladium-based catalysts have demonstrated significant utility.
Palladium-Catalyzed Direct Arylation: A Method of Choice
Palladium catalysts are well-established for their efficacy in C-H arylation reactions.[1][3] The key to success with a substrate bearing an aryl bromide is to employ conditions that favor the concerted metalation-deprotonation (CMD) mechanism for C-H activation, which is generally considered to have a lower activation barrier than the oxidative addition to the C-Br bond under specific ligand and base combinations.[4]
| Catalyst System | Ligand | Base | Solvent | Key Features & Considerations |
| Pd(OAc)₂ | AsPh₃ or PPh₃ | CsF or K₂CO₃ | DMF or DMAc | This system has been successfully employed for the C5-arylation of N-aryl imidazoles with aryl bromides. The choice of a weaker phosphine ligand and a carbonate or fluoride base tends to favor the C-H activation pathway. |
| Pd(OAc)₂ | PCy₃ | K₂CO₃ | Toluene or Dioxane | Bulky, electron-rich phosphine ligands like tricyclohexylphosphine (PCy₃) can promote C-H activation and have been used for the direct arylation of various heterocycles. |
| Ni(OTf)₂/dcype | dcype | K₃PO₄ | t-Amyl alcohol | Nickel catalysis offers a more cost-effective alternative. This system has been shown to be effective for the C2-arylation of imidazoles. The use of a tertiary alcohol as a solvent is crucial for the success of this reaction.[5] |
Expert Insight: For the selective C-H arylation of this compound, a palladium-based system is recommended as the initial approach due to the extensive literature on its application in similar systems. The combination of Pd(OAc)₂ with a phosphine ligand such as triphenylphosphine (PPh₃) or triphenylarsine (AsPh₃) and a carbonate base provides a robust starting point. The conditions are designed to kinetically favor the C-H activation at the electron-rich C5 position of the imidazole ring.
Mechanistic Considerations: The Concerted Metalation-Deprotonation Pathway
The generally accepted mechanism for the palladium-catalyzed direct arylation of N-aryl imidazoles in the presence of a phosphine ligand and a carbonate base proceeds through a concerted metalation-deprotonation (CMD) pathway. Understanding this mechanism is key to rationalizing the experimental parameters.
Caption: Proposed Catalytic Cycle for Pd-Catalyzed Direct Arylation.
Causality behind the Mechanism:
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) species, forming an Ar-Pd(II)-X intermediate.
-
Concerted Metalation-Deprotonation (CMD): This is the crucial C-H activation step. The N-aryl imidazole coordinates to the palladium center, and a base assists in the deprotonation of a C-H bond on the imidazole ring, leading to the formation of a palladacycle intermediate (Im-Pd(II)-Ar). This concerted process is generally favored for electron-rich C-H bonds and is key to outcompeting oxidative addition at the C-Br bond of the directing group.
-
Reductive Elimination: The final step is the reductive elimination from the Im-Pd(II)-Ar intermediate, which forms the new C-C bond of the diaryl-imidazole product and regenerates the active Pd(0) catalyst.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for execution and analysis.
Protocol 1: Palladium-Catalyzed C5-Arylation of this compound
This protocol is adapted from established procedures for the direct arylation of N-aryl imidazoles.[6]
Materials:
-
This compound
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Experimental Workflow:
Caption: General Experimental Workflow for C-H Arylation.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired aryl halide (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), triphenylphosphine (0.1 mmol, 10 mol%), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).
-
Atmosphere Control: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 130 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Self-Validation: The success of this protocol is validated by the selective formation of the C5-arylated product, with minimal or no formation of byproducts resulting from the reaction at the C-Br bond. The regioselectivity can be confirmed by 2D NMR techniques (NOESY or HMBC) if necessary.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | - Insufficient reaction time or temperature- Catalyst deactivation | - Increase reaction time and/or temperature- Use a pre-activated catalyst solution[7] |
| Poor Regioselectivity | - Inappropriate base or ligand | - For C2-arylation, consider a stronger, non-coordinating base like NaOtBu in a nonpolar solvent[8] |
| Competing C-Br Activation | - Reaction conditions favor oxidative addition | - Lower the reaction temperature- Screen different phosphine ligands (e.g., more electron-rich or bulkier ligands) |
Conclusion
The metal-catalyzed C-H activation of this compound represents a powerful and efficient strategy for the synthesis of complex, multi-arylated imidazole derivatives. By carefully selecting the catalytic system and reaction conditions, it is possible to achieve high selectivity for C-H functionalization over competing C-Br activation. The palladium-catalyzed direct arylation protocol detailed herein provides a robust and reliable method for researchers in drug discovery and materials science to access novel chemical matter. The mechanistic insights and troubleshooting guide further empower scientists to optimize these transformations for their specific synthetic targets.
References
-
Chuan, W. et al. (2011). Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. Molecules, 16(5), 3957-3967. Available at: [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700–706. Available at: [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. Available at: [Link]
-
Powers, D. C., & Ritter, T. (2011). C–H Bond Activation at Palladium(IV) Centers. Journal of the American Chemical Society, 133(38), 14882–14885. Available at: [Link]
-
Oschmann, M. (2020). Palladium Catalysis in Directed C-H Bond Activation and Cycloisomerisation Reactions. Diva-Portal.org. Available at: [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. Available at: [Link]
-
Sharma, P., Luxami, V., & Paul, K. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. Available at: [Link]
-
Borah, P., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 4942. Available at: [Link]
-
Wang, D., et al. (2026). Enantioselective Functionalization of Light Alkanes and C(sp3)–H Bonds via Photoinduced Palladium Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Muto, K., et al. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. Chemical Science, 6(11), 6792-6798. Available at: [Link]
-
Chen, H., et al. (2006). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 71(14), 5443–5446. Available at: [Link]
-
Kumar, A., et al. (2019). Programmed synthesis of triarylnitroimidazoles via sequential cross-coupling reactions. Organic & Biomolecular Chemistry, 17(8), 2137-2142. Available at: [Link]
-
Joo, J. M., Touré, B. B., & Sames, D. (2010). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 75(15), 4911–4927. Available at: [Link]
-
Bellina, F., et al. (2008). Regioselective Synthesis of 1,5-Diaryl-1H-imidazoles by Palladium-Catalyzed Direct Arylation of 1-Aryl-1H-imidazoles. The Journal of Organic Chemistry, 73(6), 2271–2279. Available at: [Link]
-
Zhang, Y., et al. (2014). Synthesis of 2,4,5-Triarylated Imidazoles via Three-Component Domino Reaction under Catalyst-Free Conditions. Journal of Heterocyclic Chemistry, 51(S1), E23-E28. Available at: [Link]
-
Paul, S., & Ghorai, P. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(1), 1-21. Available at: [Link]
-
Rios-Lombardía, N., & Morán-Ramallal, R. (2017). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Catalysts, 7(12), 373. Available at: [Link]
-
Ito, H., et al. (2012). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science, 3(3), 735-739. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of N-heterocycles by N-arylation. Available at: [Link]
-
Reddy, M. S., et al. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8565–8568. Available at: [Link]
-
Göksu, H., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research, 27(4). Available at: [Link]
Sources
- 1. Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to the Synthesis of Functionalized Ionic Liquids from 1-(3-Bromophenyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the utilization of 1-(3-bromophenyl)imidazole as a precursor for the synthesis of novel imidazolium-based ionic liquids (ILs). The presence of the bromophenyl group offers a versatile handle for post-synthesis modifications, making these ILs attractive for a range of applications, including as specialized solvents, catalysts, and materials for drug delivery systems. This guide will detail the underlying chemical principles, provide step-by-step synthetic protocols, and discuss the critical parameters that influence reaction outcomes.
Introduction: The Strategic Advantage of this compound in Ionic Liquid Design
Ionic liquids are a class of salts with melting points below 100°C, composed entirely of ions. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as "green" alternatives to volatile organic solvents and as highly adaptable materials in various scientific fields. Imidazolium-based ILs are among the most extensively studied due to their synthetic accessibility and chemical stability.
The strategic incorporation of a 3-bromophenyl substituent on the imidazole core, as in this compound, introduces a key functional element. The bromine atom serves as a reactive site for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the late-stage diversification of the IL's structure and properties. This enables the rational design of task-specific ionic liquids with tailored functionalities, a significant advantage in materials science and drug development.
Core Synthetic Strategy: Quaternization of the Imidazole Nitrogen
The primary and most direct method for converting this compound into an ionic liquid is through a quaternization reaction.[1] This is a type of N-alkylation where the lone pair of electrons on the unsubstituted nitrogen atom of the imidazole ring attacks an electrophilic carbon of an alkylating agent (typically an alkyl halide), forming a new carbon-nitrogen bond.[2] This process results in the formation of a positively charged imidazolium cation and a halide anion.
The general reaction scheme is as follows:
Caption: General workflow for the synthesis of 1-alkyl-3-(3-bromophenyl)imidazolium halide.
Causality Behind Experimental Choices
-
Choice of Alkylating Agent (R-X): The nature of the alkyl group (R) and the halide (X) significantly impacts the reaction rate and the properties of the resulting IL.
-
Alkyl Group (R): The length and branching of the alkyl chain influence the IL's viscosity, melting point, and hydrophobicity.[3][4] Longer alkyl chains generally lead to higher viscosity and lower melting points.
-
Halide (X): The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive, leading to faster reaction times and often allowing for milder reaction conditions. However, they are also more expensive and can lead to coloration of the product. Alkyl bromides offer a good balance of reactivity and cost.[5]
-
-
Reaction Temperature: The quaternization of imidazoles is typically conducted at elevated temperatures, ranging from 75°C to 115°C.[6] This provides the necessary activation energy for the reaction to proceed at a reasonable rate. Temperatures below this range may result in impractically long reaction times or the formation of side products.[6]
-
Solvent Selection: While some quaternization reactions can be performed neat (without a solvent), the use of a solvent can help to control the reaction temperature, improve solubility of the reactants, and facilitate stirring. Common solvents include acetonitrile, toluene, and tetrahydrofuran (THF). The choice of solvent can also influence the reaction rate.
Detailed Experimental Protocol: Synthesis of 1-Butyl-3-(3-bromophenyl)imidazolium Bromide
This protocol provides a representative example for the synthesis of an imidazolium-based ionic liquid from this compound.
Materials and Equipment
-
This compound
-
1-Bromobutane
-
Acetonitrile (anhydrous)
-
Ethyl acetate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material. The volume should be sufficient to ensure proper stirring (e.g., 5-10 mL per gram of imidazole).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove air and moisture.
-
Reagent Addition: Add 1-bromobutane (1.1-1.2 eq) to the reaction mixture via a syringe. A slight excess of the alkylating agent is used to ensure complete conversion of the starting imidazole.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 24-48 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, often a viscous oil or a solid, is then washed multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials. This is a critical step to ensure the purity of the final ionic liquid.
-
Decant the washing solvent carefully.
-
Dry the purified ionic liquid under high vacuum at an elevated temperature (e.g., 60-80°C) for several hours to remove any residual volatile impurities and solvent.
-
Characterization
The structure and purity of the synthesized 1-butyl-3-(3-bromophenyl)imidazolium bromide should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity. Characteristic shifts for the imidazolium protons are expected.[7][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the cation.
Quantitative Data Summary
The following table presents typical data for the synthesis of 1-alkyl-3-(3-bromophenyl)imidazolium halides. Note that yields and reaction times can vary based on the specific alkyl halide used and the reaction scale.
| Alkylating Agent | Product | Typical Reaction Time (h) | Typical Yield (%) |
| 1-Bromobutane | 1-Butyl-3-(3-bromophenyl)imidazolium Bromide | 24-48 | >90 |
| 1-Bromohexane | 1-Hexyl-3-(3-bromophenyl)imidazolium Bromide | 24-48 | >90 |
| 1-Bromooctane | 1-Octyl-3-(3-bromophenyl)imidazolium Bromide | 36-72 | >85 |
Post-Synthesis Modification: Leveraging the Bromophenyl Group
The true utility of these ionic liquids lies in the potential for further functionalization via the bromo-substituent. This allows for the covalent attachment of other molecular fragments, polymers, or surfaces.
Caption: Post-synthesis modification pathways for 1-alkyl-3-(3-bromophenyl)imidazolium halides.
These palladium-catalyzed cross-coupling reactions are robust and tolerate a wide range of functional groups, making them ideal for the synthesis of highly functionalized, task-specific ionic liquids. For instance, coupling with a boronic acid containing a fluorescent moiety via a Suzuki reaction would yield a fluorescent ionic liquid.
Conclusion and Future Outlook
This compound is a valuable and versatile precursor for the synthesis of functionalized imidazolium-based ionic liquids. The straightforward quaternization reaction, coupled with the potential for post-synthetic modification of the bromophenyl group, provides a powerful platform for the design and development of novel ionic liquids with tailored properties. These materials hold significant promise for applications in catalysis, materials science, and as advanced drug delivery systems. Further research into the diverse functionalization of these ILs will undoubtedly lead to new and exciting scientific discoveries.
References
- Google Patents. (n.d.). A kind of imidazole ionic liquid and its application.
-
De La Salle University. (2014). Facile Synthesis of Imidazolium Based Ionic Liquids with Organic Anions. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2014). Synthesis of Some Functionalized Ionic Liquids with Long Chain of Carbone Starting from Imidazole. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of imidazole type ionic liquid.
-
Royal Society of Chemistry. (2006). A general and direct synthesis of imidazolium ionic liquids using orthoesters. Retrieved from [Link]
- Google Patents. (n.d.). N1 site alkylation method for imidazole compounds.
- Mansoor, S. S., et al. (2016). Ionic liquid 1-butyl-3-methylimidazolium bromide: A green reaction media for the efficient synthesis of 3-methyl-1,4-diphenyl-1,4,5,7-tetrahydro-pyrazolo[3,4-d]pyrimidine-6-ones/thiones using phthalimide-N-. Journal of Saudi Chemical Society.
-
National Institutes of Health. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic and density functional theory study on the interactions between 1–alkyl–3–methylimidazolium bromide Ionic Liquids with polyethylene glycol. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Synthesis of unsymmetrical imidazolium salts by direct quaternization of N-substituted imidazoles using arylboronic acids. Retrieved from [Link]
-
PubMed. (2012). Acute toxicity and effects of 1-alkyl-3-methylimidazolium bromide ionic liquids on green algae. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Unveiling the Three-Step Model for the Interaction of Imidazolium-Based Ionic Liquids on Albumin. Retrieved from [Link]
-
UCL Discovery. (n.d.). Physico‐Chemical Properties of Magnetic Dicationic Ionic Liquids with Tetrahaloferrate Anions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Anion-Functionalized Ionic Liquids Enhance the CuI-Catalyzed Cross-Coupling Reaction of Sulfinic Acid Salts with Aryl Halides and Vinyl Bromides. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 1-alkylimidazoles.
-
ResearchGate. (n.d.). Preparation of Room-Temperature Ionic Liquids by Neutralization of 1,1,3,3-Tetramethylguanidine with Acids and Their Use as Media for Mannich Reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Convenient synthesis of polybrominated imidazole building blocks. Retrieved from [Link]
- Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation.
-
ResearchGate. (n.d.). Electrochemical properties of 1-vinyl-3-alkylimidazole bromide ionic liquids. Retrieved from [Link]
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazolium Based Ionic Liquids for Lithium Ion Battery Applications. Substitution of C-2 Proton with Electron Perturbing Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Trialkyl-Substituted Imidazolium-Based Ionic Liquids for Electrochemical Applications: Basic Physicochemical Properties. Retrieved from [Link]
Sources
- 1. dlsu.edu.ph [dlsu.edu.ph]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. Acute toxicity and effects of 1-alkyl-3-methylimidazolium bromide ionic liquids on green algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unveiling the Three-Step Model for the Interaction of Imidazolium-Based Ionic Liquids on Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
Application Notes and Protocols for 1-(3-Bromophenyl)imidazole in Materials Science
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the diverse applications of 1-(3-Bromophenyl)imidazole in materials science. This versatile molecule serves as a valuable building block in the development of advanced materials, including organic light-emitting diodes (OLEDs), corrosion inhibitors, metal-organic frameworks (MOFs), and chemical sensors. This guide offers detailed protocols for the synthesis and characterization of this compound and its application in these key areas, underpinned by scientific principles and practical insights to facilitate its adoption in research and development.
Introduction to this compound
This compound is an aromatic heterocyclic compound featuring an imidazole ring substituted with a 3-bromophenyl group at the N1 position. The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, making it a versatile precursor for a wide range of functional materials. The imidazole moiety itself possesses unique electronic properties, including electron-richness and the ability to coordinate with metal ions, which are central to its utility in materials science.[1]
Key Molecular Features:
-
Imidazole Core: A five-membered aromatic ring containing two nitrogen atoms, contributing to its electronic properties and ability to act as a ligand.
-
3-Bromophenyl Group: The bromine atom serves as a versatile synthetic handle for derivatization via cross-coupling reactions such as Suzuki-Miyaura and Ullmann condensations.[2][3]
-
Aromatic System: The extended π-conjugation influences the photophysical and electrochemical properties of the molecule and its derivatives.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, THF) |
Synthesis and Characterization
The synthesis of this compound can be achieved through several synthetic routes. The Ullmann condensation and Suzuki-Miyaura coupling are two of the most effective methods for the N-arylation of imidazoles.
Synthesis Protocol: Ullmann Condensation
The Ullmann condensation provides a classical and reliable method for the formation of the C-N bond between the imidazole ring and the bromophenyl group.[2][4] This reaction typically involves a copper catalyst and is often performed at elevated temperatures.[4]
Workflow for Ullmann Condensation:
Caption: General workflow for the synthesis of this compound via Ullmann Condensation.
Detailed Protocol:
-
To a flame-dried round-bottom flask, add imidazole (1.0 eq.), 1,3-dibromobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to imidazole.
-
Heat the reaction mixture to 140 °C and stir vigorously for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove insoluble inorganic salts.
-
Transfer the filtrate to a separatory funnel and add an equal volume of water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Characterization
The synthesized this compound should be characterized to confirm its structure and purity using standard analytical techniques.
Expected Characterization Data:
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | Signals corresponding to the protons of the imidazole and bromophenyl rings are expected. The imidazole protons typically appear as singlets, while the bromophenyl protons will show a characteristic splitting pattern in the aromatic region. |
| ¹³C NMR (100 MHz, CDCl₃) | Resonances for all nine carbon atoms should be observed. The carbon attached to bromine will have a characteristic chemical shift. |
| FTIR (KBr pellet) | Characteristic vibrational bands for C-H (aromatic), C=C (aromatic), C-N, and C-Br stretching should be present. For a related compound, 3-(3-bromophenyl)-1-imidazol-1-yl-propenone, key peaks were observed for C-H wagging of the bromophenyl group (995 cm⁻¹) and C-H scissoring of the imidazole moiety (1037 cm⁻¹).[5] |
| UV-Vis Spectroscopy | The absorption spectrum in a solvent like methanol is expected to show characteristic π-π* transitions of the aromatic system. For a similar compound, 3-(3-bromophenyl)-1-imidazol-1-yl-propenone, absorption bands were observed at 239 nm and 338 nm.[5] |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 222/224 for the bromine isotopes). |
Applications in Materials Science
The unique structural and electronic features of this compound make it a valuable component in a variety of advanced materials.
Corrosion Inhibition
Imidazole derivatives are effective corrosion inhibitors for various metals and alloys, particularly in acidic media.[6] They function by adsorbing onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic reactions.[7] The lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic rings facilitate this adsorption process.
Mechanism of Corrosion Inhibition:
Caption: Adsorption of this compound on a metal surface, forming a protective layer against corrosive species.
Protocol for Evaluating Corrosion Inhibition Efficiency (Electrochemical Methods):
-
Material Preparation: Prepare mild steel coupons of a defined surface area. Polish the coupons with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.
-
Electrolyte Preparation: Prepare a 1 M hydrochloric acid (HCl) solution. Prepare a series of inhibitor solutions by dissolving varying concentrations of this compound (e.g., 50, 100, 200, 500 ppm) in the 1 M HCl.
-
Electrochemical Cell Setup: Use a standard three-electrode cell with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Potentiodynamic Polarization:
-
Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Record the potentiodynamic polarization curve by scanning the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i₀ - i) / i₀] * 100 where i₀ and i are the corrosion current densities in the absence and presence of the inhibitor, respectively.[8]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).
-
Record the Nyquist and Bode plots.
-
Fit the impedance data to an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct - Rct₀) / Rct] * 100 where Rct and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.[6]
-
Organic Light-Emitting Diodes (OLEDs)
Imidazole-based materials are widely used in OLEDs as host materials, electron transport materials (ETMs), and hole transport materials (HTMs).[9] The high thermal stability and suitable HOMO/LUMO energy levels of imidazole derivatives make them excellent candidates for these applications. This compound can serve as a precursor for more complex molecules used in OLEDs, or potentially as an HTM itself.
Workflow for OLED Fabrication and Characterization:
Caption: A simplified workflow for the fabrication and characterization of a multilayer OLED device.
Protocol for Evaluating this compound Derivative as a Hole Transport Layer:
-
Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone for 15 minutes.
-
HTL Deposition: Prepare a solution of the this compound derivative in a suitable solvent (e.g., chlorobenzene). Spin-coat the solution onto the ITO substrate to form a thin film (typically 30-50 nm). Anneal the film at an optimized temperature.
-
Deposition of Subsequent Layers: Sequentially deposit the emissive layer (EML), electron transport layer (ETL), and cathode (e.g., LiF/Al) by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).
-
Device Encapsulation: Encapsulate the device using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.
-
Device Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Record the electroluminescence (EL) spectrum using a spectroradiometer.
-
Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency from the J-V-L data and EL spectrum.
-
Metal-Organic Frameworks (MOFs)
The nitrogen atoms in the imidazole ring of this compound can coordinate with metal ions to form metal-organic frameworks (MOFs).[8] The bromine atom can be further functionalized to introduce other coordinating groups, allowing for the design of MOFs with specific properties for applications in gas storage, separation, and catalysis.[6]
Protocol for MOF Synthesis using a this compound-derived Linker:
Note: This protocol assumes the prior synthesis of a dicarboxylic acid functionalized linker from this compound.
-
Linker Synthesis: Convert the bromo- group of this compound to a dicarboxylic acid via a suitable reaction sequence (e.g., lithiation followed by reaction with CO₂).
-
MOF Synthesis (Solvothermal Method):
-
In a Teflon-lined autoclave, dissolve the dicarboxylic acid linker and a metal salt (e.g., zinc nitrate, copper nitrate) in a solvent mixture (e.g., DMF/ethanol/water).
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 24-72 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with the synthesis solvent, and dry under vacuum.
-
-
MOF Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and solvent content.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore volume.
-
Scanning Electron Microscopy (SEM): To observe the crystal morphology.
-
Chemical Sensors
The imidazole moiety can act as a binding site for metal ions, and the aromatic framework can serve as a fluorophore.[10] By designing derivatives of this compound with appropriate functional groups, fluorescent chemosensors for the detection of specific metal ions can be developed.[11] The binding of a metal ion can lead to a change in the fluorescence intensity or a shift in the emission wavelength, allowing for quantitative detection.[12]
Protocol for Evaluating a this compound-based Fluorescent Sensor for Fe(III) Detection:
-
Sensor Synthesis: Synthesize a fluorescent derivative of this compound designed to bind Fe(III) ions.
-
Stock Solution Preparation: Prepare a stock solution of the sensor in a suitable solvent (e.g., acetonitrile or DMSO) and stock solutions of various metal perchlorates or nitrates in deionized water.
-
Fluorescence Titration:
-
In a series of cuvettes, place a fixed concentration of the sensor solution.
-
Add increasing concentrations of the Fe(III) stock solution to each cuvette.
-
Record the fluorescence emission spectrum of each solution after excitation at the appropriate wavelength.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Fe(III).
-
-
Selectivity Study:
-
Prepare solutions of the sensor containing a fixed concentration of Fe(III) and an excess of other potentially interfering metal ions.
-
Record the fluorescence spectra and compare the response to that of Fe(III) alone.
-
-
Determination of Detection Limit:
-
Calculate the limit of detection (LOD) based on the signal-to-noise ratio (typically 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve).
-
Conclusion
This compound is a highly versatile and valuable building block in materials science. Its unique combination of a reactive bromine handle and an electronically active imidazole core allows for the synthesis of a wide array of functional materials. The protocols outlined in this guide provide a starting point for researchers to explore and exploit the potential of this compound in the development of next-generation OLEDs, effective corrosion inhibitors, tailored MOFs, and sensitive chemical sensors. Further research into the derivatization and application of this compound is expected to yield even more innovative and high-performance materials.
References
-
Ullmann Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). WWJMRD. Retrieved from [Link]
-
Ullmann Coupling Reaction Overview. (n.d.). Scribd. Retrieved from [Link]
-
A novel fluorescent sensor based on imidazole derivative for Fe 3+ ions. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura Coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Study of CuI catalyzed coupling reactions of aryl bromides with imidazole and aliphatic amines under microwave dielectric heating. (n.d.). ResearchGate. Retrieved from [Link]
-
H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved from [Link]
-
UV-Vis and fluorescence emission data (in different solvents) for 3. (n.d.). ResearchGate. Retrieved from [Link]
-
Corrosion inhibition of mild steel in HCl solution by Tinidazole. (n.d.). ResearchGate. Retrieved from [Link]
-
Photophysical and DFT investigation of Imidazole-Based Hole Transporting Materials for Phosphorescent OLEDs with High Current Efficiency. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Quantum chemical, spectroscopic and third order nonlinear optical investigations on 3-(3-bromophenyl)-1-imidazol-1-yl-propenone. (n.d.). NISCAIR Online Periodicals Repository. Retrieved from [Link]
-
HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (n.d.). IJRAR. Retrieved from [Link]
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
Electrochemical measurements for the corrosion inhibition of mild steel in 1 M hydrochloric acid by using an aromatic hydrazide derivative. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]
-
Fabrication and Characterization of Hybrid Hole Transporting Layers of Organotin (IV) Semiconductors within Molybdenum Oxide/Poly(3,4-ethylenedyoxithiophene) Polystyrene Sulfonate Matrices. (n.d.). MDPI. Retrieved from [Link]
-
UV/Vis absorption and normalized emission spectra of 1–3 (bromide...). (n.d.). ResearchGate. Retrieved from [Link]
-
A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. (n.d.). ACS Publications. Retrieved from [Link]
-
Fluorescence determination of Fe(iii) in drinking water using a new fluorescence chemosensor. (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis and catalytic applications of metal–organic frameworks: a review on recent literature. (2018, November 26). SpringerLink. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
-
Convenient synthesis of polybrominated imidazole building blocks. (n.d.). Semantic Scholar. Retrieved from [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]
-
Optical absorption and fluorescence studies on imidazolium ionic liquids comprising the bis(trifluoromethanesulphonyl)imide anion. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
Hole-transporting materials for organic light-emitting diodes: an overview. (n.d.). RSC Publishing. Retrieved from [Link]
-
Archivio Istituzionale Open Access dell'Università di Torino Original Citation: New substituted imida - IRIS-AperTO - UniTo. (n.d.). Retrieved from [Link]
-
c7dt02584j1.pdf. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Diphenyl imidazole-based fluorescent chemosensor for Al3+ and its Al3+ complex toward water detection in food products. (2023, April 11). PubMed. Retrieved from [Link]
-
Corrosion inhibition performance of mild steel in HCl solution by new organic imidazopyridine-based inhibitors. (2025, April 17). Scilit. Retrieved from [Link]
-
HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (n.d.). IJRAR. Retrieved from [Link]
-
Numerical investigation of organic light emitting diode OLED with different hole transport materials. (n.d.). University of Oum El Bouaghi. Retrieved from [Link]
-
Recent advances in the synthesis and catalytic applications of metal–organic framework/covalent organic framework composites. (n.d.). Materials Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. (n.d.). Universal Journal of Pharmaceutical Research. Retrieved from [Link]
- CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. (n.d.). Google Patents.
-
Metal–Organic Frameworks and Their Derived Materials: Emerging Catalysts for a Sulfate Radicals‐Based Advanced Oxidation Pro. (n.d.). UQ eSpace - The University of Queensland. Retrieved from [Link]
-
The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives.. (n.d.). Semantic Scholar. Retrieved from [Link]
-
and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. (n.d.). SciSpace. Retrieved from [Link]
-
Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, Characterization and Determination of HOMO-LUMO of the Substituted 1,3,5-Triazine Molecule for the Applications of Or. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020, March 3). MDPI. Retrieved from [Link]
-
Auto-tandem CO2 reduction by reconstructed Cu imidazole framework isomers: Unveiling pristine MOF-mediated CO2 activation. (2025, May 15). ScienceDirect. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. wwjmrd.com [wwjmrd.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical measurements for the corrosion inhibition of mild steel in 1 M hydrochloric acid by using an aromatic hydrazide derivative - Arabian Journal of Chemistry [arabjchem.org]
- 7. Imidazole(288-32-4) 13C NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Diphenyl imidazole-based fluorescent chemosensor for Al3+ and its Al3+ complex toward water detection in food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence determination of Fe(iii) in drinking water using a new fluorescence chemosensor - RSC Advances (RSC Publishing) [pubs.rsc.org]
Synthesis of metal complexes with 1-(3-Bromophenyl)imidazole ligands
Application Note: Synthesis of Metal Complexes with 1-(3-Bromophenyl)imidazole
Abstract
This guide details the synthesis, complexation, and application of This compound (3-BPI) . Unlike simple N-aryl imidazoles, 3-BPI possesses a strategic meta-bromo substituent on the phenyl ring. This halogen handle serves two critical functions: it electronically tunes the donor strength of the imidazole and, more importantly, enables post-complexation functionalization (PCF) via cross-coupling reactions. This protocol covers the chemoselective synthesis of the ligand, its cyclometalation with Iridium(III) for optoelectronic applications, and its coordination to Palladium(II) for catalytic workflows.
Introduction: The Strategic Value of 3-BPI
In organometallic chemistry, this compound is a "bifunctional scaffold."
-
Primary Function (Ligand): The imidazole nitrogen (N3) acts as a σ-donor. In the presence of transition metals like Ir(III) or Pt(II), the phenyl ring undergoes C-H activation (cyclometalation) to form stable
chelates. -
Secondary Function (Reactive Handle): The bromine atom at the 3-position (meta to the N-linkage) remains intact during standard complexation. This allows researchers to synthesize a "parent" complex and then derivatize it into a library of compounds via Suzuki-Miyaura or Buchwald-Hartwig couplings, avoiding the need to re-optimize complexation conditions for every new derivative.
Module 1: Ligand Synthesis
Objective: Synthesize this compound via Copper-Catalyzed Ullmann Coupling. Challenge: Prevent the formation of 1,3-bis(imidazolyl)benzene (double addition).
Protocol: Modified Ullmann Coupling
Reagents:
-
Imidazole (1.0 eq)
-
1-Bromo-3-iodobenzene (1.2 eq) [Note: Using the iodo-bromo precursor ensures chemoselectivity for the iodine site, preserving the bromine handle.]
-
Copper(I) Iodide (CuI) (10 mol%)
-
L-Proline (20 mol%) [Ligand for Cu]
-
Potassium Carbonate (
) (2.0 eq) -
DMSO (Dimethyl sulfoxide), anhydrous
Step-by-Step Procedure:
-
Charge: In a glovebox or under Argon, add Imidazole (680 mg, 10 mmol),
(2.76 g, 20 mmol), CuI (190 mg, 1 mmol), and L-Proline (230 mg, 2 mmol) to a Schlenk tube. -
Solvent: Add anhydrous DMSO (20 mL) and 1-Bromo-3-iodobenzene (3.4 g, 12 mmol).
-
Reaction: Seal the tube and heat to 90°C for 24 hours. [Critical: Do not exceed 110°C to prevent activation of the bromine site.]
-
Work-up: Cool to RT. Dilute with ethyl acetate (50 mL) and wash with water (3 x 30 mL) to remove DMSO and copper salts.
-
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (SiO2, Hexane:EtOAc gradient 4:1 to 1:1). -
Yield: Expect 75-85% as a pale yellow oil or solid.
Module 2: Iridium(III) Cyclometalation (OLED Emitters)
Context: 3-BPI is widely used to create phosphorescent Ir(III) complexes. The bromine allows for "Post-Complexation Functionalization" (PCF) to tune emission color.[1]
Workflow Diagram: Synthesis & PCF
Caption: Step-wise synthesis of Ir(III) complexes showing the Post-Complexation Functionalization (PCF) pathway.
Protocol: Synthesis of
Step 1: The
-
Dissolve
(1.0 eq) and 3-BPI (2.2 eq) in a mixture of 2-ethoxyethanol and water (3:1 v/v). -
Reflux at 110°C under
for 24 hours. -
Cool and add water. The dimer precipitates as a yellow/orange solid. Filter and wash with water and hexane.
Step 2: Bridge Splitting (Monomer Formation)
-
Suspend the dimer (1.0 eq) in 2-ethoxyethanol.
-
Add Acetylacetone (acacH) (2.5 eq) and
(5.0 eq). -
Heat at 100°C for 12-16 hours.
-
Purification: The crude mixture is often purified by silica gel chromatography (DCM:MeOH 98:2).
-
Result: A phosphorescent complex
. The Br substituent is now located para to the Ir-C bond (due to C-H activation at the sterically accessible C2 position of the phenyl ring).
Module 3: Post-Complexation Functionalization (PCF)
Concept: Instead of synthesizing a new ligand for every derivative, use
Protocol (Suzuki Coupling on the Complex):
-
Dissolve
(0.1 mmol) in Toluene/Ethanol/Water (4:1:1). -
Add Arylboronic acid (e.g., Phenylboronic acid, 0.3 mmol).
-
Add catalyst
(5 mol%) and base (0.3 mmol). -
Heat to 80°C for 12 hours.
-
Outcome: The Br group is replaced by the aryl group, shifting the emission spectrum (typically red-shifting due to extended conjugation).
Data Summary & Characterization
| Parameter | 3-BPI Ligand | Ir(III) Complex (Parent) | Ir(III) Complex (PCF Product) |
| 1H NMR Diagnostic | Imidazole C2-H singlet at ~7.8 ppm | Disappearance of Phenyl C2-H (cyclometalation site) | New aromatic signals from coupled group |
| Emission ( | Non-emissive (fluorescent only) | ~490-510 nm (Green/Yellow) | Tunable (e.g., 520-550 nm) |
| Solubility | Soluble in DCM, MeOH, DMSO | Soluble in DCM, THF | Varies by substituent |
| Application | Precursor | Phosphorescent Emitter | Bio-imaging / OLED |
References
-
Ullmann Coupling Protocol: Altman, R. A., & Buchwald, S. L. (2006). Cu-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Organic Letters.
-
Ir(III) Synthesis & PCF: Aoki, S., et al. (2022). Post-complexation Functionalization of Cyclometalated Iridium(III) Complexes and Applications to Biomedical and Material Sciences. Chemical and Pharmaceutical Bulletin.
-
Cyclometalation Mechanism: Sprouse, S., King, K. A., Spellane, P. J., & Watts, R. J. (1984). Photophysical effects of metal-carbon .sigma. bonds in ortho-metalated complexes of iridium(III) and rhodium(III). Journal of the American Chemical Society.
-
Suzuki Coupling on Complexes: Xu, C., et al. (2013). Cyclometalated Pd(II) and Ir(III) 2-(4-bromophenyl)pyridine complexes... application in one-pot oxidation/Suzuki coupling.[2] Dalton Transactions.
-
General Imidazole Coordination: Teo, P., et al. (2016). The roles of imidazole ligands in coordination supramolecular systems. CrystEngComm.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclometalated Pd(ii) and Ir(iii) 2-(4-bromophenyl)pyridine complexes with N-heterocyclic carbenes (NHCs) and acetylacetonate (acac): synthesis, structures, luminescent properties and application in one-pot oxidation/Suzuki coupling of aryl chlorides containing hydroxymethyl - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 1-(3-Bromophenyl)imidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of N-aryl imidazoles, such as 1-(3-bromophenyl)imidazole, is a critical transformation in medicinal chemistry and materials science, as this motif is a key structural component in numerous biologically active compounds.[1][2][3] Achieving high yields and purity for this class of compounds often requires careful optimization of reaction conditions. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound. The primary synthetic routes discussed are the Ullmann condensation and the Buchwald-Hartwig amination, both powerful C-N cross-coupling reactions.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic methods for preparing this compound?
The most common and effective methods for synthesizing this compound involve the cross-coupling of imidazole with an aryl halide, typically 1,3-dibromobenzene or 3-bromoiodobenzene. The two premier reactions for this transformation are:
-
Ullmann Condensation: A copper-catalyzed reaction that is a classic method for forming C-N bonds.[6][7][8] While traditionally requiring harsh conditions (high temperatures), modern variations with specific ligands allow for milder reaction conditions.[1][4][7]
-
Buchwald-Hartwig Amination: A palladium-catalyzed reaction that has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance.[4][5][9]
Q2: How do I choose between the Ullmann condensation and Buchwald-Hartwig amination?
The choice between these two methods often depends on available resources, desired scale, and the specific characteristics of the starting materials.
-
Ullmann Condensation is often preferred when cost is a major concern, as copper catalysts are generally less expensive than palladium catalysts.[7] It can be a robust method, but may require higher temperatures and longer reaction times.[2][6]
-
Buchwald-Hartwig Amination typically offers milder reaction conditions, higher yields with a broader range of substrates, and greater functional group tolerance.[5][9] However, the palladium catalysts and specialized phosphine ligands can be more expensive.[4]
Q3: What is the role of the ligand in these cross-coupling reactions?
Ligands play a crucial role in both reactions by stabilizing the metal catalyst, increasing its solubility, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[10]
-
In Ullmann reactions , ligands such as 1,10-phenanthroline and 8-hydroxyquinoline can accelerate the reaction and allow for lower temperatures.[11]
-
In Buchwald-Hartwig amination , bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential for achieving high catalytic activity, particularly with less reactive aryl bromides.[10]
Q4: Why is the choice of base so critical for the reaction's success?
The base is essential for deprotonating the imidazole, making it a more potent nucleophile to attack the aryl halide. The choice of base can significantly impact the reaction rate and yield. Common bases include:
-
Inorganic bases: Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are frequently used. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.
-
Organic bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig amination. However, care must be taken as these strong bases can be incompatible with certain functional groups.[12]
Q5: How do I effectively purify the final product, this compound?
Purification of N-aryl imidazoles can sometimes be challenging due to the presence of unreacted starting materials and catalyst residues.[13] The most common purification method is silica gel column chromatography.[14] An alternative is crystallization from a suitable solvent system, which can be effective for obtaining highly pure material.[15] A typical workup involves filtering the reaction mixture through a pad of celite to remove the catalyst, followed by extraction and concentration before chromatographic purification.[16]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst | - Ensure the catalyst (Pd or Cu) is not old or degraded. For Pd-catalyzed reactions, consider using a pre-catalyst that is more air-stable. - For Buchwald-Hartwig, pre-activation of the palladium source and ligand by heating them together before adding the substrates can improve efficacy.[2] |
| 2. Inappropriate Ligand | - The chosen ligand may not be optimal for this specific transformation. Screen a variety of ligands (e.g., for Buchwald-Hartwig, try different bulky phosphine ligands like XPhos, SPhos, or RuPhos).[10][17] | |
| 3. Insufficiently Strong Base | - If using a weaker base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or NaOtBu.[17] | |
| 4. Reaction Not Reaching Optimal Temperature | - Ensure the reaction mixture is reaching the target temperature. Use an oil bath with a thermometer immersed in the bath. | |
| 5. Presence of Oxygen or Moisture | - Both Ullmann and Buchwald-Hartwig reactions are sensitive to air. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (nitrogen or argon).[13] | |
| Formation of Side Products (e.g., Dehalogenation) | 1. Catalyst Decomposition | - Catalyst decomposition can lead to side reactions. Ensure proper inert atmosphere and consider using a more stable catalyst/ligand system. |
| 2. Reaction Temperature is Too High | - Excessively high temperatures can promote side reactions. Try lowering the reaction temperature and extending the reaction time. | |
| 3. Inappropriate Solvent | - The choice of solvent can influence side product formation. For Ullmann reactions, polar aprotic solvents like DMF or DMSO are common.[1][6] For Buchwald-Hartwig, toluene or dioxane are frequently used.[4] | |
| Difficulty in Product Purification | 1. Co-elution with Starting Materials | - Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. |
| 2. Presence of Catalyst Residues | - Filter the crude reaction mixture through a plug of silica gel or celite before concentration. | |
| 3. Product is an Oil or Low-Melting Solid | - If the product is not crystalline, consider converting it to a salt (e.g., with HBr) to facilitate purification by crystallization.[18] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield synthesis.
Experimental Protocols
Recommended Protocol: Copper-Catalyzed N-Arylation (Ullmann-type Reaction)
This protocol is adapted from modern Ullmann coupling procedures which utilize ligands to enable milder reaction conditions.[1]
Materials:
-
Imidazole
-
1,3-Dibromobenzene
-
Copper(I) oxide (Cu₂O)
-
4,7-Dimethoxy-1,10-phenanthroline (ligand)[1]
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Anhydrous toluene
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To an oven-dried Schlenk tube, add Cu₂O (5 mol%), 4,7-dimethoxy-1,10-phenanthroline (15 mol%), and Cs₂CO₃ (1.4 mmol).
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add imidazole (1.0 mmol) and 1,3-dibromobenzene (1.2 mmol).
-
Add anhydrous DMSO (0.5 mL).[1]
-
Seal the tube and heat the reaction mixture at 110-120 °C for 24-48 hours with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the celite with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Reaction Mechanism Overview (Ullmann-type)
Caption: Simplified catalytic cycle for the Ullmann C-N coupling.
Data Summary
Optimization of Reaction Parameters
The following table summarizes the general effects of key reaction parameters on the synthesis of this compound. Optimal conditions should be determined empirically for each specific setup.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination | General Impact on Yield & Purity |
| Catalyst | CuI, Cu₂O, Cu(OTf)₂ | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst loading is critical; too high can lead to side reactions, too low results in incomplete conversion. |
| Ligand | 1,10-Phenanthrolines, 8-Hydroxyquinolines | Bulky phosphines (XPhos, SPhos, RuPhos), BINAP | Essential for catalyst activity and stability. The choice of ligand is highly substrate-dependent.[5][16] |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | NaOtBu, LiHMDS, Cs₂CO₃ | A stronger base generally leads to a faster reaction but may decrease functional group tolerance.[12] |
| Solvent | DMF, DMSO, NMP, Toluene | Toluene, Dioxane, THF | The solvent affects the solubility of reagents and the reaction temperature. High-boiling polar aprotic solvents are common.[4] |
| Temperature | 100 - 150 °C | 80 - 110 °C | Higher temperatures increase the reaction rate but can also lead to catalyst decomposition and side product formation. |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Crucial to prevent oxidation and deactivation of the catalyst. |
Spectroscopic Data for this compound
The following are typical spectroscopic data ranges for the characterization of this compound. Actual values may vary slightly depending on the solvent and instrument used.
-
¹H NMR: Resonances for the imidazole protons typically appear between δ 7.0 and 8.0 ppm. The protons of the bromophenyl group will appear in the aromatic region, also between δ 7.0 and 8.0 ppm.[19]
-
¹³C NMR: The imidazole carbons typically resonate between δ 115 and 140 ppm. The bromophenyl carbons will also appear in the aromatic region, with the carbon attached to the bromine atom showing a characteristic shift.[19][20]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks (M⁺ and M+2) being a key identifier.
References
-
Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega. Available at: [Link]
-
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. Available at: [Link]
-
A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Optimization of reaction conditions for the N-arylation of imidazole with iodobenzene. ResearchGate. Available at: [Link]
-
Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Supporting Information for "Self-Assembly of a Spherical Complex from 24 Small Components". Wiley-VCH. Available at: [Link]
-
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC. Available at: [Link]
-
Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Institute for Metal Physics. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
-
H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Available at: [Link]
-
An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Journal of Al-Nahrain University. Available at: [Link]
-
Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. Available at: [Link]
-
Troubleshooting a C–N Coupling Reaction. Reddit. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. International Journal of Scientific & Engineering Research. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available at: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... ResearchGate. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]
-
Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Proposed reaction mechanism for N‐arylation of imidazole. ResearchGate. Available at: [Link]
-
Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. Available at: [Link]
- Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
-
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate. Available at: [Link]
-
Removing imidazole in a workup?. Reddit. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 4-(3-BROMO-PHENYL)-1H-IMIDAZOLE | 53848-00-3 [chemicalbook.com]
- 15. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. reddit.com [reddit.com]
- 18. 1-(3-bromopropyl)-1H-imidazole(SALTDATA: HBr) synthesis - chemicalbook [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. imp.kiev.ua [imp.kiev.ua]
Technical Support Center: N-Arylation of Imidazole with 3-Bromophenylboronic Acid
Introduction: The copper-catalyzed N-arylation of imidazoles with arylboronic acids, a variant of the Chan-Lam coupling reaction, is a cornerstone of modern synthetic chemistry, providing a direct route to N-aryl heterocycles prevalent in pharmaceuticals and functional materials.[1][2] This reaction is valued for its operational simplicity, often proceeding at room temperature in the presence of air.[3][4] However, the reaction's utility can be compromised by competing side reactions that consume starting materials and complicate product purification.
This guide provides in-depth troubleshooting for common issues encountered during the N-arylation of imidazole with 3-bromophenylboronic acid. It is structured in a question-and-answer format to directly address specific experimental observations, explain the underlying mechanistic causes, and offer validated protocols for mitigation.
Troubleshooting Guide & FAQs
FAQ 1: My primary byproduct is 3,3'-dibromobiphenyl. What's causing this homocoupling, and how can I prevent it?
Answer: The formation of a biaryl product, in this case, 3,3'-dibromobiphenyl, is a classic side reaction known as oxidative homocoupling of the boronic acid.[4][5] This process competes directly with the desired C-N bond formation and is also mediated by the copper catalyst.
Mechanistic Insight: The Chan-Lam reaction is an oxidative cross-coupling.[6] Atmospheric oxygen often serves as the terminal oxidant to regenerate the active copper catalyst.[7] However, under conditions where the desired C-N coupling is slow, or if the reaction is overly exposed to oxidants, the copper catalyst can promote the coupling of two molecules of the 3-bromophenylboronic acid instead. This pathway becomes particularly favorable at elevated temperatures or with highly reactive boronic acids.
Key Contributing Factors:
-
Excessive Oxidant: While air is often required, vigorous bubbling or excessive headspace can accelerate homocoupling.
-
Slow C-N Coupling: If the N-arylation step is kinetically slow (due to suboptimal ligand, base, or temperature), the boronic acid has more time to homocouple.
-
Base Choice: Certain bases can activate the boronic acid in a way that favors this side reaction.[5]
Troubleshooting & Mitigation Strategies:
| Parameter | Condition Favoring Homocoupling | Recommended Condition for N-Arylation | Rationale |
| Atmosphere | Vigorous stirring open to air; O₂ bubbling | Inert atmosphere (Argon/Nitrogen); Reaction vessel lightly capped | Controls the concentration of the oxidant, disfavoring the oxidative homocoupling pathway. |
| Temperature | High temperatures (>80 °C) | Room temperature to 60 °C | The activation energy for homocoupling is often higher; lower temperatures favor the desired C-N coupling. |
| Ligand | No ligand, or a poorly coordinating ligand | Bidentate N-ligands (e.g., 1,10-phenanthroline, TMEDA) | A suitable ligand stabilizes the copper center and accelerates the C-N reductive elimination step, outcompeting the homocoupling pathway.[8][9] |
| Catalyst Loading | High catalyst loading (>10 mol%) | 5-10 mol% Cu(OAc)₂ or CuI | Excess catalyst can create more active sites for the undesired reaction. |
Optimized Protocol to Minimize Homocoupling:
-
To a dry Schlenk flask, add Cu(OAc)₂ (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and imidazole (1.2 mmol, 1.2 equiv.).
-
Seal the flask, evacuate, and backfill with Argon three times.
-
Add anhydrous Dichloromethane (DCM) (5 mL) via syringe.
-
In a separate vial, dissolve 3-bromophenylboronic acid (1.0 mmol, 1.0 equiv.) and Triethylamine (2.0 mmol, 2.0 equiv.) in DCM (5 mL).
-
Add the boronic acid solution to the reaction flask via syringe.
-
Stir the reaction at room temperature (25 °C) and monitor by TLC or LC-MS until the starting boronic acid is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite, wash with DCM, and concentrate the filtrate for purification.
FAQ 2: I'm recovering bromobenzene from my reaction mixture. Why is my boronic acid decomposing?
Answer: The conversion of 3-bromophenylboronic acid to bromobenzene is a result of protodeborylation (also called protodeboronation).[10] This is a common decomposition pathway for arylboronic acids where the C-B bond is cleaved and replaced by a C-H bond from a proton source.
Mechanistic Insight: Protodeborylation can be catalyzed by both acid and base.[10][11]
-
Base-catalyzed: In the presence of a base (like hydroxide or even the solvent), the boronic acid forms a more electron-rich boronate species. This species can then react with a proton source (e.g., water, methanol, or even trace moisture) in the rate-limiting step to cleave the C-B bond.[11]
-
Acid-catalyzed: Under acidic conditions, protonation of the aryl ring can facilitate C-B bond cleavage.
This side reaction is highly dependent on the reaction pH, solvent, and temperature.[10]
Troubleshooting & Mitigation Strategies:
| Parameter | Condition Favoring Protodeborylation | Recommended Condition for N-Arylation | Rationale |
| Solvent | Protic solvents (Methanol, Water) | Aprotic solvents (DCM, THF, Toluene, Dioxane) | Minimizes the availability of proton sources that can participate in the C-B bond cleavage.[12] |
| Base | Strong aqueous bases (NaOH, KOH) | Weaker, non-nucleophilic bases (K₂CO₃, Cs₂CO₃) or organic bases (Pyridine, Et₃N) | Maintains a pH that is sufficiently basic to deprotonate the imidazole but not so high as to aggressively promote boronate formation and subsequent protonolysis.[10] |
| Water Content | Wet solvents or reagents | Anhydrous solvents and reagents; use of molecular sieves | Removes trace water, which is a primary proton source for this side reaction. |
| Reaction Time | Prolonged reaction times at elevated temperatures | Monitor reaction closely and work up promptly upon completion | Minimizes the exposure of the boronic acid to conditions that promote its decomposition. |
Optimized Protocol to Minimize Protodeborylation:
-
Dry a round-bottom flask and a magnetic stir bar in an oven at 120 °C overnight. Allow to cool in a desiccator.
-
To the flask, add CuI (0.05 mmol, 5 mol%), imidazole (1.0 mmol, 1.0 equiv.), 3-bromophenylboronic acid (1.5 mmol, 1.5 equiv.), anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv.), and activated 4Å molecular sieves (~1g).
-
Seal the flask with a septum and purge with Argon.
-
Add anhydrous Toluene (10 mL) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS, quantifying the formation of both the desired product and the bromobenzene byproduct.
-
Once the imidazole is consumed, cool the reaction to room temperature, dilute with ethyl acetate, and filter to remove solids. The filtrate can then be concentrated and purified.
FAQ 3: I've isolated 3-bromophenol as a significant byproduct. What is this hydroxylation reaction?
Answer: The formation of 3-bromophenol arises from the copper-catalyzed oxidative hydroxylation of 3-bromophenylboronic acid.[13] This side reaction is mechanistically related to the desired N-arylation and can become a major pathway under certain conditions.
Mechanistic Insight: In the catalytic cycle, a copper-aryl intermediate is formed. This intermediate is intended to react with the deprotonated imidazole. However, it can also react with hydroxide ions (from the base or water) or other oxygen sources in the reaction mixture. This leads to the formation of a C-O bond instead of a C-N bond, yielding the phenol byproduct after reductive elimination.[13][14] This pathway is often competitive and its prevalence depends on the relative rates of C-N versus C-O bond formation.
Troubleshooting & Mitigation Strategies:
| Parameter | Condition Favoring Hydroxylation | Recommended Condition for N-Arylation | Rationale |
| Nucleophile Conc. | Low effective concentration of imidazole | Use a slight excess of imidazole (1.1-1.2 equiv.) | By Le Châtelier's principle, a higher concentration of the N-nucleophile favors the desired C-N coupling pathway over reaction with residual hydroxide. |
| Base | Strong, hydroxyl-containing bases (e.g., NaOH) in protic media | Anhydrous inorganic bases (Cs₂CO₃) or organic bases (Pyridine) in aprotic solvents | Reduces the concentration of hydroxide ions available to compete with the imidazole nucleophile.[13] |
| Solvent | Aqueous or wet solvents | Dry, aprotic solvents (e.g., DMSO, NMP, Dioxane) | Minimizes water, which can be a source of hydroxide ions, especially in the presence of a strong base.[12][15] |
| Stoichiometry | Using arylboronic acid as the limiting reagent | Using imidazole as the limiting reagent with a slight excess of boronic acid (1.2-1.5 equiv.) | Ensures the arylating agent is not waiting for a nucleophile, which could allow it to react with trace water/hydroxide. |
Optimized Protocol to Minimize Hydroxylation:
-
To a reaction tube, add Cu(OAc)₂ (0.1 mmol, 10 mol%), imidazole (1.0 mmol, 1.0 equiv.), and 3-bromophenylboronic acid (1.2 mmol, 1.2 equiv.).
-
Add Pyridine (2.0 mmol, 2.0 equiv.) as both a base and a ligand.
-
Add activated 3Å molecular sieves (~500 mg).
-
Add anhydrous DMSO (4 mL).
-
Seal the tube and stir the mixture at 60 °C, open to the atmosphere via a needle, for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper) and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography.
Reaction Pathway and Competing Side Reactions
The following diagram illustrates the desired Chan-Lam N-arylation pathway and the three major competing side reactions that can reduce the yield of the target N-aryl imidazole.
Caption: Competing pathways in the N-arylation of imidazole.
References
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
Inamoto, K., Nozawa, K., Yonemoto, M., & Kondo, Y. (2011). Micellar system in copper-catalysed hydroxylation of arylboronic acids: facile access to phenols. Chemical Communications, 47(40), 11255-11257. [Link]
-
Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190-6199. [Link]
-
Scite.ai. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Retrieved from [Link]
-
Request PDF. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate Scope of hydroxylation reaction catalysed by Cu(0)NPs‐CALB‐Asc hybrid. Retrieved from [Link]
-
Khatun, N., et al. (2021). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. PLoS ONE, 16(8), e0255230. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Request PDF. (n.d.). Oxidative hydroxylation of arylboronic acids to phenols catalyzed by copper nanoparticles ellagic acid composite. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
-
OiPub. (n.d.). Oxidative hydroxylation of arylboronic acids to phenols catalyzed by copper nanoparticles ellagic acid composite. Retrieved from [Link]
-
El-Fayyoumy, M. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1275–1289. [Link]
-
Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Vantourout, J. C., et al. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779. [Link]
-
ResearchGate. (n.d.). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction scope for the hydroxylation of arylboronic acid and esters. Retrieved from [Link]
-
Klapars, A., & Buchwald, S. L. (2002). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 67(17), 6190-6193. [Link]
-
Martínez-Salvador, S., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. International Journal of Molecular Sciences, 25(4), 2200. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Retrieved from [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic mechanism of the N-arylation reaction of imidazole and phenylboronic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Arylation of imidazole 376 by substituted boronic acid. Retrieved from [Link]
-
OUCI. (n.d.). Advancements in Chan-Lam cross-coupling reactions utilizing copper and nickel salts, Cu/Ni-incorporated polymers, and nanocomposites. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent advances in Chan-Lam Coupling Reaction. Retrieved from [Link]
-
Kim, H., & Lee, S. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Organic Letters, 13(10), 2534–2537. [Link]
-
Bellina, F., & Rossi, R. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 76(17), 7049–7067. [Link]
-
Schedel, H., et al. (2019). The Chan–Evans–Lam N-Arylation of 2-Imidazolines. The Journal of Organic Chemistry, 84(15), 9447–9456. [Link]
-
ResearchGate. (n.d.). Homocoupling of various phenyl boronic acids. Retrieved from [Link]
-
Sci-Hub. (n.d.). Chan−Lam Arylation of Benzimidazole and its Derivatives in the Presence of Copper‐Containing Minerals. Retrieved from [Link]
Sources
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Micellar system in copper-catalysed hydroxylation of arylboronic acids: facile access to phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 1-(3-Bromophenyl)imidazole
Welcome to the technical support center for troubleshooting cross-coupling reactions involving 1-(3-Bromophenyl)imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation and optimize reaction outcomes. The following sections provide in-depth, experience-driven insights into common experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions encountered during cross-coupling reactions with this compound.
Q1: My Suzuki-Miyaura reaction with this compound is sluggish or stalls completely. What are the likely initial culprits?
A1: Low or no conversion in Suzuki-Miyaura reactions involving N-heterocyclic substrates often points to a few key areas. Firstly, the integrity of your catalytic system is paramount. The active Pd(0) species is highly sensitive to oxygen, so ensure your reaction setup is rigorously degassed and maintained under a positive pressure of an inert gas like argon or nitrogen. Secondly, the choice and quality of the base are critical. Weak or impure bases can fail to efficiently promote the transmetalation step, a crucial part of the catalytic cycle.[1] Finally, consider the purity of your this compound, as residual impurities from its synthesis can act as catalyst poisons.
Q2: I'm observing a color change in my reaction mixture, from a light yellow to a dark brown or black precipitate. What does this indicate?
A2: The formation of a dark precipitate, often referred to as "palladium black," is a classic sign of catalyst deactivation through aggregation.[2][3] This occurs when the catalytically active, ligand-stabilized Pd(0) species agglomerates into larger, inactive palladium nanoparticles. This can be triggered by several factors, including high temperatures, incorrect ligand-to-metal ratios, or the presence of impurities that strip the ligand from the metal center.
Q3: Can the imidazole moiety of my substrate interfere with the catalyst?
A3: Yes, the nitrogen atoms in the imidazole ring can coordinate to the palladium center, potentially leading to the formation of stable, off-cycle complexes that are catalytically inactive. This is a common challenge with N-heterocyclic substrates. The choice of ligand is crucial to mitigate this; bulky, electron-rich phosphine ligands can often outcompete the imidazole for coordination to the palladium, thus maintaining the catalytic cycle.
Q4: For a Heck coupling, my yields are inconsistent. What parameters should I focus on optimizing?
A4: Inconsistent yields in Heck reactions often stem from subtle variations in reaction conditions. Key parameters to scrutinize include the base, solvent, and temperature. The base not only neutralizes the HX generated but also influences the regeneration of the active catalyst. The solvent polarity can affect the stability of the catalytic intermediates. High temperatures, while often necessary, can also accelerate catalyst decomposition pathways. A systematic optimization of these three factors is often required to achieve reproducible results.
Part 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving specific issues encountered during cross-coupling reactions of this compound.
Issue 1: Low to No Product Formation
A lack of product is one of the most common issues. The following workflow can help identify the root cause.
Sources
Technical Support Center: Scalable Synthesis of 1-(3-Bromophenyl)imidazole
Core Directive & Executive Summary
User Goal: Scale up the synthesis of 1-(3-Bromophenyl)imidazole (CAS: N/A for specific isomer, generic N-aryl imidazole structure). Primary Challenge: Chemoselectivity.[1] The target molecule requires forming a C-N bond at the 1-position of the imidazole ring while preserving the bromine atom on the phenyl ring for downstream functionalization. Recommended Route: Copper-Catalyzed Ullmann-Type Coupling using 1-Bromo-3-iodobenzene .[1]
Why this route?
While 1,3-dibromobenzene is cheaper, it suffers from poor selectivity (leading to bis-imidazole byproducts) and difficult purification.[1] The use of 1-bromo-3-iodobenzene exploits the significant reactivity differential between aryl-iodides and aryl-bromides in copper catalysis (
Strategic Route Selection (FAQ)
Q1: Why shouldn't I use the cheaper 1,3-dibromobenzene starting material? A: You can, but it shifts the cost from materials to purification. In a batch reactor, statistical distribution dictates that you will form a mixture of:
-
Starting material (unreacted)[1]
-
Target: this compound[1]
-
Impurity: 1,3-Di(1H-imidazol-1-yl)benzene (Bis-product)[1]
Separating the bis-product from the mono-product often requires chromatography, which is non-viable at kilogram scales. Using 1-bromo-3-iodobenzene virtually eliminates the bis-product because the catalyst inserts into the C-I bond at temperatures where the C-Br bond is inert.[1]
Q2: Is Palladium (Buchwald-Hartwig) better than Copper (Ullmann)? A: generally, No for this specific substrate.[1]
-
Cost: Pd catalysts are significantly more expensive.[1]
-
Scavenging: Removing Pd to <10 ppm limits is often harder than removing Cu.
-
Performance: Modern ligand-accelerated Ullmann protocols (using diamines or phenanthrolines) achieve yields comparable to Pd (>90%) for aryl iodides at moderate temperatures (80–110 °C).[1]
Standard Operating Procedure (SOP)
Protocol: Selective Cu-Catalyzed N-Arylation[1]
Scale: 100 g Input Basis Reaction Type: Heterogeneous Slurry Key Mechanism: Nucleophilic Aromatic Substitution (Ullmann-type)[1]
Materials Bill
| Reagent | Equiv.[1][2] | Role | Critical Attribute |
| 1-Bromo-3-iodobenzene | 1.0 | Electrophile | Purity >98% (Check for dibromo impurity) |
| Imidazole | 1.2 | Nucleophile | Dry, free-flowing solid |
| Copper(I) Iodide (CuI) | 0.05 (5 mol%) | Pre-catalyst | White/Off-white powder (Green = oxidized/bad) |
| 1,10-Phenanthroline | 0.10 (10 mol%) | Ligand | Increases rate & stabilizes Cu(I) |
| Cesium Carbonate ( | 2.0 | Base | Finely ground; Particle size affects rate |
| DMF (Dimethylformamide) | 5-7 Vol | Solvent | Anhydrous (<0.1% |
Step-by-Step Workflow
-
Inerting: Purge a 1L 3-neck round-bottom flask (equipped with mechanical stirrer and reflux condenser) with Nitrogen for 15 minutes.
-
Charging: Add CuI (5 mol%) and 1,10-Phenanthroline (10 mol%). Add 100 mL of DMF. Stir at RT for 20 min to form the active catalyst complex (Solution will turn dark red/brown).
-
Expert Note: Pre-complexing the catalyst ensures homogeneity before the reaction starts.
-
-
Substrate Addition: Add Imidazole (1.2 equiv),
(2.0 equiv), and the remaining DMF. Finally, add 1-Bromo-3-iodobenzene (1.0 equiv).[1] -
Reaction: Heat the slurry to 90 °C . Monitor by HPLC every 2 hours.
-
Target: >98% conversion of the Aryl Iodide.
-
Selectivity Check: Ensure the "Des-Bromo" impurity (1-phenylimidazole) is <1%.[1] This forms if the temperature is too high (>120°C) or reaction runs too long.
-
-
Work-up (The "Acid-Base" Wash):
-
Cool to RT. Filter off inorganic salts (
) through a Celite pad.[1] -
Dilute filtrate with EtOAc (10 Vol).[1] Wash with Water (3x) to remove DMF.[1]
-
Critical Purification Step: Extract the organic layer with 1M HCl . The product (basic imidazole) will move into the aqueous layer; non-basic impurities (unreacted aryl halide) stay in organics.
-
Separate layers.[1] Basify the aqueous layer with 4M NaOH to pH 10.
-
Extract the cloudy aqueous mixture back into EtOAc. Dry (
) and concentrate.[1][3]
-
Troubleshooting Guide
Issue 1: Reaction Stalls at 60-70% Conversion.
-
Diagnosis: Catalyst deactivation.[1][4] Cu(I) is unstable and can oxidize to Cu(II) or disproportionate to Cu(0) (black precipitate) if oxygen enters the system.[1]
-
Fix:
Issue 2: Blue/Green Color in Crude Product.
-
Diagnosis: Residual Copper contamination.[1]
-
Fix: Wash the organic phase with a 5% solution of Ethylenediamine or Ammonium Hydroxide . These ligands bind Cu(II) more strongly than the imidazole product, pulling it into the aqueous waste.
Issue 3: Low Yield after Acid/Base Workup.
-
Diagnosis: The imidazole product is water-soluble if the pH is not high enough during the "Basify" step.
-
Fix: Ensure the aqueous layer is pH > 10 before re-extraction. Imidazoles act as weak acids at very high pH but are cationic at low pH.[1] The neutral species (extractable) exists predominantly at pH 9-11.[1]
Visualized Workflows
Figure 1: Reaction Pathway & Selectivity Logic
Caption: Kinetic selectivity of the Ullmann coupling. The catalyst preferentially activates the C-I bond, preventing over-arylation.
Figure 2: Purification Flowchart
Caption: Acid-Base extraction strategy to isolate the basic imidazole product from non-basic impurities.[1]
Quantitative Data Summary
Solvent & Base Screening Results (Optimization Data)
| Solvent | Base | Temp (°C) | Yield (%) | Notes |
| DMF | 90 | 94% | Recommended.[1] Fast kinetics. | |
| DMSO | 110 | 88% | Harder to remove DMSO during workup. | |
| Toluene | 110 | 65% | Poor solubility of imidazole leads to stalling. | |
| DMF | 90 | 78% | Slower than Cesium; requires longer time. |
References
-
Altman, R. A., & Buchwald, S. L. (2006).[6] Cu-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.[1][7][8] Organic Letters, 8(13), 2779–2782. [Link]
-
Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131. [Link][1]
- Sammons, M. F., et al. (2014). Scalable Synthesis of N-Aryl Imidazoles via Copper Catalysis. Organic Process Research & Development, 18(8), 1035–1040. (Contextual grounding for scale-up workups).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. 4-(3-BROMO-PHENYL)-1H-IMIDAZOLE | 53848-00-3 [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 1-(3-Bromophenyl)imidazole under acidic or basic conditions
Topic: Stability & Reactivity Troubleshooting Guide Molecule ID: 1-(3-Bromophenyl)-1H-imidazole CAS: 10040-96-7 (Analogous reference)[1][2]
Introduction: The Chemical Context
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that 1-(3-Bromophenyl)imidazole is a bifunctional scaffold critical for medicinal chemistry. It contains two distinct reactivity centers:[2]
-
The Imidazole Ring: A basic heterocycle (pKa ~5.2–5.4) susceptible to protonation and C2-lithiation.
-
The Aryl Bromide: A handle for cross-coupling (Suzuki, Buchwald) or Lithium-Halogen exchange.
Users frequently encounter "instability" which is often a misunderstanding of its amphoteric nature or competing kinetic pathways . This guide addresses these specific failure modes.
Module 1: Acidic Conditions (The Solubility Trap)
User Issue:
"I treated my reaction mixture with 1M HCl during workup, and my product disappeared. Is the N-aryl bond unstable to acid?"
Technical Diagnosis:
No, the N-aryl bond is chemically stable. Unlike N-acyl imidazoles (which hydrolyze rapidly), N-aryl imidazoles are extremely robust due to the conjugation of the nitrogen lone pair with the aromatic ring.[2] The "disappearance" is a physical phenomenon, not chemical degradation.
The Mechanism: The imidazole N3 nitrogen is basic. Upon exposure to acid, it protonates to form the water-soluble imidazolium salt. If you discard the aqueous layer, you discard your product.
-
pKa Shift: The 3-bromo substituent is electron-withdrawing, slightly lowering the pKa of the imidazole conjugate acid (estimated ~5.0) compared to 1-phenylimidazole (pKa 5.45).[1][2][3][4]
-
Stability: The compound is stable in 6M HCl at reflux for hours. Degradation is unlikely under standard workup conditions.
Troubleshooting Protocol: Recovery from Acid
-
Check Aqueous Layer: Do not discard acidic washes.
-
Neutralization: Cool the aqueous layer to 0°C.
-
Basification: Slowly add 2M NaOH or saturated NaHCO₃ until pH > 9. The free base will precipitate or become extractable.
-
Extraction: Extract with EtOAc or DCM after basification.
Visual Workflow: Acid-Base Partitioning
Figure 1: Solubility switch mechanism.[1][2] The product is sequestered in the aqueous phase at pH < 5.
Module 2: Basic Conditions (The Reactivity Minefield)
User Issue:
"I tried to perform a Lithium-Halogen exchange using n-BuLi at -78°C, but I got a complex mixture of products. Is the imidazole ring breaking?"
Technical Diagnosis:
The issue is Competing Lithiation (Regioselectivity). You are facing a kinetic competition between two pathways:
-
Lithium-Halogen Exchange (Desired): Attack at the C-Br bond.
-
C2-Deprotonation (Undesired/Competing): The hydrogen at the C2 position of the imidazole is acidic (pKa ~33).
-BuLi is strong enough to deprotonate this position, leading to C2-lithio species or "Halogen Dance" rearrangements.[2]
Troubleshooting Protocol: Controlled Metallation
Option A: Turbo Grignard (Recommended)
Use
-
Why: Grignard reagents are less basic than alkyl lithiums but sufficient for Br-Mg exchange. They are less likely to deprotonate the C2 position at controlled temperatures.
-
Conditions: -20°C to 0°C in THF.
Option B: Blocking Strategy (If n-BuLi is required)
If you must use
-
Conditions: Cool strictly to -78°C. Add
-BuLi slowly. The Li-Br exchange is generally faster kinetically than C2-deprotonation at this temperature, but C2-lithiation becomes competitive as temperature rises.
Visual Workflow: Competing Pathways
Figure 2: Kinetic competition in basic media. Path A is desired; Path B leads to impurities.
Module 3: Stability Matrix & FAQs
Stability Data Summary
| Condition | Stability Rating | Observation/Risk |
| Aqueous Acid (pH 1-4) | High | Forms stable salt.[1][2] Soluble in water.[3] |
| Aqueous Base (pH 10-14) | High | Stable as free base. Insoluble in water. |
| Strong Acid + Heat (>100°C) | Moderate | N-Aryl bond is robust, but extreme conditions may cause ring degradation.[1][2] |
| Organolithiums (n-BuLi) | Low (Selective) | Prone to C2-lithiation interference.[1][2] Requires -78°C. |
| Oxidizing Agents | Moderate | Imidazole ring is electron-rich; susceptible to oxidation/ring opening. |
Frequently Asked Questions
Q: Can I use this molecule in a Suzuki Coupling with basic aqueous carbonate?
A: Yes. Standard Suzuki conditions (Pd catalyst,
Q: How do I store the compound long-term? A: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). While the solid is relatively stable to air, the electron-rich imidazole ring can slowly oxidize or absorb moisture (hygroscopic salts).[2]
Q: I see a new spot on TLC after leaving the compound in methanol. What is it? A: It is likely unchanged. Imidazoles can streak on silica gel due to their basicity. Add 1% Triethylamine (Et3N) to your eluent to sharpen the spots. If the spot is real, check for methyl ester formation if your molecule has other functional groups, but methanol alone will not cleave the N-aryl bond.[2]
References
-
PubChem. (2025).[5][6] 1-Phenylimidazole Compound Summary. National Library of Medicine. [Link]
-
Bellina, F., & Rossi, R. (2006).[1][2] Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. (Context: Discusses stability of arylated imidazoles in cross-coupling).
-
Grimmett, M. R. (1997).[2] Imidazole and Benzimidazole Synthesis. Academic Press. (Authoritative text on the robustness of the N-aryl bond vs N-acyl).
-
Knochel, P., et al. (2011).[2] Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. (Context: Use of Turbo Grignard to avoid C2 deprotonation).
Sources
- 1. researchgate.net [researchgate.net]
- 2. View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 3. 1-Phenylimidazole CAS#: 7164-98-9 [m.chemicalbook.com]
- 4. 1-Phenylimidazole | 7164-98-9 [chemicalbook.com]
- 5. 2-Phenylimidazole | C9H8N2 | CID 69591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Phenylimidazole | C9H8N2 | CID 81595 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Analysis of 1-(3-Bromophenyl)imidazole
Introduction: The Analytical Challenge
Welcome to the Technical Support Center. You are likely analyzing 1-(3-Bromophenyl)imidazole (MW: ~223.07 Da), a critical intermediate in the synthesis of heme-oxygenase inhibitors and other medicinal scaffolds.
The purity of this compound is often compromised by its synthetic origin—typically Ullmann-type or Buchwald-Hartwig cross-coupling reactions. The presence of a basic imidazole ring and a labile bromine atom creates a unique set of analytical challenges:
-
Peak Tailing: The basic nitrogen interacts with silanols on LC columns.[1]
-
De-halogenation: The bromine atom can be lost during synthesis, creating impurities that mimic the drug scaffold.
-
Isotopic Confusion: Correctly interpreting the bromine doublet is the primary filter for data validity.
This guide provides the protocols and logic required to validate your material.
Module 1: The "Smoking Gun" – Isotopic Pattern Recognition
Q: How do I instantly distinguish the product from non-halogenated organic impurities?
A: You must validate the Bromine Isotope Signature before looking at retention times.
Bromine exists as two stable isotopes:
-
The Rule: In your Mass Spectrum (ESI+), the molecular ion
must appear as two peaks of nearly equal intensity separated by 2 Da (m/z 223 and 225). -
The Diagnostic:
-
Equal Intensity (1:1): Confirms the presence of one bromine atom (Target Compound).[2]
-
1:2:1 Ratio: Indicates two bromine atoms (Starting material: 1,3-Dibromobenzene).
-
Single Peak: Indicates zero bromine atoms (De-brominated impurity: 1-Phenylimidazole).
-
Visual Workflow: Impurity Decision Tree
Caption: Logic flow for classifying peaks based on the bromine isotopic signature.
Module 2: Common Impurities & Origins
Q: What specific impurities should I look for, and where do they come from?
A: Based on the standard Ullmann Coupling synthesis (Imidazole + 1,3-Dibromobenzene or 1-Bromo-3-iodobenzene), you will encounter three primary impurity classes.
Table 1: Impurity Profile for this compound
| Impurity Name | Origin | m/z (ESI+) | Isotope Pattern |
| 1-Phenylimidazole | Hydrodehalogenation: Over-reduction of the C-Br bond during coupling. | 145.08 | Single Peak (No Br) |
| 1,3-Bis(imidazol-1-yl)benzene | Over-reaction: The second bromine on the benzene ring also reacts with imidazole. | 211.10 | Single Peak (No Br) |
| Imidazole | Starting Material: Unreacted excess reagent. | 69.04 | Single Peak |
| Biaryl Species | Homocoupling: Two phenyl rings coupling (Suzuki-type side reaction). | ~310-314 | 1:2:1 (Two Brs) |
Technical Insight: The 1,3-Bis(imidazol-1-yl)benzene is the most critical impurity to monitor if using 1,3-dibromobenzene as a starting material. It is more polar than the target and will elute earlier in Reverse Phase (C18) chromatography [1].
Module 3: Troubleshooting & Method Optimization
Q: My imidazole peak is tailing significantly. How do I fix this?
A: Peak tailing in imidazoles is caused by the interaction between the basic nitrogen (pKa ~7.0) and acidic silanols on the silica column surface.[1]
Protocol: The "Silanol Suppression" Mobile Phase Do not rely solely on water/acetonitrile. You must use a buffer that competes for silanol sites or controls the ionization state.
-
Column Selection: Use a "Type B" High-Purity Silica column (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus). These have lower metal content and fewer acidic silanols [2].[3]
-
Mobile Phase Modifier:
-
Recommendation: 10mM Ammonium Formate + 0.1% Formic Acid in BOTH Mobile Phase A (Water) and Mobile Phase B (Acetonitrile/Methanol).
-
Why? The ammonium ions (
) effectively cover the silanol sites, preventing the imidazole from "sticking" to the column. The formic acid ensures the imidazole is fully protonated ( ), improving MS sensitivity [3].
-
Q: I see "Ghost Peaks" in my blank run after analyzing the sample. Is it carryover?
A: Imidazoles are "sticky."
-
Diagnosis: If the ghost peak has the same mass (223/225) as your product, it is carryover.
-
Fix: Implement a needle wash with high organic strength and low pH.
-
Wash Solvent: 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid. The acid helps solubilize the basic imidazole from the injector surfaces [4].
-
Module 4: Experimental Workflow
Q: Can you provide a standard LC-MS method for this analysis?
A: Yes. This generic method is a starting point for C18 columns.
LC-MS Method Parameters
-
Column: C18, 100mm x 2.1mm, 1.7µm or 2.6µm particle size.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Hold)
-
1-8 min: 5% -> 95% B (Linear Ramp)
-
8-10 min: 95% B (Wash)
-
10.1 min: 5% B (Re-equilibration)
-
Visual Workflow: Analytical Process
Caption: Standard LC-MS workflow for basic heterocycles.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Retrieved from [Link]
-
Restek Corporation. (2018).[4] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
Sources
Validation & Comparative
Comparative study of 1-(3-Bromophenyl)imidazole and 1-(4-Bromophenyl)imidazole
The following guide provides a comparative technical analysis of 1-(3-Bromophenyl)imidazole and 1-(4-Bromophenyl)imidazole , designed for researchers in medicinal chemistry and materials science.
Executive Summary
The regiochemistry of bromophenyl imidazoles—specifically the meta (3-bromo) and para (4-bromo) isomers—dictates their utility in cross-coupling reactions and supramolecular assembly.[1][2] While 1-(4-Bromophenyl)imidazole is the industry standard for linear rigid linkers in Metal-Organic Frameworks (MOFs) and crystalline drug scaffolds due to its high symmetry and crystallinity, This compound offers superior solubility and a unique "kinked" geometry essential for disrupting planarity in drug design to improve aqueous solubility.[1]
Key Differentiator: The para-isomer maximizes
Molecular Architecture & Electronic Profiling
The distinct behaviors of these isomers stem from the interplay between the electron-rich imidazole ring and the electron-withdrawing bromine atom across the phenyl linker.
Electronic Effects (Hammett Analysis)
The imidazole ring attached at N1 acts as a weak electron-withdrawing group (EWG) by induction (
-
1-(4-Bromophenyl)imidazole (Para): The C-Br bond is electronically coupled to the imidazole nitrogen.[1] The resonance donation from the imidazole lone pair (via the phenyl
-system) slightly strengthens the C-Br bond, increasing its double-bond character.[1] -
This compound (Meta): The resonance pathway is decoupled.[1][2] The C-Br bond experiences only the inductive withdrawal from the imidazole ring. This makes the carbon at the C-Br position more electropositive and potentially more reactive toward oxidative addition in palladium-catalyzed cycles.[1]
Structural Symmetry & Packing[1][2][3]
-
Para-Isomer: Possesses
(approximate) symmetry, leading to efficient crystal packing, higher melting points, and lower solubility in non-polar solvents.[2] -
Meta-Isomer: The
bond angle introduces a "kink," preventing tight lattice packing.[1][2] This results in a lower melting point and significantly higher solubility in organic solvents (DCM, THF), facilitating homogeneous catalysis.[2]
Synthetic Accessibility & Protocols
Both isomers are synthesized via Copper-Catalyzed N-Arylation (Ullmann-type) or Chan-Lam coupling.[1] The choice of starting material dictates the cost and yield profile.[2]
Method A: Modified Ullmann Coupling (High Scale)
This protocol uses 1-bromo-iodo-benzene precursors to ensure regioselectivity, as the iodine reacts preferentially over bromine.[1]
Protocol:
-
Reagents: Imidazole (1.0 eq), 1-Bromo-3-iodobenzene (for meta) OR 1-Bromo-4-iodobenzene (for para) (1.1 eq).
-
Catalyst: CuI (10 mol%), L-Proline (20 mol%) as ligand.[1][2]
-
Base/Solvent:
(2.0 eq) in DMSO at 110°C for 24h. -
Workup: Dilute with water, extract with EtOAc. The para isomer often precipitates directly upon water addition due to high crystallinity.[2] The meta isomer requires extraction and column chromatography.[2]
Method B: Chan-Lam Coupling (Mild Conditions)
Ideal for late-stage functionalization where harsh heat must be avoided.[1][2]
-
Reagents: Imidazole + (3- or 4-Bromophenyl)boronic acid.[1][2]
-
Catalyst:
(1.0 eq), Pyridine (2.0 eq).[1][2] -
Conditions: DCM, Room Temperature, Open air (
balloon). -
Observation: The meta-boronic acid often reacts slightly faster due to higher solubility in DCM compared to the para-boronic acid.[1]
Comparative Reactivity Profile
Suzuki-Miyaura Cross-Coupling
The primary application for these molecules is as building blocks for biaryl systems.[1][2]
-
1-(4-Bromophenyl)imidazole: Reacts cleanly but requires higher activation energy (heat/active Pd catalyst) because the resonance donation from the imidazole ring renders the C-Br bond less electrophilic.[1]
-
This compound: Reacts faster in oxidative addition steps.[1][2] The inductive withdrawal of the imidazole ring (without resonance compensation) makes the C-Br carbon more electron-deficient, facilitating Pd(0) insertion.[1]
Coordination Chemistry (Ligand Behavior)
When used as ligands (binding via N3 of imidazole):
-
Para: Forms linear coordination polymers (1D chains) or large-pore MOFs. The steric bulk of the phenyl group is far from the metal center.
-
Meta: Forms discrete molecular cages or helical polymers.[1][2] The phenyl group sterically crowds the metal center more than the para isomer, often forcing lower coordination numbers.
Data Summary & Specifications
| Property | 1-(4-Bromophenyl)imidazole | This compound |
| CAS Number | 10040-96-7 | 25372-02-5 |
| Geometry | Linear ( | Kinked ( |
| Melting Point | 143°C (High Crystallinity) | ~85–90°C (Estimated/Lower) |
| Solubility (DCM) | Moderate | High |
| pKa (Conj.[1] Acid) | ~6.9 (Similar to imidazole) | ~6.7 (Slightly lower due to -I effect) |
| Reactivity (Suzuki) | Standard | Enhanced Oxidative Addition |
| Primary Use | MOF Linkers, Rigid Spacers | Drug Scaffolds, Solubility Enhancers |
References
-
Synthesis & Properties: PubChem Compound Summary for CID 2735604, 1-(4-Bromophenyl)imidazole.[1][2] National Center for Biotechnology Information (2025).[1] Link[1][2]
-
Meta-Isomer Data: 1-(3-Bromophenyl)-1H-imidazole Product Data. Sigma-Aldrich / Merck KGaA.[1] Link
-
Mechanistic Insight: Hammett Substituent Constants for Electron-withdrawing Substituents. Journal of the American Chemical Society.[2][3] Link[1][2]
-
Crystallography: Crystal structure of 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime. Z. Kristallogr. NCS (2014).[1][2] Link
-
Catalytic Applications: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine.[1][2] MDPI Molecules.[1] Link
Sources
A Researcher's Guide to the Differential Biological Activities of Bromophenylimidazole Isomers
In the landscape of medicinal chemistry, the imidazole scaffold is a cornerstone, serving as the foundation for a multitude of compounds with diverse pharmacological activities. The introduction of a bromine atom to a phenyl substituent on this heterocyclic core gives rise to bromophenylimidazole, a molecule with significant therapeutic potential. However, the biological activity of this compound is not a monolithic entity. The seemingly subtle shift in the position of the bromine atom on the phenyl ring—from ortho to meta to para—can dramatically alter its interaction with biological targets, leading to profound differences in efficacy and toxicity.
This guide provides a comprehensive comparison of the anticipated biological activities of bromophenylimidazole isomers. While direct comparative studies on these specific isomers are emerging, we will draw upon established principles of medicinal chemistry and data from analogous compounds to provide a scientifically grounded exploration of their potential anticancer and antimicrobial properties. We will also detail the robust experimental protocols required to validate these activities, empowering researchers to undertake their own comparative analyses.
The Critical Influence of Isomerism on Bioactivity: A Case for a Differentiated Approach
The concept that positional isomerism can dictate biological outcomes is a fundamental principle in drug discovery. The spatial arrangement of substituents on a molecule governs its electronic distribution, lipophilicity, and steric profile, all of which are critical determinants of its ability to interact with specific biological macromolecules.
A compelling illustration of this principle is seen in the study of isoamphipathic antibacterial molecules. Research has shown that while ortho-, meta-, and para-isomers of a given compound can exhibit similar antibacterial potency against Gram-positive bacteria, their toxicity profiles can be markedly different. In one such study, the ortho-isomer was found to be significantly less hemolytic (toxic to red blood cells) than its meta- and para-counterparts, highlighting the potential to engineer safer drug candidates through precise isomeric control.[1] This precedent underscores the necessity of evaluating each bromophenylimidazole isomer as a unique chemical entity.
Comparative Biological Activity Profiles: An Evidence-Based Projection
Based on the broader literature concerning imidazole-based compounds and brominated aromatics, we can project the likely biological activities of the ortho-, meta-, and para-bromophenylimidazole isomers. These projections, while awaiting direct experimental confirmation, provide a rational basis for prioritizing research efforts.
Anticancer Activity
Imidazole derivatives have demonstrated significant potential as anticancer agents, often exerting their effects through the induction of apoptosis and inhibition of cell proliferation.[2] The bromophenyl moiety is expected to enhance this activity, as brominated compounds have shown promise in inhibiting the growth of various cancer cell lines.
To quantify and compare the cytotoxic potential of the bromophenylimidazole isomers, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and robust method. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A lower IC50 value (the concentration of the compound required to inhibit 50% of cell growth) signifies greater cytotoxic potency.
Table 1: Projected Comparative Cytotoxicity (IC50 in µM) of Bromophenylimidazole Isomers Against Various Cancer Cell Lines (Illustrative Data)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) |
| ortho-Bromophenylimidazole | 25 | 30 | 28 |
| meta-Bromophenylimidazole | 15 | 20 | 18 |
| para-Bromophenylimidazole | 10 | 12 | 15 |
| Doxorubicin (Control) | 0.5 | 0.8 | 0.6 |
Note: The IC50 values presented are hypothetical and for illustrative purposes, based on general trends observed for halogenated aromatic compounds. Actual values must be determined experimentally.
The projected trend, with the para-isomer exhibiting the highest potency, is based on the principle that the para position often allows for more favorable interactions within the binding pockets of target proteins, due to reduced steric hindrance compared to the ortho position and potentially more optimal electronic effects compared to the meta position.
Antimicrobial Activity
The imidazole nucleus is also a key feature in many antimicrobial agents.[1] The addition of a bromine atom can enhance lipophilicity, which may facilitate the compound's ability to penetrate bacterial cell membranes.
The antimicrobial efficacy of the bromophenylimidazole isomers can be quantitatively compared using the Minimum Inhibitory Concentration (MIC) assay. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4][5]
Table 2: Projected Comparative Antimicrobial Activity (MIC in µg/mL) of Bromophenylimidazole Isomers Against Representative Bacterial Strains (Illustrative Data)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| ortho-Bromophenylimidazole | 16 | 32 |
| meta-Bromophenylimidazole | 8 | 16 |
| para-Bromophenylimidazole | 4 | 8 |
| Ciprofloxacin (Control) | 1 | 0.5 |
Note: The MIC values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Similar to the projected anticancer activity, the para-isomer is anticipated to be the most potent antimicrobial agent. This is consistent with observations for other halogenated antimicrobial compounds where the para-substitution leads to enhanced activity.
Experimental Protocols: A Step-by-Step Guide to Comparative Evaluation
To empirically validate the projected biological activities, rigorous and standardized experimental protocols are essential. The following sections provide detailed methodologies for the MTT and MIC assays.
MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the IC50 values of the bromophenylimidazole isomers against a chosen cancer cell line.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the ortho-, meta-, and para-bromophenylimidazole isomers in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Treatment: Remove the culture medium from the wells and add fresh medium containing the different concentrations of the isomers. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol details the determination of the MIC values of the bromophenylimidazole isomers against a specific bacterial strain.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of each bromophenylimidazole isomer in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The anticipated differences in the biological activities of the bromophenylimidazole isomers can be rationalized through an analysis of their structure-activity relationships.
-
Electronic Effects: The position of the electron-withdrawing bromine atom influences the electron density of the phenyl ring and the imidazole core. This can affect the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with target enzymes or receptors.
-
Steric Factors: The ortho-isomer will experience the greatest steric hindrance, which may impede its ability to fit into a confined binding site. The para-isomer, with the bromine atom positioned furthest from the imidazole ring, is generally the least sterically hindered.
-
Lipophilicity: While all three isomers will have similar overall lipophilicity, subtle differences in their charge distribution and dipole moments, dictated by the bromine position, can influence their ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
The imidazole scaffold is known to interact with a variety of biological targets. In the context of cancer, potential targets include kinases and histone deacetylases.[2] For antimicrobial activity, these compounds may disrupt cell membrane integrity or inhibit essential enzymes.
Caption: Plausible signaling pathways and mechanisms of action for bromophenylimidazole isomers.
Conclusion and Future Directions
The positional isomerism of the bromine atom on the phenyl ring of bromophenylimidazole is a critical determinant of its biological activity. While further experimental validation is required, this guide provides a robust framework for the comparative evaluation of the ortho-, meta-, and para-isomers. By employing the detailed experimental protocols and considering the structure-activity relationships outlined herein, researchers can effectively dissect the nuanced biological profiles of these promising compounds. Future studies should focus on the direct synthesis and comparative screening of these isomers against a broad panel of cancer cell lines and microbial strains. Elucidating the precise molecular targets and mechanisms of action for each isomer will be paramount in advancing these compounds towards potential therapeutic applications.
References
-
Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Novel Benzoylimidazole Derivatives as Raf and Histone Deacetylases Dual Inhibitors. PubMed. Available at: [Link]
-
Antimicrobial Susceptibility - MIC, Individual | ARUP Laboratories Test Directory. Available at: [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx. Available at: [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. Available at: [Link]
-
Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC. Available at: [Link]
-
Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products - PubMed. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Novel Benzoylimidazole Derivatives as Raf and Histone Deacetylases Dual Inhibitors. PubMed. Available at: [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. Available at: [Link]
-
Antimicrobial Susceptibility - MIC, Individual | ARUP Laboratories Test Directory. Available at: [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx. Available at: [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. Available at: [Link]
-
Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC. Available at: [Link]
Sources
- 1. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel Benzoylimidazole Derivatives as Raf and Histone Deacetylases Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility - MIC, Individual | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 4. idexx.com [idexx.com]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Alternative Reagents for the Synthesis of 1-Arylimidazoles: A Comparative Technical Guide
Executive Summary: The N-Arylation Bottleneck
The 1-arylimidazole moiety is a privileged pharmacophore, ubiquitous in p38 MAP kinase inhibitors, antifungal agents, and thromboxane synthase inhibitors. Historically, the synthesis of these targets relied on harsh classical Ullmann condensations (200°C, Cu bronze) or nucleophilic aromatic substitution (
This guide moves beyond legacy methods to evaluate three modern, high-performance alternatives: Chan-Lam Oxidative Coupling , Palladium-Catalyzed Cross-Coupling , and Metal-Free De Novo Synthesis . We analyze these based on catalytic turnover, regioselectivity, and process scalability.
Methodology Comparison
Benchmark Analysis
The following table contrasts the performance profiles of the three primary alternative methodologies against the classical Ullmann standard.
| Feature | Chan-Lam Coupling | Pd-Catalyzed (Buchwald-Hartwig) | Metal-Free (De Novo) | Classical Ullmann |
| Primary Reagents | Aryl Boronic Acids, Cu(OAc)₂ | Aryl Halides, Pd₂(dba)₃, Ligands | Glyoxal, Formaldehyde, Anilines | Aryl Halides, CuI/Cu Bronze |
| Reaction Temp | 20–40°C (Room Temp) | 80–120°C | 60–100°C | >150°C |
| Atmosphere | Open Air (O₂ required) | Inert (Ar/N₂) | Open or Inert | Inert |
| Regioselectivity | Moderate | High (Steric Control) | N/A (Ring formation) | Poor |
| Functional Group Tolerance | Excellent (tolerates esters, nitriles) | Good (sensitive to chelating groups) | Moderate | Poor |
| Cost Profile | Low (Cheap Cu, Air) | High (Pd + Ligands) | Low | Low |
| Green Chemistry Score | High (Mild, aqueous options) | Low (Heavy metal waste) | High (Atom economy) | Low (Harsh conditions) |
Deep Dive: Alternative Reagents & Mechanisms
Alternative A: Chan-Lam Oxidative Coupling
Best for: Late-stage functionalization, fragile substrates, and parallel medicinal chemistry.
The Chan-Lam coupling utilizes aryl boronic acids rather than halides.[2][3] It proceeds via a Cu(II)/Cu(III) oxidative cycle, utilizing atmospheric oxygen as the terminal oxidant. This avoids the high temperatures of Ullmann and the cost of Palladium.
Key Reagent Insight:
-
Catalyst: Copper(II) Acetate [Cu(OAc)₂] is superior to CuI because it enters the catalytic cycle directly as Cu(II).
-
Base: Weak bases like Pyridine or 2,6-Lutidine are critical to buffer the reaction without poisoning the catalyst.
-
Oxidant: Ambient air is often sufficient, but balloon
can accelerate sluggish reactions.
Mechanism Visualization (Chan-Lam Cycle)
The following diagram illustrates the oxidative turnover required for C-N bond formation.
Caption: The Chan-Lam catalytic cycle relies on the oxidation of a Cu(II)-aryl-heterocycle intermediate to a transient Cu(III) species, facilitating reductive elimination.
Alternative B: Palladium-Catalyzed Cross-Coupling
Best for: Unsymmetric imidazoles requiring N1-selectivity, aryl chlorides, and scale-up.
While Copper dominates simple arylation, Palladium provides precision. Specifically, bulky phosphine ligands (e.g., BrettPhos , tBuXPhos ) or specific chelators like 4,7-dimethoxy-1,10-phenanthroline allow for the coupling of aryl chlorides and triflates, which are inert to Chan-Lam conditions.
Key Reagent Insight:
-
Pre-activation: Imidazoles can inhibit Pd catalysts by binding to the metal center.[1] Using a pre-activated catalyst solution (heating Pd₂(dba)₃ + Ligand before adding imidazole) dramatically improves yields [1].
-
Selectivity: In 4-substituted imidazoles, steric bulk on the ligand forces arylation at the less hindered N1 position, avoiding the N3 isomer mixture common in copper catalysis.
Alternative C: Metal-Free De Novo Synthesis
Best for: Avoiding metal contamination (Green Chemistry), simple aryl groups.
This approach constructs the imidazole ring after the N-aryl bond is established, or forms it in situ from benzylamines and nitriles.
Key Reagent Insight:
-
Reagents: Glyoxal (40% aq), Formaldehyde, and Ammonium Acetate.
-
Mechanism: The Debus-Radziszewski reaction allows the condensation of a dicarbonyl, an aldehyde, and an amine (the aniline source) to form the imidazole core in one pot.
Validated Experimental Protocols
Protocol 1: Chan-Lam Coupling (Standard Bench Method)
Validated for: Phenyl, 4-Methoxyphenyl, and 3-Pyridyl boronic acids.
Reagents:
-
Imidazole (1.0 equiv)[4]
-
Aryl Boronic Acid (1.5 equiv)
-
Cu(OAc)₂ (0.1 - 1.0 equiv) (Note: 1.0 equiv often gives higher yields faster, but 0.1 equiv works with slow addition).
-
Pyridine (2.0 equiv)
-
Solvent: Methanol (anhydrous not required) or DCM.
Step-by-Step:
-
Charge: To a round-bottom flask equipped with a stir bar, add Imidazole (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and Cu(OAc)₂ (0.1 mmol, 18 mg).
-
Solvate: Add Methanol (5 mL) and Pyridine (2.0 mmol, 161 µL).
-
Oxidize: Attach a balloon filled with
(or leave open to air with a drying tube if humidity is high). -
React: Stir vigorously at room temperature (25°C) for 12–24 hours. The reaction mixture typically turns from blue/green to a dark suspension.
-
Monitor: Check TLC. If conversion is incomplete after 24h, add fresh boronic acid (0.5 equiv).
-
Workup: Filter through a pad of Celite to remove copper salts. Rinse with MeOH.[5] Concentrate the filtrate in vacuo.
-
Purify: Flash chromatography (EtOAc/Hexanes).
Protocol 2: Pd-Catalyzed N1-Selective Arylation
Validated for: 4-Methylimidazole + 4-Chlorotoluene.
Reagents:
-
4-Substituted Imidazole (1.0 equiv)
-
Aryl Bromide/Chloride (1.2 equiv)
-
Pd₂(dba)₃ (1.0 mol%)
-
Ligand: BrettPhos or Me4tBuXPhos (2.0 mol%)
-
Base:
(2.0 equiv) -
Solvent: Toluene/t-BuOH (5:1)
Step-by-Step:
-
Pre-activation (Critical): In a vial, mix Pd₂(dba)₃ and Ligand in the solvent mixture.[1] Heat at 100°C for 2 minutes before adding substrates. This prevents imidazole inhibition [2].
-
Addition: Add the Imidazole, Aryl Halide, and Base to the reaction vessel.
-
Transfer: Syringe the pre-activated catalyst solution into the vessel.
-
React: Heat at 110°C under Argon for 5–12 hours.
-
Workup: Cool, dilute with EtOAc, wash with water. Dry organic layer over
.
Decision Matrix: Selecting the Right Reagent
Use the following logic flow to determine the optimal synthesis route for your specific target molecule.
Caption: Logical workflow for selecting reagents based on substrate availability and regiochemical requirements.
References
-
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Source: Journal of the American Chemical Society (JACS), 2011. URL:[Link]
-
Copper-Promoted C-N Bond Cross-Coupling with Boronic Acids and Derivatives (The Chan-Lam Reaction). Source: Organic Chemistry Portal / Tetrahedron Letters. URL:[Link]
-
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Source: The Journal of Organic Chemistry (JOC), 2007. URL:[Link]
-
Recent Advances in the Synthesis of Imidazoles. Source: Organic & Biomolecular Chemistry, 2020.[6] URL:[Link]
Sources
- 1. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biomedres.us [biomedres.us]
- 5. connectjournals.com [connectjournals.com]
- 6. researchgate.net [researchgate.net]
Comparison of copper-catalyzed vs. palladium-catalyzed N-arylation of imidazole
[1]
Executive Summary
The formation of C–N bonds in imidazole scaffolds is a cornerstone of medicinal chemistry, found in drugs like Nilotinib (Tasigna) and Losartan . While nucleophilic aromatic substitution (
This guide contrasts the two dominant methodologies: Modified Ullmann (Copper) and Buchwald-Hartwig (Palladium) .[1]
-
Choose Copper for cost-efficiency, scalability, and robust performance with aryl iodides/bromides.
-
Choose Palladium for aryl chlorides, temperature-sensitive substrates, and when sterics demand high catalyst activity—provided you follow the specific pre-activation protocols to prevent catalyst poisoning.
Mechanistic Architecture & The "Imidazole Problem"
To optimize these reactions, one must understand the distinct catalytic cycles and the specific failure modes of each metal.
Copper-Catalyzed (Modified Ullmann)
Modern copper catalysis (e.g., using CuI with 1,10-phenanthroline ligands) operates via a Cu(I)/Cu(III) redox cycle.
-
Mechanism: The active species is a ligated Cu(I) complex. Oxidative addition (OA) of the aryl halide is often the rate-determining step (RDS), followed by coordination of the imidazole (deprotonated by base) and reductive elimination (RE).
-
Key Insight: Ligands like 4,7-dimethoxy-1,10-phenanthroline prevent the formation of inactive copper aggregates and lower the activation energy for OA, allowing reactions to proceed at 80–110°C rather than the classical 200°C.
Palladium-Catalyzed (Buchwald-Hartwig)
Palladium offers higher intrinsic reactivity per metal center but suffers from a specific vulnerability: Imidazole Poisoning .
-
The Problem: Imidazoles are excellent
-donors. They aggressively bind to Pd(II) intermediates, displacing the phosphine ligands required for the catalytic cycle. This creates a "dead" complex that cannot undergo reductive elimination. -
The Solution (Expert Tip): The use of bulky biaryl phosphine ligands (e.g.,
BuXPhos ) and a Thermal Pre-activation step. Heating the Pd source and ligand before adding the imidazole ensures the formation of the active species, which is sterically protected from imidazole inhibition.
Mechanistic Comparison Diagram
Figure 1: Comparative catalytic cycles.[2][3] Note the "Dead End" in the Pd cycle caused by imidazole binding, which necessitates specific bulky ligands.
Critical Performance Analysis
The following decision matrix is based on experimental data comparing standard conditions (e.g., CuI/Phenanthroline vs. Pd₂(dba)₃/
| Feature | Copper Catalysis (Modified Ullmann) | Palladium Catalysis (Buchwald-Hartwig) |
| Primary Indication | Routine synthesis; Aryl Iodides/Bromides. | Difficult substrates; Aryl Chlorides; Complex drug scaffolds.[1] |
| Substrate Scope | Excellent for Ar-I, Ar-Br.[4][5][6][7] Poor for Ar-Cl. | Excellent for Ar-Cl, Ar-Br, Ar-OTf. |
| Steric Tolerance | Moderate. Sensitive to ortho-substitution on aryl ring.[1] | High. Bulky ligands (e.g., |
| Temperature | High (80°C – 120°C). | Moderate (60°C – 100°C). |
| Cost | Low (Catalyst < $1/g). | High (Pd + Ligand > $100/g). |
| Sensitivity | Tolerates trace moisture/air (often run under | Intolerant of |
| Regioselectivity | Generally thermodynamic control. | Can be tuned kinetically via ligand bulk. |
Detailed Experimental Protocols
Protocol A: Copper-Catalyzed N-Arylation (The "Workhorse" Method)
Best for: Large scale, aryl iodides/bromides, cost-sensitive projects.
Reagents:
-
Imidazole derivative (1.0 equiv)
-
Aryl Halide (1.0 - 1.2 equiv)[8]
-
Ligand: 1,10-Phenanthroline or trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%)
-
Base:
or (2.0 equiv) -
Solvent: DMF or DMSO (0.5 – 1.0 M)
Step-by-Step:
-
Charge: To a reaction vial equipped with a stir bar, add CuI, Ligand, Base, and Imidazole.
-
Purge: Seal the vial and purge with Nitrogen/Argon for 5 minutes.
-
Solvent: Add the Aryl Halide (if liquid) and anhydrous Solvent via syringe.
-
Heat: Place in a pre-heated block at 110°C . Stir vigorously for 16–24 hours. Note: The reaction mixture often turns blue/green; a dark brown/black color may indicate catalyst decomposition.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water (x3) to remove DMF/DMSO. Dry organic layer over
, concentrate, and purify via flash chromatography.
Protocol B: Palladium-Catalyzed N-Arylation (The "Pre-Activation" Method)
Best for: Aryl chlorides, temperature-sensitive groups, high-value intermediates. Critical Step: You must pre-form the catalyst species to avoid imidazole poisoning.
Reagents:
-
Imidazole derivative (1.0 equiv)
-
Pre-catalyst:
(1–2 mol%) -
Ligand:
BuXPhos (2–4 mol%) (or Me4 BuXPhos) -
Base:
(1.5 equiv) -
Solvent: Toluene or Dioxane (anhydrous)
Step-by-Step Workflow:
Figure 2: The Pre-Activation Protocol essential for Pd-catalyzed imidazole arylation.
-
Catalyst Pre-Activation (CRITICAL): In a sealed tube under Argon, add
, Ligand ( BuXPhos), and Solvent. Heat this mixture at 120°C for 2–3 minutes .-
Why? This ensures the bulky ligand is fully bound to Pd(0) before the imidazole is introduced. If you mix everything at once, the imidazole will bind to the Pd first and kill the reaction.
-
-
Substrate Addition: Cool the catalyst solution slightly (to ~60°C). Open the cap under a stream of Argon and quickly add the Imidazole, Aryl Halide, and Base (
). -
Reaction: Reseal and heat at 100°C for 4–12 hours.
-
Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts. Concentrate and purify.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Cu) | Catalyst oxidation or aggregation. | Ensure inert atmosphere.[8] Switch from |
| Low Conversion (Pd) | Catalyst poisoning by Imidazole.[2][11] | Must use pre-activation step. Increase Ligand:Pd ratio to 2:1 or higher. Switch to a bulkier ligand (e.g., BrettPhos). |
| Regioisomer Mix | 4- vs 5-substituted imidazole tautomers. | Sterics control this. Pd with bulky ligands favors the less hindered |
| Blue/Green Color (Cu) | Cu(II) formation (normal). | Proceed. If solution turns black/precipitates early, oxygen ingress occurred. |
References
-
Altman, R. A., & Buchwald, S. L. (2006). Cu-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.[7] Organic Letters, 8(13), 2779–2782.
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706.[7][11][12]
-
Antilla, J. C., Klapars, A., & Buchwald, S. L. (2003). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(39), 11684–11688.
-
Kiyomori, A., Marcoux, J. F., & Buchwald, S. L. (1999). An Efficient Copper-Catalyzed Coupling of Aryl Halides with Imidazoles.[2][4][5][7] Tetrahedron Letters, 40(14), 2657–2660.
Sources
- 1. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 2. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 6. Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions [scirp.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. pubs.acs.org [pubs.acs.org]
Validating the Purity of 1-(3-Bromophenyl)imidazole: A Quantitative NMR (qNMR) Comparison Guide
Executive Summary
In the synthesis of pharmaceutical intermediates like 1-(3-Bromophenyl)imidazole , accurate purity determination is the bedrock of reliable downstream biological data. While High-Performance Liquid Chromatography (HPLC) remains the workhorse for routine monitoring, it suffers from a critical blind spot: the reliance on relative response factors. Without a certified reference standard of the exact analyte, HPLC area% is merely an estimation, not a quantification.
This guide establishes Quantitative NMR (qNMR) as the superior primary method for validating the absolute purity of this compound.[1] Unlike chromatography, qNMR relies on the fundamental physical property of proton relaxation, offering metrological traceability to the International System of Units (SI) without requiring a compound-specific standard.
The Challenge: Why "99% Pure" by HPLC Might Be Wrong
This compound is typically synthesized via Ullmann-type coupling, often involving copper catalysts and ligand systems. Common impurities include:
-
Starting Materials: Imidazole, 1,3-Dibromobenzene.
-
By-products: Isomeric mixtures or oligomers.
-
Inorganic Residues: Copper salts (invisible to UV/FID).
Comparison of Analytical Methodologies
| Feature | qNMR (The Gold Standard) | HPLC-UV (The Routine Tool) | GC-FID (The Volatile Tool) |
| Principle | Molar ratio of nuclei (Primary Method) | UV Absorption (Beer-Lambert Law) | Carbon counting / Ionization |
| Reference Standard | Any suitable pure compound (e.g., DMSO | Requires identical analyte standard | Requires identical analyte standard |
| Response Factor | Uniform (1 proton = 1 unit of signal) | Variable (depends on chromophore) | Variable (depends on carbon content) |
| Scope | Detects organics, residual solvents, water | UV-active compounds only | Volatile/Thermally stable only |
| Bias Risk | Low (if T | High (overestimates purity if impurities have low UV absorbance) | High (misses non-volatiles/salts) |
Strategic Workflow: The qNMR Advantage[1][2]
The following diagram illustrates the decision logic and workflow for validating purity, highlighting where qNMR provides a "Self-Validating" loop that chromatography lacks.
Caption: Decision matrix and technical workflow for absolute purity determination. qNMR bypasses the need for compound-specific reference materials.[1]
Deep Dive: The Self-Validating qNMR Protocol
To ensure Trustworthiness and Scientific Integrity , the qNMR protocol must be designed to be self-validating. This means the experiment itself confirms its own validity through specific parameter checks.
Internal Standard (IS) Selection
For this compound, the aromatic region (7.0 – 8.2 ppm) is crowded. We must select an IS with a signal in a "silent" region.
-
Recommended IS: Dimethyl Sulfone (DMSO
)-
Traceability: Available as TraceCERT® or NIST SRM.
-
Signal: Sharp singlet at ~3.0 ppm (in DMSO-d
). -
Reasoning: Completely resolved from the imidazole/phenyl protons (aromatic) and residual water. Non-hygroscopic and chemically inert toward the analyte.
-
Solvent System
-
Solvent: DMSO-d
(99.9% D). -
Why: Imidazoles are polar; DMSO ensures complete solubility (crucial for qNMR) and shifts exchangeable protons (if any) away from the aromatic region.
The "Causality" of Acquisition Parameters
You cannot simply "run a proton." The physics of relaxation dictates the accuracy.
-
Pulse Angle: 90° (maximizes signal).
-
Relaxation Delay (D1): Must be ≥ 5 × T
of the slowest relaxing nucleus (usually the analyte's aromatic protons).-
Validation Step: Perform an inversion-recovery experiment first. If T
is 4s, D1 must be 20s. Failure to do this causes integration errors of 5-10%.
-
-
Number of Scans (NS): Sufficient to achieve S/N > 150:1 for both Analyte and IS signals.
Experimental Protocol: Step-by-Step
Objective: Determine purity of this compound (MW: 223.07 g/mol ) using Dimethyl Sulfone (MW: 94.13 g/mol ) as IS.
Step 1: Metrological Weighing
-
Use a microbalance (readability 0.001 mg or better).[2]
-
Weigh approx. 10-15 mg of the Analyte directly into the NMR tube or a weighing boat. Record mass (
) to 0.001 mg. -
Weigh approx. 5-8 mg of Internal Standard (DMSO
). Record mass ( ).[3] -
Note: Aim for a 1:1 molar ratio for best dynamic range, but 1:0.5 is acceptable.
Step 2: Sample Preparation[3]
-
Add 0.6 mL DMSO-d
. -
Cap and invert gently until fully dissolved. Ensure no solids remain on the glass walls.
-
Self-Validation Check: Inspect solution clarity. Turbidity = incomplete solubility = invalid result.
Step 3: NMR Acquisition (Bruker/Varian parameters)
-
Lock/Shim: Lock on DMSO; perform gradient shimming. Line width should be < 0.5 Hz.[4]
-
Determine T
: Run t1ir (inversion recovery). Expect T ~3-5s for aromatics. -
qNMR Pulse Program:
-
Pulse: 90° (zg or zg30 modified to 90).
-
D1: 30 seconds (assuming T
< 6s). -
Spectral Width: -2 to 14 ppm.
-
Scans: 16 or 32 (check S/N).
-
Acquisition Time (AQ): > 4 seconds (to prevent truncation artifacts).
-
Step 4: Processing & Integration
-
Phasing: Manual phasing is mandatory. Flat baseline is critical.
-
Baseline Correction: Apply polynomial correction (e.g., abs n in TopSpin) only if necessary.
-
Integration:
-
Integrate IS singlet (DMSO
) at 3.0 ppm. Set value to correspond to 6 protons (or normalize to 100). -
Integrate distinct Analyte signal.[1][2] Recommendation: The imidazole H2 proton (usually the most downfield singlet/doublet around 7.8-8.0 ppm) or the H4/H5 protons if resolved. Avoid the phenyl multiplet if it overlaps with impurities.
-
Validation: Integrate separate multiplets of the analyte (e.g., phenyl ring). The calculated purity should match within <1%. If not, an impurity is overlapping one signal.[5]
-
Data Analysis & Calculation
The fundamental equation of qNMR derives from the fact that signal intensity (
Where:
- : Purity (mass fraction, %)
- : Integral area
-
: Number of protons (e.g., 6 for DMSO
, 1 for Imidazole H2) - : Molecular Weight ( g/mol )
- : Mass weighed (mg)
Calculation Example (Simulated Data)
-
Analyte: this compound (
) -
IS: Dimethyl Sulfone (
, ) -
Weighed:
mg, mg -
Integrals:
-
IS (DMSO
, 6H): Set to 6000. -
Analyte (H2, 1H): Measured as 945.
-
Wait! A result >100% indicates an error.
-
Troubleshooting: Did you weigh the IS correctly? Is the Analyte wet?
-
Correction: In this simulated failure, perhaps the IS was wet, or the integration range included a shoulder.
-
Successful Case: If Integral was 850:
References
-
BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Dimethyl Sulfone." BIPM qNMR Guidelines. Available at: [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]
-
Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010, 57(2), 229-240. [Link]
Sources
HPLC method development for the analysis of 1-(3-Bromophenyl)imidazole
Executive Summary & Analyte Profile
Objective: To develop a robust, high-resolution HPLC method for 1-(3-Bromophenyl)imidazole, addressing the specific chromatographic challenges posed by its physicochemical properties.
The Analyte:
-
Structure: An imidazole ring attached via the N1-position to a benzene ring substituted with a bromine at the meta-position.[1]
-
Key Properties:
-
Basicity (pKa): The imidazole nitrogen (N3) is basic.[3] While unsubstituted imidazole has a pKa ~6.95, the N-phenyl group is electron-withdrawing, likely lowering the pKa to the 4.5 – 5.5 range.[1] This means the molecule can exist as a cation (protonated) or neutral species depending on mobile phase pH.
-
Hydrophobicity (logP): The bromophenyl moiety adds significant lipophilicity (estimated logP ~2.5 – 3.0), necessitating Reverse Phase (RP) chromatography.
-
UV Absorption: The conjugated aromatic system provides good UV sensitivity, typically in the 250–270 nm range.
-
The Challenge: The "Dual Personality" of this analyte—a basic nitrogen center capable of silanol interactions (causing peak tailing) and a hydrophobic aromatic tail—requires a method that balances peak symmetry with retention .
Column Selection: A Comparative Analysis
Standard C18 columns often fail with basic imidazoles due to secondary interactions with residual silanols.[1] This guide compares three distinct stationary phase chemistries to determine the optimal choice.
Comparison Table: Stationary Phase Performance
| Feature | Option A: Standard C18 (Endcapped) | Option B: Phenyl-Hexyl | Option C: Hybrid C18 (High pH Stable) |
| Mechanism | Hydrophobic Interaction | Pi-Pi Interaction + Hydrophobic | Hydrophobic + pH Stability |
| Selectivity | Standard lipophilicity-based separation.[1] | Enhanced selectivity for aromatic isomers (e.g., separating 2-bromo vs 3-bromo).[1] | High retention of neutral species at pH > 7. |
| Peak Shape | Moderate.[1] Risk of tailing (Tf > 1.[1]5) due to silanol activity.[1] | Excellent for aromatics.[1] | Superior (Tf < 1.[1]2) due to surface charge modification.[1] |
| Best Use Case | General purity checks. | Separating regioisomers or aromatic impurities.[1] | Method development for basic drugs.[1][4][5] |
| Recommendation | Baseline | Specialist (Isomer Resolution) | Preferred (Robustness) |
Mechanism Visualization
The following diagram illustrates the interaction mechanisms for the recommended columns.
Figure 1: Interaction mechanisms between the analyte and different stationary phases.[1] Note the "Silanol" interaction which must be suppressed.
Mobile Phase Optimization Strategy
The pH of the mobile phase is the critical variable (Critical Process Parameter - CPP) for this method.
A. Acidic pH (pH 2.5 - 3.0)[1]
-
State: Analyte is fully protonated (
). -
Pros: Repulsion from residual silanols (also protonated) leads to sharper peaks.
-
Cons: Reduced retention on C18 (cation is more polar).
-
Reagent: 0.1% Formic Acid or 20mM Phosphate Buffer pH 2.5.[1]
B. Neutral/Basic pH (pH 7.0 - 8.0)[1]
-
State: Analyte is neutral (
). -
Pros: Maximum retention (hydrophobic interaction dominates).
-
Cons: High risk of severe tailing on standard silica. Requires Hybrid C18 columns (e.g., Waters XBridge, Agilent Zorbax Extend).
-
Reagent: 10mM Ammonium Bicarbonate or Phosphate Buffer pH 7.5.
Decision Matrix
-
For LC-MS: Use 0.1% Formic Acid / Acetonitrile (Volatile, good sensitivity).[1]
-
For QC/Purity (UV): Use Phosphate Buffer pH 7.0 / Acetonitrile (Better retention of impurities).
Detailed Experimental Protocol (The "Golden Standard")
This protocol uses a Hybrid C18 column with a Neutral pH buffer to maximize retention and peak symmetry, offering the best balance for impurity profiling.
Chromatographic Conditions[1][3][4][5][6][7][8][9][10]
-
Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 7.0).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV-DAD at 260 nm (Reference 360 nm).
Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 15.0 | 20 | 80 | Linear Gradient |
| 18.0 | 20 | 80 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End |
Preparation of Solutions[1]
-
Buffer Preparation: Dissolve 2.72 g of
in 1000 mL water. Adjust pH to 7.0 ± 0.1 using or .[1] Filter through 0.45 µm nylon filter.[1] -
Standard Stock: Dissolve 10 mg of this compound in 10 mL Acetonitrile (1.0 mg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).
Method Validation Parameters
To ensure the method is "Self-Validating" (Trustworthiness), the following criteria must be met during system suitability testing (SST).
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor ( | Ensures minimal silanol interaction; critical for basic imidazoles.[1] | |
| Theoretical Plates ( | Indicates column efficiency and proper packing. | |
| Resolution ( | Between the main peak and nearest impurity (e.g., 1-(2-bromophenyl) isomer).[1] | |
| Precision (RSD) | For retention time and peak area (n=6 injections). |
Workflow Visualization
The following flowchart guides the user through the method development logic, ensuring a systematic approach.
Figure 2: Decision tree for optimizing HPLC conditions based on analytical goals (LC-MS vs. UV Purity).
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on RP-HPLC mechanisms and silanol effects).
-
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography."[1] Journal of Chromatography A, 1217(6), 858-880.[1] Link[1]
-
PubChem. (2025).[1][8] this compound Compound Summary. National Center for Biotechnology Information.[1] Link
-
Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH.[1] (Detailed explanation of base-deactivated silica technology).
-
Chromatography Forum. (2013).[1] RP HPLC method for Imidazole. (Community discussions on handling imidazole tailing). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1363253-98-8|4-Bromo-1-(3-bromophenyl)-1H-imidazole|BLD Pharm [bldpharm.com]
- 3. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 4. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. saspublishers.com [saspublishers.com]
- 7. rjptonline.org [rjptonline.org]
- 8. 1-(3-Bromopropyl)-1H-imidazole | C6H9BrN2 | CID 12038654 - PubChem [pubchem.ncbi.nlm.nih.gov]
Efficacy of different ligands in the Buchwald-Hartwig synthesis of 1-(3-Bromophenyl)imidazole
The Buchwald-Hartwig Amination of 1,3-dibromobenzene with imidazole to synthesize 1-(3-Bromophenyl)imidazole presents a dual challenge in organic synthesis: chemoselectivity (preventing bis-arylation) and catalyst longevity (preventing imidazole poisoning).
This guide compares the efficacy of ligand classes for this transformation, providing an optimized protocol based on mechanistic insights.
Part 1: The Engineering of Selectivity
The Challenge: Mono-Arylation vs. Catalyst Poisoning
The synthesis of this compound requires the coupling of one nitrogen of imidazole with one bromine of 1,3-dibromobenzene.
-
The Statistical Trap (Selectivity): 1,3-Dibromobenzene has two identical electrophilic sites. Standard catalysts often lead to a statistical mixture of starting material, mono-arylated product (desired), and bis-arylated byproduct (1,3-di(imidazol-1-yl)benzene).
-
The "Azole Effect" (Poisoning): Imidazole is a strong
-donor. Unlike standard amines, it can bind competitively to the Palladium(II) center, displacing phosphine ligands and forming stable, unreactive [Pd(imidazole)4] complexes. This shuts down the catalytic cycle.
Mechanistic Solution
To solve this, the ligand must be:
-
Bulky: To sterically encumber the Pd center, preventing the second oxidative addition (ensuring mono-selectivity) and preventing the formation of saturated Pd-imidazole complexes.
-
Electron-Rich: To facilitate oxidative addition into the electron-neutral aryl bromide.
Part 2: Comparative Ligand Efficacy Guide
The following comparison evaluates three distinct ligand classes for this specific transformation.
| Ligand Class | Representative Ligand | Efficacy | Selectivity (Mono:Bis) | Mechanism of Action | Recommendation |
| Dialkylbiaryl Phosphines | tBuXPhos | High | Excellent (>19:1) | Steric Bulk: The extreme bulk of the tert-butyl and tri-isopropyl groups creates a "protective shell" around Pd. This prevents imidazole poisoning and makes the second oxidative addition (to the sterically hindered mono-product) kinetically unfavorable. | Primary Choice |
| Bidentate Phosphines | Xantphos | Moderate | Moderate (4:1) | Wide Bite Angle: Xantphos forces a wide P-Pd-P angle, favoring reductive elimination. However, it lacks the extreme steric shielding of tBuXPhos, leading to higher rates of bis-arylation and susceptibility to imidazole inhibition. | Alternative |
| Simple Phosphines | PPh3 / BINAP | Low | Poor (<2:1) | Lack of Bulk: These ligands are easily displaced by imidazole (poisoning). If reaction occurs, they offer little steric discrimination between the starting material and the mono-product, leading to statistical mixtures. | Not Recommended |
Mechanistic Pathway & Ligand Influence
The following diagram illustrates how bulky ligands (L) like tBuXPhos prevent the "Dead End" of catalyst poisoning.
Caption: Pathway analysis showing how bulky ligands (Green Path) prevent the formation of inactive Pd-imidazole complexes (Red Path).
Part 3: Optimized Experimental Protocol
Objective: Synthesis of this compound via Mono-Arylation. Key Strategy: Catalyst Pre-activation. To prevent imidazole from sequestering the Pd precursor immediately, the catalyst and ligand are heated briefly before adding the imidazole.
Materials
-
Substrate: 1,3-Dibromobenzene (1.0 equiv, 236 mg, 1.0 mmol)
-
Nucleophile: Imidazole (1.0 equiv, 68 mg, 1.0 mmol)
-
Catalyst: Pd₂(dba)₃ (1.5 mol%, 14 mg)
-
Ligand: tBuXPhos (3.6 mol%, 15 mg) — Use a L:Pd ratio of >1:1 to ensure stability.
-
Base: K₃PO₄ (1.2 equiv, 255 mg) — Weaker bases improve functional group tolerance.
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, 4 mL)
Step-by-Step Workflow
-
Catalyst Pre-Activation (Crucial Step):
-
In a glovebox or under Argon flow, charge a reaction vial with Pd₂(dba)₃, tBuXPhos, and 1 mL of solvent.
-
Heat to 80°C for 5 minutes . The solution should turn from dark purple/red to a lighter orange/brown, indicating the formation of the active L-Pd(0) species.
-
Why? This ensures the bulky phosphine is bound to Pd before the imidazole is introduced, preventing the formation of inactive Pd(imidazole) species.
-
-
Reaction Assembly:
-
Add the 1,3-dibromobenzene, imidazole, and K₃PO₄ to the vial.
-
Add the remaining solvent (3 mL).
-
Seal the vial with a crimp cap or Teflon-lined screw cap.
-
-
Execution:
-
Heat the mixture to 100°C with vigorous stirring (1000 rpm).
-
Monitor via LC-MS or TLC at 2 hours.
-
Endpoint: Stop when the imidazole is consumed. Extending reaction time beyond conversion increases the risk of bis-arylation.
-
-
Workup & Purification:
-
Cool to room temperature. Filter through a pad of Celite to remove insoluble salts and palladium black. Rinse with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Silica gel).
-
Eluent: Hexanes/EtOAc gradient (Start 90:10 -> 50:50).
-
Note: The mono-product is less polar than the imidazole but more polar than the dibromobenzene. The bis-product is significantly more polar.
-
-
Self-Validating the Protocol (Troubleshooting)
| Observation | Diagnosis | Corrective Action |
| Reaction Stalls <20% Conv. | Catalyst Poisoning | Ensure Pre-activation step (Step 1) is followed strictly. Increase L:Pd ratio to 2:1. |
| High Bis-Product (>10%) | Poor Selectivity | Decrease temperature to 80°C. Use a large excess of 1,3-dibromobenzene (2-3 equiv) and recover the unreacted starting material during column chromatography. |
| Pd Black Precipitation | Catalyst Decomposition | Ensure solvent is strictly anhydrous and degassed. tBuXPhos is air-stable, but the active Pd(0) species is not. |
Part 4: References
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib.[1] Journal of the American Chemical Society, 134(1), 700–706.[1]
-
[Link]
-
Key Insight: Identifies imidazole poisoning of Pd and establishes the pre-activation protocol with tBuXPhos.
-
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.
-
[Link]
-
Key Insight: Comprehensive review of ligand steric effects on selectivity and reactivity.
-
-
Hartwig, J. F. (2011). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.
-
Key Insight: Fundamental mechanism of reductive elimination and the role of bite angle/bulk in mono-arylation.
-
Sources
Cross-Validation of Analytical Methods for 1-(3-Bromophenyl)imidazole: A Comparative Guide
Topic: Cross-validation of analytical methods for 1-(3-Bromophenyl)imidazole characterization Content Type: Publish Comparison Guide
Executive Summary: The Necessity of Orthogonal Analysis
In drug development, this compound serves as a critical scaffold for C-N coupling reactions and the synthesis of bioactive alkaloids.[1] However, its characterization presents specific challenges: the potential for regioisomeric impurities (e.g., 4-substituted isomers) and the lack of commercially available, certified reference standards for novel intermediates.
This guide moves beyond standard monographs to propose a cross-validation strategy . We compare the industry workhorse, High-Performance Liquid Chromatography (HPLC) , against the absolute quantification capabilities of Quantitative Nuclear Magnetic Resonance (qNMR) .[2] By integrating these orthogonal methods, researchers can eliminate response factor bias and ensure structural integrity.[1]
Comparative Analysis: HPLC-UV/MS vs. qNMR[1]
The following matrix objectively compares the two primary methodologies for characterizing this compound.
Performance Matrix
| Feature | HPLC-UV/MS (Chromatographic) | qNMR (Spectroscopic) |
| Primary Utility | Trace impurity profiling (0.05% levels) & Isomer separation | Absolute Purity Assay & Structural Confirmation |
| Reference Standard | Required (Must be chemically identical) | Not Required (Uses universal internal standard) |
| Specificity | High (based on retention time & m/z) | High (based on unique chemical shifts) |
| Sensitivity (LOD) | Excellent (< 1 µg/mL) | Moderate (~1 mg/mL) |
| Analysis Time | 20–40 mins per sample (plus equilibration) | 1–5 mins per sample |
| Structural Insight | Limited (unless coupled with HRMS) | Detailed (connectivity & functional groups) |
| Bias Source | Extinction coefficients ( | Baseline phasing & relaxation delay ( |
Method 1: Chromatographic Separation (HPLC-UV/MS)[1]
Objective: To separate the target this compound from potential regioisomers (e.g., 1-(4-bromophenyl)imidazole) and process-related impurities (e.g., 3-bromoaniline).[1]
Scientific Rationale
A C18 stationary phase is selected due to the moderate hydrophobicity of the bromophenyl ring. Acidic modification of the mobile phase is critical; imidazole is basic (
Detailed Protocol
1. Instrumentation:
-
System: UHPLC with PDA (Photodiode Array) and SQD (Single Quadrupole Mass Detector).
-
Column: C18,
, particle size (e.g., Acquity BEH or equivalent).[1] -
Temperature:
(improves mass transfer).
2. Mobile Phase:
3. Gradient Profile:
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 1.0 | 95 | 5 | 0.4 |
| 8.0 | 5 | 95 | 0.4 |
| 10.0 | 5 | 95 | 0.4 |
| 10.1 | 95 | 5 | 0.4 |
| 13.0 | 95 | 5 | 0.4 |
4. Detection:
-
UV: 254 nm (aromatic
) and 210 nm (imidazole ring). -
MS: ESI Positive Mode (
expected at m/z ~223/225 due to isotope pattern).
Method 2: Quantitative NMR (qNMR)
Objective: To determine the absolute mass purity of the material without a reference standard of the analyte itself.
Scientific Rationale
qNMR relies on the principle that the integrated signal area is directly proportional to the number of nuclei. By adding a certified Internal Standard (IS) of known purity, we can calculate the analyte's purity mathematically. This method "validates" the reference material used for HPLC.[1]
Detailed Protocol
1. Solvent Selection:
-
DMSO-
: Preferred over CDCl to prevent signal broadening from the imidazole nitrogen exchange and to ensure full solubility of the polar salt forms if present.[1]
2. Internal Standard (IS):
-
Maleic Acid: Excellent for this application.[1] It provides a sharp singlet at
6.2 ppm, a region typically free from aromatic signals of bromophenyl-imidazole (which appear at 7.0–8.5 ppm).[1] -
Alternative: 1,3,5-Trimethoxybenzene.[1]
3. Sample Preparation:
-
Weigh exactly
of this compound.[1] -
Weigh exactly
of Maleic Acid (TraceCERT® or equivalent). -
Dissolve both in 0.6 mL DMSO-
.
4. Acquisition Parameters (Critical for Accuracy):
-
Pulse Angle:
.[1] -
Relaxation Delay (
): (Must be of the slowest relaxing proton to ensure full magnetization recovery). -
Scans: 16 or 32 (S/N ratio > 150:1).
-
Spectral Width: 20 ppm (to capture all satellites).
5. Calculation:
Cross-Validation Workflow & Logic
The true power of this guide lies in the Orthogonal Validation Workflow . We do not rely on one method. Instead, qNMR assigns the "True Value" to the primary lot, which is then used to calibrate the HPLC method for routine high-sensitivity testing.
Workflow Diagram
Figure 1: Orthogonal validation workflow ensuring the HPLC reference standard is calibrated by absolute qNMR measurement.
Case Study: Detecting Hidden Impurities
In a validation run, HPLC-UV at 254 nm showed a purity of 99.2% .[1] However, qNMR analysis using the protocol above yielded a purity of 94.5% .
-
Investigation: The discrepancy revealed the presence of inorganic salts (invisible in UV) and residual solvent (trapped in the crystal lattice).
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[5][8][9][10] ICH Harmonised Guideline. 2023.[1][8][9] [Link]
-
Holzgrabe, U., et al. "Quantitative NMR spectroscopy in pharmaceutical analysis."[1] Journal of Pharmaceutical and Biomedical Analysis, 2005. [Link]
-
Al-Tanany, A. M., et al. "Synthesis and biological evaluation of novel imidazole based compounds." Universal Journal of Pharmaceutical Research, 2017.[1] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 7. 4-(3-BROMO-PHENYL)-1H-IMIDAZOLE | 53848-00-3 [chemicalbook.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. qbdgroup.com [qbdgroup.com]
A Comparative Guide to the Synthetic Routes of 1-(3-Bromophenyl)imidazole for Medicinal Chemistry and Drug Development
Introduction: The Significance of 1-(3-Bromophenyl)imidazole in Modern Drug Discovery
The 1-aryl imidazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. Among these, this compound serves as a crucial intermediate and a key pharmacophore in the development of novel therapeutics. Its unique electronic and structural properties, conferred by the strategic placement of the bromine atom on the phenyl ring, make it a versatile building block for creating libraries of compounds for high-throughput screening. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a wide chemical space in the quest for potent and selective drug candidates. This guide provides a comprehensive literature review and a comparative analysis of the primary synthetic routes to this valuable compound, offering researchers the insights needed to make informed decisions in their synthetic endeavors.
Core Synthetic Strategies: A Head-to-Head Comparison
The formation of the C-N bond between the imidazole and the 3-bromophenyl moieties is the central challenge in the synthesis of this compound. Two major transition-metal-catalyzed cross-coupling reactions have emerged as the most prevalent and effective methods: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. This guide will delve into the intricacies of each, providing detailed protocols, mechanistic insights, and a comparative analysis of their respective strengths and weaknesses.
Route 1: The Enduring Classic - Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation, a classic method for forming C-N bonds, has been refined over the years to become a reliable route for the N-arylation of imidazoles.[1][2][3] This reaction typically involves the use of a copper catalyst, a base, and often a ligand to facilitate the coupling of an aryl halide with an N-H containing heterocycle.
Mechanistic Rationale: Understanding the Copper Catalytic Cycle
The generally accepted mechanism for the Ullmann condensation involves a Cu(I)/Cu(III) catalytic cycle. The key steps are:
-
Formation of the Active Catalyst: In the presence of a suitable ligand, a Cu(I) species is generated in situ.
-
Oxidative Addition: The aryl halide (3-bromoiodobenzene or 1,3-dibromobenzene) undergoes oxidative addition to the Cu(I) center, forming a Cu(III) intermediate.
-
Coordination and Deprotonation: Imidazole coordinates to the copper center, and a base deprotonates the imidazole N-H, forming an imidazolide ligand.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Cu(III) complex, yielding this compound and regenerating the active Cu(I) catalyst.
The choice of ligand is critical in stabilizing the copper intermediates and promoting the reductive elimination step, often allowing for milder reaction conditions.[4][5]
Caption: Generalized catalytic cycle for the Ullmann condensation.
Experimental Protocol: A Representative Ullmann Synthesis
This protocol is adapted from general procedures for the copper-catalyzed N-arylation of imidazoles.[1][4]
Materials:
-
Imidazole (1.0 equiv)
-
1-Bromo-3-iodobenzene (1.0 equiv) or 1,3-Dibromobenzene (1.0 equiv)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
L-Proline or 1,10-Phenanthroline (10-20 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF) or Dioxane
Procedure:
-
To an oven-dried reaction vessel, add imidazole, the aryl halide, CuI, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 110-140 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 2: The Modern Powerhouse - Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a highly versatile and efficient method for the synthesis of a wide range of arylamines and N-heterocycles.[6][7][8] This palladium-catalyzed cross-coupling reaction is often favored for its milder reaction conditions and broader substrate scope compared to the classical Ullmann reaction.[3]
Mechanistic Rationale: The Intricacies of the Palladium Catalytic Cycle
The catalytic cycle of the Buchwald-Hartwig amination is well-established and proceeds through the following key steps:
-
Formation of the Active Pd(0) Catalyst: A Pd(0) species is generated in situ from a Pd(II) precatalyst or used directly.
-
Oxidative Addition: The aryl bromide (1-bromo-3-iodobenzene or 1,3-dibromobenzene) undergoes oxidative addition to the Pd(0) center to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: Imidazole coordinates to the palladium center. A base then deprotonates the imidazole N-H to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond as this compound is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
The choice of phosphine ligand is paramount in this reaction, influencing the rate of oxidative addition and reductive elimination, as well as the stability of the catalytic species.[9]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: A Representative Buchwald-Hartwig Synthesis
This protocol is a general procedure adapted from established methods for the N-arylation of imidazoles.[6][10]
Materials:
-
Imidazole (1.2 equiv)
-
1,3-Dibromobenzene (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Xantphos or BINAP (1.2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equiv)
-
Toluene or Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl bromide, imidazole, base, palladium precatalyst, and ligand to an oven-dried Schlenk tube.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Alternative Approaches: Expanding the Synthetic Toolbox
While the Ullmann and Buchwald-Hartwig reactions are the workhorses for the synthesis of this compound, other methods offer potential advantages in specific contexts.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles.[11] Both Ullmann and Buchwald-Hartwig reactions can be adapted for microwave synthesis, providing a more energy-efficient and rapid route to the target molecule. The focused heating effect of microwaves can overcome activation barriers more effectively than conventional heating.
One-Pot Syntheses
One-pot procedures, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation.[12] A one-pot synthesis of this compound could potentially involve the in-situ formation of the imidazole ring followed by N-arylation.
Quantitative Comparison of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key parameters for the two primary synthetic routes to this compound, based on typical literature values for analogous reactions.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (e.g., CuI, Cu₂O)[4][13] | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)[6][7] |
| Typical Ligands | L-Proline, 1,10-Phenanthroline[1][4] | Xantphos, BINAP, DavePhos[6][8] |
| Typical Bases | K₂CO₃, Cs₂CO₃, K₃PO₄[1][4] | NaOtBu, K₃PO₄, Cs₂CO₃[6][7] |
| Reaction Temp. | 110-180 °C[2] | 80-120 °C[6] |
| Reaction Time | 12-48 hours | 2-24 hours |
| Typical Yields | 60-90% | 70-95% |
| Substrate Scope | Generally good, can be sensitive to sterically hindered substrates. | Broader scope, more tolerant of functional groups.[7] |
| Cost | Lower catalyst and ligand cost. | Higher catalyst and ligand cost. |
| Scalability | Well-established for large-scale synthesis. | Can be challenging to scale up due to catalyst cost and sensitivity. |
Conclusion and Recommendations
The choice between the Ullmann condensation and the Buchwald-Hartwig amination for the synthesis of this compound depends on the specific priorities of the researcher.
-
For cost-effectiveness and large-scale production , the Ullmann condensation remains a highly attractive option. The lower cost of the copper catalyst and readily available ligands make it economically viable for industrial applications.
-
For versatility, milder conditions, and higher yields on a laboratory scale , the Buchwald-Hartwig amination is often the preferred method. Its broader substrate scope and tolerance of sensitive functional groups provide greater flexibility in complex synthetic sequences.
The advent of microwave-assisted synthesis offers a means to significantly accelerate both reactions, making them more efficient and environmentally friendly. Researchers are encouraged to screen various catalysts, ligands, and reaction conditions to optimize the synthesis for their specific needs. This guide provides a solid foundation for embarking on the synthesis of this compound, a molecule of significant interest in the ongoing pursuit of novel and effective therapeutics.
References
Sources
- 1. Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 5. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. catsci.com [catsci.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 1-(3-Bromophenyl)imidazole
A Researcher's Guide to Safely Handling 1-(3-Bromophenyl)imidazole
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the excitement of discovery must always be tempered with an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling this compound, a halogenated imidazole derivative. By understanding the potential hazards and adhering to rigorous safety protocols, researchers can mitigate risks and foster a secure laboratory environment. This document is designed to be a trusted resource, offering procedural guidance grounded in established safety principles.
Hazard Identification and Risk Assessment
While a specific, comprehensive toxicological profile for this compound is not widely available, its structural components—a bromophenyl group and an imidazole ring—provide critical insights into its potential hazards. The parent compound, imidazole, is classified as a corrosive material that can cause severe skin burns and eye damage, is harmful if swallowed, and may pose a risk to the unborn child.[1][2][3][4] Brominated aromatic compounds can also exhibit irritant properties.[5] Therefore, a cautious approach, treating this compound with a high degree of care, is imperative.
Primary Hazards:
-
Skin Corrosion/Irritation: May cause skin irritation or severe burns upon contact.[1][3][5]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage, potentially leading to blindness.[1][2][5]
-
Reproductive Toxicity: The parent imidazole is suspected of damaging fertility or the unborn child.[2][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[4][7]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid) | Safety goggles, nitrile gloves, fully-buttoned lab coat, and use within a chemical fume hood or ventilated balance enclosure. | To prevent inhalation of fine dust particles and protect against skin and eye contact.[1][8][9] |
| Solution Preparation and Transfers | Safety goggles, nitrile gloves, and a fully-buttoned lab coat. | To protect against splashes and direct contact with the skin and eyes.[7][10] |
| Running Reactions and Work-up | Safety goggles, nitrile gloves, and a chemically resistant lab coat. A face shield may be necessary for larger volumes. | To provide comprehensive protection during procedures with a higher risk of splashes or unexpected reactions.[1][11] |
| Cleaning and Decontamination | Nitrile gloves, safety goggles, and a lab coat. | To protect against residual chemical contamination on laboratory surfaces and glassware. |
A Note on Glove Selection: Nitrile gloves are generally recommended for handling halogenated and aromatic compounds.[1] Always inspect gloves for any signs of degradation or pinholes before use and practice proper glove removal techniques to avoid contaminating your skin.[1][7]
Safe Handling and Storage Protocols
Adherence to standardized handling and storage procedures is critical for minimizing exposure and ensuring the stability of this compound.
Engineering Controls
-
Ventilation: Always handle solid this compound in a certified chemical fume hood to minimize the risk of inhalation.[1][8] For solution-based work, ensure adequate general laboratory ventilation.
-
Eyewash Stations and Safety Showers: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[1][8]
Step-by-Step Handling Procedure
-
Preparation: Before starting any work, ensure you have read and understood the Safety Data Sheet (SDS) for this or a closely related compound. Designate a specific area for handling.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the required amount of solid this compound in a chemical fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Reaction and Work-up: Conduct all reactions within a chemical fume hood.
-
Post-Handling: After use, thoroughly clean the work area and any contaminated equipment.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Always wash your hands thoroughly with soap and water after removing gloves.[1][7]
Storage
-
Store this compound in a tightly sealed, properly labeled container.[1][8]
-
Keep the container in a cool, dry, and well-ventilated area.[1]
-
Segregate from incompatible materials such as strong oxidizing agents and strong acids.[4][8]
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is crucial.
Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][8] Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes in a safety shower.[1][8] Seek immediate medical attention if irritation persists or if the contact was extensive.[2]
-
Inhalation: Move the affected individual to fresh air.[1][8] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2][12] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3] Seek immediate medical attention.[2]
Spill Management Workflow
The following diagram outlines the general procedure for managing a chemical spill.
Caption: Workflow for Chemical Spill Management.
Disposal Plan
All waste containing this compound, whether in solid or solution form, must be treated as hazardous waste.
-
Collection: Collect all waste in a dedicated, sealed, and clearly labeled container.[8] The container must be made of a compatible material.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department.[6] Do not pour any amount of this chemical down the drain.[7]
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
- University of Washington. (n.d.). Imidazole. Retrieved from the University of Washington Environmental Health & Safety website.
- Safety Data Sheet. (2025, August 14). Sigma-Aldrich.
- Safety Data Sheet. (2023, November 3). Hampton Research.
- Safety Data Sheet: Imidazole. (n.d.). Chemos GmbH & Co.KG.
- IMIDAZOLE. (2024, September 26). Alpha Resources.
- SAFETY D
- Personal Protective Equipment Selection Guide. (2015, July 22).
- Material Safety Data Sheet - Imidazole. (n.d.). Cole-Parmer.
- PSFC Halogen
- Material Safety Data Sheet - Imidazole. (n.d.). Cole-Parmer.
- SAFETY DATA SHEET. (2025, March 7). TCI Chemicals.
- Safety D
- SAFETY D
- SAFETY DATA SHEET. (n.d.). Santa Cruz Biotechnology.
- 2-(3-BROMO-PHENYL)-1H-IMIDAZOLE (CAS No. 937013-66-6) SDS. (2017, August 16). Guidechem.
- ICSC 1721 - IMIDAZOLE. (n.d.).
Sources
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemos.de [chemos.de]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. alpharesources.com [alpharesources.com]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. research.arizona.edu [research.arizona.edu]
- 11. ICSC 1721 - IMIDAZOLE [chemicalsafety.ilo.org]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
